FAPI-74
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2374782-76-8 |
|---|---|
Molecular Formula |
C36H49N9O8 |
Molecular Weight |
735.8 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C36H49N9O8/c37-22-27-3-1-9-45(27)32(46)23-39-36(52)29-6-7-38-31-5-4-28(21-30(29)31)53-20-2-8-40-16-18-44(19-17-40)33(47)24-41-10-12-42(25-34(48)49)14-15-43(13-11-41)26-35(50)51/h4-7,21,27H,1-3,8-20,23-26H2,(H,39,52)(H,48,49)(H,50,51)/t27-/m0/s1 |
InChI Key |
ZPDBPTLREULTFT-MHZLTWQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
FAPI-74: A Technical Deep Dive into its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP) is a tantalizing target in oncology. Predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of a vast array of solid tumors, its upregulation is often correlated with a poor prognosis. FAPI-74, a quinoline-based inhibitor of FAP, has emerged as a powerful tool in the diagnostic arsenal (B13267) against cancer. When radiolabeled, typically with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables highly sensitive and specific visualization of FAP-expressing tissues via Positron Emission Tomography (PET). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, the downstream signaling pathways of its target, and the preclinical and clinical methodologies used to validate its efficacy. While primarily a diagnostic agent, the principles of this compound's interaction with FAP offer a window into the therapeutic potential of targeting this key player in the tumor stroma.
The Core Mechanism: High-Affinity Binding to Fibroblast Activation Protein
The fundamental mechanism of action of this compound lies in its ability to act as a high-affinity ligand for Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. This compound, a small molecule inhibitor, is designed to specifically bind to the enzymatic domain of FAP. This binding is characterized by high affinity, leading to the retention of the this compound molecule at sites of FAP expression. When this compound is radiolabeled, this specific binding allows for the accumulation of the radioisotope in FAP-positive tissues, which are then detectable by PET imaging.[1] This targeted delivery results in high tumor-to-background contrast in PET scans, enabling clear delineation of primary tumors and metastatic lesions.[2]
The primary role of this compound in the clinical setting is as a targeting vehicle for a diagnostic payload (the radioisotope). Upon intravenous administration, radiolabeled this compound circulates throughout the body and binds to FAP expressed on the surface of CAFs in the tumor stroma. Following binding, the this compound molecule is internalized by the cell.[1] This process of binding and internalization is rapid, allowing for imaging within an hour of tracer injection.[2]
Downstream Signaling Pathways Modulated by FAP
While this compound's primary function is diagnostic, its target, FAP, is deeply involved in pro-tumorigenic signaling. Understanding these pathways is crucial for appreciating the broader implications of FAP-targeted strategies in oncology.
PI3K/AKT and Ras-ERK Pathways
FAP has been shown to be an upstream regulator of the PTEN/PI3K/AKT and Ras-ERK signaling pathways. In oral squamous cell carcinoma, FAP gene knockout has been demonstrated to inhibit tumor cell proliferation, migration, and invasion through the inhibition of these pathways. This suggests that FAP's enzymatic or non-enzymatic functions can influence fundamental cellular processes that drive cancer progression.
STAT3-CCL2 Signaling Axis
FAP can positively activate the signal transducer and activator of transcription 3 (STAT3) in fibroblasts. This occurs through a urokinase receptor-dependent focal adhesion kinase-Src-Janus kinase 2 signaling pathway. In a murine model of liver cancer, FAP-positive CAFs were identified as the primary source of C-C motif chemokine ligand 2 (CCL2). The FAP-STAT3-CCL2 signaling axis has been shown to promote tumor growth by enhancing the recruitment of myeloid-derived suppressor cells, which contribute to an immunosuppressive tumor microenvironment.[3]
Quantitative Data on this compound
A critical aspect of a technical guide is the presentation of quantitative data. The following tables summarize key parameters of this compound and its interaction with FAP.
Table 1: Binding Affinity of FAPI Derivatives
| Compound | EC₅₀ (nM) |
| [¹⁸F]AlF-FAPI-74 | < 1 |
| [¹⁸F]AlF-FAPI-75 | < 1 |
| Other ¹⁸F-FAPI Derivatives | 1 - 4.2 |
| [Source:[4]] |
Table 2: Preclinical Biodistribution of [¹⁸F]AlF-FAPI-74 in HT-1080-FAP Xenograft Mice
| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) | 240 min (%ID/g) |
| Blood | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Heart | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Lung | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Liver | 1.3 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Pancreas | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Stomach | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Intestine | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Kidney | 4.5 ± 0.8 | 3.5 ± 0.6 | 2.2 ± 0.4 | 1.3 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Tumor | 4.2 ± 0.7 | 4.5 ± 0.8 | 3.8 ± 0.7 | 2.9 ± 0.5 |
| [Source: Adapted from[5]] |
Table 3: Clinical PET Imaging Data for [¹⁸F]this compound in Lung Cancer Patients
| Tissue | SUVmax (10 min) | SUVmax (1 h) | SUVmax (3 h) |
| Primary Tumors | 11.8 | 12.7 | 11.3 |
| Lymph Node Metastases | 9.9 | 10.7 | 9.4 |
| Distant Metastases | 11.8 | 11.8 | 11.4 |
| [Source:[6]] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other FAP inhibitors.
Radiosynthesis of [¹⁸F]AlF-FAPI-74
Objective: To radiolabel the this compound precursor with ¹⁸F using the Al¹⁸F method for preclinical and clinical use.
Materials:
-
[¹⁸F]Fluoride in water
-
Anion exchange cartridge (e.g., Waters Accel Plus QMA Light)
-
0.5 M Sodium acetate (B1210297) (NaOAc) buffer, pH 3.9
-
Aluminum chloride (AlCl₃) solution (10 mM in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound precursor solution (4 mM)
-
0.9% Saline
-
Phosphate (B84403) buffer
-
Sterile filter (0.22 µm)
-
Solid-phase extraction (SPE) cartridge
Procedure:
-
Trap 2–10 GBq of [¹⁸F]fluoride in 4 mL of water onto an anion exchange cartridge preconditioned with 5 mL of 0.5 M NaOAc (pH 3.9) and 10 mL of water.[5]
-
Elute the [¹⁸F]fluoride with 0.30 mL of 0.5 M NaOAc (pH 3.9).[5]
-
Incubate the eluate with 6 µL of AlCl₃ solution (10 mM) and 300 µL of DMSO for 5 minutes at room temperature.[5]
-
Add 20 µL of the this compound precursor solution (4 mM).[5]
-
Heat the reaction mixture at 95°C for 15 minutes.[7]
-
Cool the reaction to room temperature and dilute with 5 mL of water.[7]
-
Perform solid-phase extraction (SPE) for purification.[7]
-
Elute the final product with 0.5 mL of ethanol and 5 mL of 0.9% saline, and spike with phosphate buffer before sterile filtration.[7]
In Vitro Cell Uptake and Competition Assay
Objective: To determine the specific uptake of [¹⁸F]AlF-FAPI-74 in FAP-expressing cells and to confirm its binding specificity through a competition assay.
Materials:
-
FAP-expressing cell line (e.g., HT-1080-FAP)
-
FAP-negative control cell line (e.g., wild-type HT-1080)
-
Cell culture medium and supplements
-
[¹⁸F]AlF-FAPI-74
-
Unlabeled this compound (for competition)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed FAP-expressing and FAP-negative cells in 24-well plates and culture until they reach approximately 80% confluency.
-
For the competition assay, pre-incubate a subset of wells with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes at 37°C.[8]
-
Add [¹⁸F]AlF-FAPI-74 to all wells at a final concentration of approximately 0.1-1 nM.
-
Incubate the plates for 1 hour at 37°C.[8]
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound tracer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates to normalize the radioactivity counts.
-
Calculate the cell uptake as a percentage of the injected dose per milligram of protein (%ID/mg).
In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
Objective: To determine the distribution and clearance of [¹⁸F]AlF-FAPI-74 in a living organism with a FAP-expressing tumor.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts)
-
[¹⁸F]AlF-FAPI-74
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Surgical tools for tissue dissection
-
Gamma counter
-
Analytical balance
Procedure:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Inject a known amount of [¹⁸F]AlF-FAPI-74 (e.g., 5-10 MBq in 100-200 µL of saline) intravenously via the tail vein.[9]
-
At predetermined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize a cohort of mice (n=3-5 per time point).[5]
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, and bone.
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and a standard of the injected dose using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound represents a significant advancement in the field of oncologic imaging. Its high affinity and specificity for FAP, a protein abundantly expressed in the stroma of numerous cancers, allows for sensitive and clear visualization of tumors. The core mechanism of action of this compound is its function as a targeted delivery vehicle for a radioactive payload. While this compound itself is primarily a diagnostic tool, the wealth of research into its target, FAP, reveals a complex network of signaling pathways that are integral to tumor progression. This deep understanding of FAP biology, facilitated by tools like this compound, opens up new avenues for the development of FAP-targeted therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of FAP as a theranostic target in the fight against cancer.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical orchestrator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP is intricately involved in tumor progression, metastasis, and the modulation of anti-tumor immunity. Its limited expression in healthy adult tissues makes it an attractive therapeutic target. This technical guide provides a comprehensive exploration of the multifaceted roles of FAP within the TME, detailing its impact on signaling pathways, summarizing key quantitative data, and providing methodologies for its experimental investigation.
Core Functions of FAP in the Tumor Microenvironment
FAP's influence on the TME is extensive, primarily driven by its enzymatic activity and its interactions with other cellular components.
Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities, enabling it to degrade components of the extracellular matrix, particularly type I collagen. This remodeling facilitates tumor cell invasion and migration by creating pathways for cancer cells to navigate through the dense stromal tissue.
Immune Suppression: FAP-positive CAFs are instrumental in creating an immunosuppressive TME. They achieve this through several mechanisms:
-
Recruitment of Immunosuppressive Cells: FAP-expressing CAFs can secrete chemokines like C-C motif chemokine ligand 2 (CCL2), which attracts myeloid-derived suppressor cells (MDSCs) to the tumor site. These MDSCs, in turn, inhibit the function of cytotoxic T lymphocytes.
-
Inhibition of T-cell Function: FAP+ CAFs can directly suppress the activity and proliferation of anti-tumor T cells through the secretion of immunosuppressive cytokines such as Transforming Growth Factor-beta (TGF-β).[1]
-
Physical Barrier Formation: The dense ECM produced by FAP+ CAFs can act as a physical barrier, preventing the infiltration of immune cells into the tumor core.
Promotion of Tumor Growth and Angiogenesis: FAP contributes to tumor proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor with essential nutrients and oxygen. This is achieved through both direct enzymatic activity on the ECM and the secretion of pro-angiogenic factors.
FAP-Associated Signaling Pathways
FAP's functions within the TME are mediated through its influence on several key intracellular signaling pathways.
FAP-STAT3-CCL2 Signaling Pathway
A critical pathway through which FAP mediates immune suppression involves the Signal Transducer and Activator of Transcription 3 (STAT3) and CCL2. FAP expression on CAFs leads to the activation of STAT3, which in turn upregulates the expression and secretion of CCL2.[2][3][4] This chemokine then recruits CCR2-expressing MDSCs to the tumor, fostering an immunosuppressive environment.[2][3][4]
PI3K/AKT and RAS/ERK Signaling Pathways
Emerging evidence suggests that FAP can also modulate the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Extracellular signal-regulated kinase (ERK) pathways, which are central to cell proliferation, survival, and migration. Silencing of FAP has been shown to inactivate these pathways, leading to reduced tumor growth and metastasis.[5][6] FAP may act as an upstream regulator, potentially through its interaction with integrins and subsequent activation of Focal Adhesion Kinase (FAK), which can then trigger these downstream signaling cascades.[7]
Quantitative Data on FAP Expression and Prognosis
The expression level of FAP in the TME has been shown to correlate with clinical outcomes in various cancers. High FAP expression is often associated with a poorer prognosis.
Table 1: FAP Expression and Prognostic Significance in Various Cancers
| Cancer Type | Number of Patients (n) | Percentage of FAP-Positive Cases | Correlation with Prognosis | Reference(s) |
| Colorectal Cancer | 449 | 85-90% | High expression in the tumor center is associated with poor prognosis. | [8][9] |
| 92 | 91% | High expression is associated with advanced stages and a trend toward worse overall survival. | [10][11] | |
| 178 | High | High expression correlates with reduced tumor-infiltrating lymphocytes and poor survival. | [1] | |
| Pancreatic Cancer | 134 | 73.1% (stromal), 76.1% (carcinoma) | High expression is an independent predictor of worse overall survival. | [4][12] |
| 46 | High in Stage IIB | Correlated with positive lymph nodes and poor prognosis in Stage IIB. | [12][13] | |
| 121 | - | High expression is associated with shorter overall and disease-free survival. | [14][15] | |
| Non-Small Cell Lung Cancer (NSCLC) | 59 | >76% | High expression is a predictor of poor survival. | [8] |
| 344 | 18.6% (tumor cells), 33.1% (CAFs) | High expression in tumor cells is an independent predictor of worse overall and recurrence-free survival. | [2] | |
| 135 | 54.1% (high expression) | High expression is associated with worse response to PD-1 blockade and worse progression-free survival. | [3] | |
| Breast Cancer | 100 (TNBC) | High in tumor center | High expression in the tumor center is correlated with larger tumor size and higher grade. | [16] |
| 449 | - | Overexpression is associated with poor prognosis and patient survival. | [17] |
Experimental Protocols
Investigating the role of FAP in the TME requires a range of specialized experimental techniques.
Immunohistochemistry (IHC) for FAP Detection
IHC is a cornerstone technique for visualizing FAP expression and localization within tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a microwave or pressure cooker according to optimized protocols (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Incubate slides with a blocking buffer (e.g., 10% normal serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with a DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring: A common semi-quantitative method involves scoring both the intensity of FAP staining (e.g., 0 for no staining, 1+ for weak, 2+ for medium, 3+ for strong) and the percentage of FAP-positive stromal cells.[3] An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.[18]
Flow Cytometry for FAP-Expressing CAFs
Flow cytometry allows for the quantification and characterization of FAP-positive CAFs within a single-cell suspension derived from tumor tissue.
Protocol:
-
Single-Cell Suspension Preparation:
-
Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
-
Staining:
-
Resuspend cells in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Incubate with an Fc block to prevent non-specific antibody binding.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Incubate with a fluorescently conjugated anti-FAP antibody and other antibodies for CAF markers (e.g., CD90, α-SMA) and to exclude other cell types (e.g., CD45 for immune cells, EpCAM for epithelial cells).[18][19] Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Fixation:
-
Wash the cells with FACS buffer.
-
Fix the cells with a suitable fixation buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying the FAP-positive population within the CAF gate.
-
FAP Enzymatic Activity Assay
This assay quantifies the proteolytic activity of FAP in biological samples.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in an appropriate assay buffer.
-
-
Assay Reaction:
-
Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm). The increase in fluorescence corresponds to the cleavage of the substrate by FAP.[22]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage to determine FAP enzymatic activity.
-
Conclusion
Fibroblast Activation Protein is a key modulator of the tumor microenvironment, influencing ECM remodeling, immune suppression, and tumor growth through its enzymatic activity and its impact on critical signaling pathways. The high expression of FAP in the stroma of numerous cancers and its correlation with poor prognosis underscore its potential as a valuable biomarker and a promising target for novel anti-cancer therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of FAP and to develop and evaluate FAP-targeted therapeutic strategies. A deeper understanding of FAP biology is crucial for advancing the field of oncology and improving patient outcomes.
References
- 1. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High expression of fibroblast‐activating protein is a prognostic marker in non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein in the tumor microenvironment predicts outcomes of PD-1 blockade therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase is upstream of phosphatidylinositol 3-kinase/Akt in regulating fibroblast survival in response to contraction of type I collagen matrices via a beta 1 integrin viability signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical implications of fibroblast activation protein-α in non-small cell lung cancer after curative resection: a new predictor for prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High intratumoral expression of fibroblast activation protein (FAP) in colon cancer is associated with poorer patient prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Fibroblast activation protein augments progression and metastasis of pancreatic ductal adenocarcinoma [insight.jci.org]
- 16. Immunohistochemical study of fibroblast activation protein and α-smooth muscle actin expression and distribution in triple-negative breast cancer [jcbr.journals.ekb.eg]
- 17. FAP-a and GOLPH3 Are Hallmarks of DCIS Progression to Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human breast cancer associated fibroblasts exhibit subtype specific gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer-associated fibroblasts expressing fibroblast activation protein and podoplanin in non-small cell lung cancer predict poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
FAPI-74 as a tracer for cancer-associated fibroblasts
An In-depth Technical Guide to FAPI-74 as a Tracer for Cancer-Associated Fibroblasts
Introduction
Within the tumor microenvironment (TME), cancer-associated fibroblasts (CAFs) are a critical component, playing a significant role in cancer initiation, progression, invasion, and metastasis.[1][2] CAFs are characterized by the overexpression of various proteins, among which is the Fibroblast Activation Protein (FAP), a cell membrane-bound serine protease.[3][4] FAP's high expression in the stroma of over 90% of epithelial cancers, with minimal presence in normal tissues, makes it an exceptional target for molecular imaging and therapy.[4][5]
[18F]this compound is an innovative radiopharmaceutical that targets FAP.[6] It is a quinoline-based FAP inhibitor (FAPI) conjugated to a NOTA chelator, allowing for stable labeling with Fluorine-18 ([18F]) via an aluminum-fluoride complex ([18F]AlF).[7][8] This design leverages the favorable properties of [18F], such as its longer half-life (110 minutes) and lower positron energy compared to Gallium-68, facilitating centralized production, wider distribution, and higher image resolution.[9][10] This guide provides a comprehensive overview of this compound, focusing on its mechanism, quantitative data, underlying biological pathways, and key experimental protocols for its use as a tracer for CAFs.
Mechanism of Action
This compound functions as a diagnostic agent for Positron Emission Tomography (PET) imaging by specifically binding to FAP.[6][11] When introduced intravenously, the this compound tracer circulates throughout the body and accumulates in areas with high FAP expression, primarily the stroma of tumors where CAFs are abundant. The Fluorine-18 radioisotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of FAP-positive regions.[3] The high specificity of this compound for FAP results in clear images with high tumor-to-background ratios.[6][12]
Quantitative Data
The performance of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Binding and Uptake
This table details the in vitro binding affinity and cell uptake characteristics of this compound and related FAPI compounds.
| Compound | Metric | Value | Cell Line | Comments | Source |
| [18F]AlF-FAPI-74 | EC50 | < 1 nM to 4.2 nM | HT-1080-FAP | Demonstrates high binding affinity. | [7] |
| [18F]AlF-FAPI-74 | In Vitro Binding | Up to 80% | HT-1080-FAP | Shows high, specific binding to FAP-expressing cells. | [7] |
| [18F]AlF-FAPI-74 | In Vitro Uptake | >100-fold higher vs. WT | I45 huFAP | Uptake was effectively blocked by excess unlabeled FAPI. | [12][13] |
| [18F]FGlc-FAPI | IC50 | 167 nM | HT1080hFAP | A glycosylated variant showing slightly lower affinity than FAPI-04 (32 nM). | [14] |
| [18F]FGlc-FAPI | Tumor Uptake | 4.5 %ID/g | HT1080hFAP xenografts | Higher specific tumor uptake compared to [68Ga]Ga-FAPI-04 (2 %ID/g). | [14] |
Table 2: Clinical PET Imaging Data: [18F]this compound vs. [18F]FDG
This table compares the maximum Standardized Uptake Values (SUVmax) of [18F]this compound and the standard clinical tracer [18F]FDG across various cancers.
| Cancer Type | Lesion Type | [18F]this compound Median SUVmax (Range) | [18F]FDG Median SUVmax (Range) | Finding | Source |
| Various Cancers | Primary Lesions | 9.44 (2.50–25.28) | 5.45 (1.22–15.06) | This compound uptake is significantly higher (P=0.010). | [9] |
| Various Cancers | Lymph Node Metastases | 8.86 (3.51–23.33) | 3.84 (1.01–9.75) | This compound uptake is significantly higher (P=0.002). | [9] |
| Various Cancers | Other Metastases | 6.39 (0.55–12.78) | 1.88 (0.73–8.35) | This compound uptake is significantly higher (P=0.046). | [9] |
| Gastrointestinal | Primary Tumors | - | - | This compound showed higher sensitivity than FDG. | [15] |
| Gastrointestinal | Bone/Visceral Metastases | - | - | This compound sensitivity: 98%; FDG sensitivity: 47% (P<0.001). | [15] |
| Pancreatic (PDAC) | Primary Lesions | 10.5 ± 4.5 | 6.6 ± 3.2 | This compound uptake is higher with better delineation. | [16] |
| Pancreatic (PDAC) | Metastatic Lesions | 8.2 ± 13.9 | 5.7 ± 2.8 | This compound detected 22% more lesions than FDG. | [16] |
| Lung Cancer | Primary & Metastases | >10 | - | High contrast achieved 1 hour post-injection. | [17][18] |
Table 3: Biodistribution and Radiation Dosimetry
This table presents the biodistribution and estimated radiation dose for this compound.
| Tracer | Parameter | Value | Organ with Highest Uptake | Comments | Source |
| [18F]this compound | Effective Dose | 1.4 ± 0.2 mSv / 100 MBq | Bladder, Kidneys, Colon | Lower radiation burden than [18F]FDG. Preferred renal excretion. | [7][17][18] |
| [68Ga]this compound | Effective Dose | 1.6 mSv / 100 MBq | Bladder, Kidneys | Comparable radiation dose to other 68Ga-ligands. | [17][18] |
Key Signaling Pathways in Cancer-Associated Fibroblasts
The activation of normal fibroblasts into CAFs is a complex process modulated by a network of signaling pathways initiated by cancer cells and other components of the TME. Understanding these pathways is crucial for developing therapies that target CAFs. Key pathways include TGF-β, Hedgehog (Hh), Wnt, MAPK, and PI3K/AKT.[1][19][20] These pathways regulate CAF formation, heterogeneity, and their pro-tumorigenic functions like extracellular matrix (ECM) remodeling, secretion of growth factors, and immunosuppression.[2][19]
Experimental Protocols
This section outlines standardized methodologies for the synthesis and application of [18F]this compound.
Radiolabeling of [18F]this compound
The synthesis of [18F]AlF-FAPI-74 is typically performed using an automated radiosynthesis module.[21] The process involves the chelation of an aluminum-fluoride complex by the NOTA group conjugated to the this compound precursor.
-
[18F]Fluoride Production : [18F]Fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge.
-
Elution : The trapped [18F]Fluoride is eluted from the cartridge into the reaction vessel.
-
Complexation : An aluminum chloride (AlCl₃) solution is added to the [18F]Fluoride to form the [18F]AlF²⁺ complex.
-
Labeling Reaction : The this compound precursor is added to the reaction vessel. The mixture is heated (e.g., at 95°C for 15 minutes) to facilitate the chelation of the [18F]AlF complex by the NOTA moiety.[21]
-
Purification : The reaction mixture is purified, typically using solid-phase extraction (SPE) cartridges, to remove unreacted [18F]fluoride and other impurities.
-
Formulation : The final product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) and passed through a sterile filter.
-
Quality Control : The final product is tested for radiochemical purity, pH, sterility, and endotoxin (B1171834) levels before clinical use.
In Vitro Assays
-
Competitive Binding Assay : To determine the binding affinity (IC50 or EC50), FAP-expressing cells (e.g., HT1080hFAP) are incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled this compound or other competing compounds. The displacement of the radiotracer is measured to calculate affinity.[7][14]
-
Cellular Uptake and Internalization Assay : FAP-expressing cells are incubated with [18F]this compound for various time points. Surface-bound radioactivity is stripped (e.g., with an acid wash), and the internalized radioactivity is measured using a gamma counter. This helps to characterize the rate and extent of tracer internalization.[14][22] Specificity is confirmed by performing blocking experiments with an excess of unlabeled FAPI.[13]
In Vivo Preclinical Imaging
-
Animal Models : Immunodeficient mice are typically used, bearing subcutaneous or orthotopic xenografts of human cancer cell lines engineered to express FAP (e.g., HT1080hFAP) or patient-derived xenografts.[14][22]
-
Procedure : Mice are injected with [18F]this compound (typically via tail vein). Dynamic or static PET scans are acquired at various time points post-injection to assess the tracer's biodistribution and tumor uptake.[7]
-
Ex Vivo Biodistribution : After the final imaging session, animals are euthanized. Organs of interest and tumors are harvested, weighed, and their radioactivity is measured in a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g), providing a precise quantification of tracer distribution.[14][23]
Clinical PET/CT Imaging Protocol
Clinical trials provide a standardized protocol for patient imaging.[11][24]
-
Patient Preparation : Unlike [18F]FDG, no special preparation such as fasting is typically required for FAPI PET imaging.
-
Tracer Administration : Patients are administered [18F]this compound intravenously, with a typical dose of 240 ± 31 MBq.[9]
-
Uptake Phase : Patients rest for an uptake period, typically around 45-60 minutes, to allow for tracer distribution and clearance from background tissues.[3][6]
-
Image Acquisition : A whole-body PET/CT or PET/MRI scan is performed. The CT or MRI provides anatomical correlation for the functional data from the PET scan.
-
Image Analysis : Images are reconstructed and analyzed. Tracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), and tumor-to-background ratios (TBR) are calculated to assess image contrast.[25]
Applications and Future Directions
[18F]this compound is a promising tracer with multiple potential applications in oncology:
-
Improved Cancer Diagnosis and Staging : Due to its high sensitivity and high tumor-to-background ratio, this compound PET/CT can detect primary tumors, lymph node involvement, and distant metastases with high accuracy, potentially outperforming [18F]FDG in several cancer types like gastrointestinal and pancreatic cancers.[9][15][26]
-
Monitoring Therapeutic Response : FAP expression can change in response to therapy. This compound PET can be used to non-invasively monitor these changes, providing an early indication of treatment efficacy.[13][27] Studies have shown its utility in monitoring the response to FAP-targeted CAR T-cell therapy by detecting the clearance of FAP-positive cells.[5][13][23]
-
Theranostics : The FAPI molecule can be labeled with therapeutic radioisotopes (e.g., Lutetium-177, Actinium-225) for targeted radionuclide therapy.[4] this compound can serve as the diagnostic component in this "theranostic" pair to select patients who are most likely to benefit from FAP-targeted therapy and to monitor treatment response.
Ongoing research and clinical trials are further exploring the role of this compound in a wider range of cancers and non-malignant fibrotic diseases.[24][28]
Conclusion
[18F]this compound is a highly promising PET tracer that specifically targets Fibroblast Activation Protein on cancer-associated fibroblasts. Its superior imaging characteristics, including high tumor uptake and low background signal, often surpass those of the clinical standard, [18F]FDG, in various malignancies. The ability to label this compound with the long-lived [18F] isotope enhances its clinical utility and accessibility. With its potential applications in diagnosis, staging, therapy monitoring, and theranostics, this compound stands to make a significant impact on the management of cancer patients by providing a clear window into the stromal dynamics of the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - Molecubes [molecubes.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibroblast Activation Protein-Targeted PET/CT with 18F-Fibroblast Activation Protein Inhibitor-74 for Evaluation of Gastrointestinal Cancer: Comparison with 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling pathways in cancer-associated fibroblasts: recent advances and future perspectives - ProQuest [proquest.com]
- 20. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. dzl.de [dzl.de]
- 26. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 27. Monitoring Therapeutic Response to Anti-FAP CAR T Cells Using [18F]AlF-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
Preclinical Exploratory Studies with FAPI-74: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy tissues is limited.[1][2][3][4] This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. FAPI-74 is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging.[5] This technical guide provides a comprehensive overview of the preclinical exploratory studies conducted with this compound, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Data Presentation
In Vitro Binding and Cellular Uptake
The in vitro binding affinity and cellular uptake of this compound have been evaluated in various cell lines. The following table summarizes key quantitative data from these studies.
| Cell Line | Tracer | Parameter | Value | Reference |
| HT-1080-FAP | [¹⁸F]AlF-FAPI-74 | EC₅₀ | 4.2 nM | [6] |
| HT-1080-FAP | [¹⁸F]AlF-FAPI-74 | Cellular Uptake (10 min) | 27.2 ± 0.88 %AD/10⁶ cells | [6] |
| I45 huFAP | [¹⁸F]AlF-FAPI-74 | Cellular Uptake (1 hour) | >100-fold increase vs. WT | [7] |
%AD/10⁶ cells: Percentage of administered dose per 1 million cells EC₅₀: Half-maximal effective concentration WT: Wild-type
In Vivo Biodistribution in Preclinical Models
The biodistribution of [¹⁸F]AlF-FAPI-74 has been assessed in various tumor-bearing mouse models. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.
| Organ/Tissue | HT-1080-FAP Xenograft Mice (%ID/g) | LLC Tumor-Bearing Mice (%ID/g) | CT26 Tumor-Bearing Mice (%ID/g) | |
| 60 min p.i. | 120 min p.i. | 60 min p.i. | 60 min p.i. | |
| Tumor | 7.0 ± 1.2 | 5.5 ± 1.0 | ~2.4 | ~1.5 |
| Blood | 1.8 ± 0.3 | 1.0 ± 0.2 | - | - |
| Heart | 1.1 ± 0.2 | 0.6 ± 0.1 | - | - |
| Lungs | 1.5 ± 0.3 | 0.8 ± 0.1 | - | - |
| Liver | 1.0 ± 0.2 | 0.7 ± 0.1 | - | - |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | - | - |
| Pancreas | 0.8 ± 0.2 | 0.5 ± 0.1 | - | - |
| Stomach | 0.6 ± 0.1 | 0.4 ± 0.1 | - | - |
| Intestine | 1.2 ± 0.3 | 1.0 ± 0.2 | Signal present | Signal present |
| Kidneys | 3.5 ± 0.8 | 2.0 ± 0.5 | - | - |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | - | - |
| Bone | 1.5 ± 0.4 | 1.2 ± 0.3 | Signal present | Signal present |
Data is compiled and approximated from graphical representations and text descriptions in the cited literature.[8][9][10] p.i.: post-injection
Human Radiation Dosimetry
Radiation dosimetry estimates for [¹⁸F]this compound and [⁶⁸Ga]this compound have been calculated from human studies, indicating a favorable safety profile.[5]
| Tracer | Mean Administered Activity (MBq) | Effective Dose (mSv/100 MBq) | Reference |
| [¹⁸F]this compound | 259 ± 26 | 1.4 ± 0.2 | [5] |
| [⁶⁸Ga]this compound | 263 | 1.6 | [5] |
Experimental Protocols
Radiosynthesis of [¹⁸F]AlF-FAPI-74
A common method for the radiosynthesis of [¹⁸F]AlF-FAPI-74 is through a one-pot, automated process.[11][12][13][14]
Materials:
-
[¹⁸F]Fluoride
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: 0.5 M Sodium Acetate (NaOAc) pH 3.9 or a mixture of Ethanol (B145695)/0.9% NaCl[11][12]
-
Dimethyl sulfoxide (B87167) (DMSO)[12][14]
-
Ascorbic acid solution (optional, for stabilization)[14]
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)[12]
-
Ethanol
-
Saline (0.9%)
-
Phosphate (B84403) buffer
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using the chosen eluent.[11][12]
-
Add the AlCl₃ solution and DMSO to the reaction vessel and incubate for 5 minutes at room temperature.[12][14]
-
Add the this compound precursor solution to the reaction mixture.[12][14]
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.[11][12][14]
-
Cool the reaction to room temperature and dilute with water.[12]
-
Purify the [¹⁸F]AlF-FAPI-74 using an SPE cartridge.[12]
-
Elute the final product from the SPE cartridge with ethanol and formulate with saline and a phosphate buffer for injection.[12]
In Vitro Cellular Uptake Assay
This protocol outlines a typical procedure for evaluating the cellular uptake of [¹⁸F]AlF-FAPI-74.[7][15]
Materials:
-
FAP-expressing cells (e.g., I45 huFAP) and wild-type control cells (e.g., I45 WT)[7]
-
Cell culture medium and supplements
-
96-well or 24-well plates
-
[¹⁸F]AlF-FAPI-74
-
Unlabeled FAPI (for blocking experiments)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)[15]
-
Lysis buffer (e.g., Solvable®)[15]
-
Scintillation cocktail
-
Gamma counter or scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to near confluence.[15]
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.[15]
-
For blocking experiments, pre-incubate a subset of wells with a high concentration of unlabeled FAPI (e.g., 10 µM) for 30 minutes.[7][15]
-
Initiate the uptake by adding [¹⁸F]AlF-FAPI-74 to all wells.[7][15]
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).[7]
-
Stop the incubation by aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS.[15]
-
Lyse the cells using a suitable lysis buffer.[15]
-
Measure the radioactivity in the cell lysate using a gamma counter or by adding a scintillation cocktail and using a scintillation counter.[7][15]
-
Express the results as a percentage of the injected dose per a known number of cells.
Animal PET Imaging Protocol
This protocol describes a general workflow for performing PET imaging in tumor-bearing mice.[6][9][16]
Materials:
-
Tumor-bearing mice (e.g., with HT-1080-FAP or PANC-1 xenografts)[6]
-
[¹⁸F]AlF-FAPI-74
-
Anesthesia (e.g., isoflurane)[6]
-
Small animal PET scanner[6]
-
CT or MRI for anatomical co-registration[9]
Procedure:
-
Anesthetize the mouse using isoflurane.[6]
-
Administer a defined dose of [¹⁸F]AlF-FAPI-74 (e.g., 5-10 MBq) intravenously via the tail vein.[6]
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET scans at specified time points post-injection (e.g., dynamic scan for the first 60 minutes, followed by static scans at later time points).[6]
-
Perform a CT or MRI scan for anatomical reference.[9]
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[9]
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs to calculate the standardized uptake value (SUV).
Mandatory Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein is known to influence several downstream signaling pathways that are crucial for tumor progression, including the PI3K/Akt, Ras/ERK, and Sonic Hedgehog (SHH)/Gli1 pathways.[17] FAP's enzymatic activity remodels the extracellular matrix, which can modulate integrin signaling and subsequently activate these pathways.
Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for preclinical evaluation of this compound in a xenograft mouse model.
Caption: Workflow for preclinical PET imaging and biodistribution studies.
Conclusion
The preclinical exploratory studies with this compound have demonstrated its high affinity and selectivity for FAP, favorable biodistribution profile with rapid clearance from non-target tissues, and a low radiation dose to patients. These characteristics make [¹⁸F]AlF-FAPI-74 a promising PET tracer for the non-invasive imaging of FAP-positive tumors. The detailed experimental protocols and an understanding of the FAP-mediated signaling pathways provided in this guide are intended to support further research and development in this exciting area of oncology. Future studies will likely focus on expanding the clinical applications of this compound and exploring its potential as a theranostic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on activated fibroblasts, particularly in environments of tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues.[1][2] Its expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP-inhibitor (FAPI) tracers, such as FAPI-74, are quinoline-based molecules that can be labeled with positron-emitting radionuclides for PET imaging.[4] this compound, in particular, is designed with a NOTA chelator, allowing it to be labeled with either Gallium-68 (⁶⁸Ga) or, more advantageously for large-scale production and image quality, Fluorine-18 (¹⁸F) via an aluminum-fluoride chelation method ([¹⁸F]AlF-FAPI-74).[5][6]
This guide provides an in-depth technical overview of [¹⁸F]this compound, focusing on its application in imaging fibrosis and other non-oncological, inflammatory diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.
Core Principles and Mechanism of Action
Fibroblast activation is a key pathological feature of fibrotic diseases. Stimulated by factors like transforming growth factor-β (TGF-β), quiescent fibroblasts differentiate into activated fibroblasts (myofibroblasts).[2][3] These activated cells are characterized by the expression of proteins like α-smooth muscle actin (α-SMA) and FAP.[3][7] FAP plays a role in extracellular matrix (ECM) remodeling.[1][8]
Radiolabeled this compound is administered intravenously, circulates through the bloodstream, and binds with high affinity to FAP expressed on the surface of these activated fibroblasts. The positron-emitting ¹⁸F isotope decays, producing gamma rays that are detected by a PET scanner, allowing for the non-invasive, whole-body visualization and quantification of fibrotic and inflammatory processes.[9][10]
Visualization of FAP-Mediated Fibrosis Pathway
Caption: Signaling pathway of fibroblast activation and FAP expression in fibrosis.
Applications in Fibrosis and Non-Oncological Diseases
While FAPI PET imaging was initially developed for oncology, its ability to target activated fibroblasts makes it a powerful tool for assessing a range of non-malignant conditions.[11]
-
Idiopathic Pulmonary Fibrosis (IPF): FAPI-PET/CT can visualize and quantify active fibrotic changes in the lungs.[12][13] Studies have shown a positive correlation between the "fibrotic active volume" measured by [¹⁸F]this compound PET and disease severity assessed by HRCT and pulmonary function tests.[12][14] This suggests FAPI-PET could serve as a biomarker for disease activity and progression.[3][14]
-
Cardiac Diseases: In conditions like cardiac allograft vasculopathy (CAV), which involves fibrosis, [¹⁸F]this compound PET/CT has been used in preclinical models to monitor fibrosis progression.[10] It also shows potential for imaging fibrosis after myocardial infarction.
-
Liver Fibrosis: FAP is upregulated in activated hepatic stellate cells during liver fibrosis.[7] Pharmacological inhibition of FAP has been shown to reduce liver fibrosis in animal models, indicating the potential of FAPI imaging to assess the severity of liver disease.[7]
-
Inflammatory and Autoimmune Diseases: FAP is also expressed in the stroma of tissues affected by chronic inflammation, such as in IgG4-related disease and inflammatory arthritis.[11] FAPI-PET may help differentiate between active inflammatory and chronic fibrotic stages of these diseases.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving [¹⁸F]this compound.
Table 1: Biodistribution of [¹⁸F]this compound in Humans (Normal Organs)
| Organ | SUVmean (1 hour p.i.) | SUVmax (1 hour p.i.) | Reference |
| Brain | ~0.1 | ~0.2 | [5] |
| Liver | ~1.5 - 2.0 | ~2.5 - 3.0 | [5] |
| Kidneys | ~1.5 - 2.0 | ~3.0 - 4.0 | [5] |
| Spleen | ~1.0 - 1.5 | ~2.0 - 2.5 | [5] |
| Pancreas | ~1.0 | ~1.5 | [5] |
| Muscle | ~0.5 - 0.8 | ~1.0 - 1.5 | [5] |
| Blood Pool (Aorta) | ~1.5 - 2.0 | ~2.5 - 3.0 | [5] |
Data are approximate values derived from published studies for illustrative purposes. p.i. = post-injection.
Table 2: [¹⁸F]this compound Uptake in Fibrotic vs. Normal Lung Tissue
| Parameter | IPF Patients (Fibrotic Lung) | Control Group (Normal Lung) | Reference |
| SUVmean | 1.40 (Median) | 0.90 (Median) | [12] |
| SUVmax | Statistically significant increase | Lower baseline | [12][14] |
| Fibrotic Active Volume (FAV) | Correlates with disease severity (R=0.887 vs HRCT) | Not applicable | [12][14] |
Table 3: Radiation Dosimetry of this compound Tracers
| Radiotracer | Effective Dose (mSv/100 MBq) | Typical Administered Activity (MBq) | Total Effective Dose (mSv) | Reference |
| [¹⁸F]this compound | 1.4 ± 0.2 | 259 ± 26 | ~3.5 - 4.0 | [4][5] |
| [⁶⁸Ga]this compound | 1.6 | 263 | ~4.2 | [4][5] |
| [¹⁸F]FDG | ~1.9 | ~370 | ~7.0 | [5] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]AlF-FAPI-74
This protocol describes a common, automated method for labeling this compound with ¹⁸F.[6][15][16]
-
[¹⁸F]Fluoride Production: Produce non-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA Light).
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a small volume (~0.3-0.4 mL) of 0.5 M sodium acetate (B1210297) buffer (pH ~3.9).[5][16]
-
Complexation Reaction:
-
To the [¹⁸F]fluoride solution, add a precursor mixture containing:
-
Dimethyl sulfoxide (B87167) (DMSO) as the solvent.
-
A solution of aluminum chloride (AlCl₃), typically 10 mM.[4][17]
-
The this compound precursor (e.g., 4 mM solution).[4]
-
An antioxidant like ascorbic acid may be included.[17]
-
-
Heat the reaction mixture at 95-105°C for 15 minutes.[4][6][16] During this step, the [¹⁸F]fluoride complexes with the aluminum, which is then chelated by the NOTA ligand on the this compound molecule.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18).[4][16] The radiolabeled product is retained on the cartridge while unreacted [¹⁸F]fluoride and other hydrophilic impurities pass through.
-
Wash the cartridge with sterile water.
-
-
Final Formulation:
-
Elute the purified [¹⁸F]AlF-FAPI-74 from the cartridge using ethanol.[4][5]
-
Dilute the final product with a suitable buffer (e.g., phosphate (B84403) buffer) and sterile saline for injection.
-
Pass the final solution through a 0.22-µm sterile filter into a sterile vial.
-
-
Quality Control: Perform standard quality control tests, including radiochemical purity (via HPLC), pH, sterility, and endotoxin (B1171834) levels.
Visualization of [¹⁸F]AlF-FAPI-74 Radiosynthesis Workflow
Caption: Workflow for the automated radiosynthesis of [¹⁸F]AlF-FAPI-74.
Protocol 2: Clinical [¹⁸F]this compound PET/CT Imaging
-
Patient Preparation: Unlike [¹⁸F]FDG PET, no special preparation such as fasting is required for FAPI imaging. Patients should be well-hydrated.
-
Tracer Administration: Administer [¹⁸F]this compound intravenously. The typical injected activity for adults is in the range of 199–290 MBq.[5][12]
-
Uptake Time: The optimal time for imaging is typically 60 minutes post-injection.[6][12][18] Dynamic imaging can also be performed immediately after injection, with static images acquired at later time points (e.g., 10 min, 1h, 3h) for dosimetry studies.[4][5]
-
PET/CT Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data in 3D mode, typically covering the area from the skull base to the mid-thigh.
-
Acquisition time is usually 2-3 minutes per bed position.[12]
-
-
Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.[6]
-
Image Analysis:
-
Analyze images visually for areas of abnormal tracer uptake.
-
Perform semi-quantitative analysis by drawing regions of interest (ROIs) or volumes of interest (VOIs) over target lesions and normal organs.
-
Calculate standardized uptake values (SUV), such as SUVmax and SUVmean.[5]
-
For fibrotic diseases, calculate metrics like the fibrotic active volume (FAV), which is determined by applying an isocontour threshold (e.g., 45% of SUVmax) to delineate the volume of active disease.[12]
-
Visualization of Clinical FAPI-PET Workflow
Caption: General experimental workflow for a clinical FAPI-PET/CT study.
Conclusion and Future Directions
[¹⁸F]this compound is a promising radiopharmaceutical that extends the utility of PET imaging beyond oncology into the realm of fibrosis and inflammatory diseases. Its ability to target activated fibroblasts provides a direct, non-invasive method to assess the activity and extent of pathological tissue remodeling.[9] The favorable characteristics of the ¹⁸F label, combined with the high target-to-background ratios achieved, position this compound as a superior imaging agent for many applications compared to traditional methods.[12][13]
Future research will focus on validating its role as a biomarker for predicting disease progression, monitoring response to anti-fibrotic therapies, and guiding the development of novel FAP-targeted theranostics for non-oncological conditions.[14][19] Large-scale, prospective clinical trials are needed to fully establish its clinical efficacy and integrate it into standard diagnostic pathways.[9][20]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound PET/CT for Fibrosis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal - Multicenter validation trial of [18F]AlF-FAPI-74 for PET imaging of cancer-associated fibroblasts through fibroblast activation protein inhibitors (FAPI) in digestive tumors [research.kuleuven.be]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
Understanding the In Vivo Biodistribution of FAPI-74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biodistribution of FAPI-74, a promising radiopharmaceutical for imaging and therapy targeting Fibroblast Activation Protein (FAP). FAP is a cell surface protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive diagnostic and therapeutic target. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental processes.
Quantitative Biodistribution Data
The biodistribution of this compound, labeled with either Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), has been evaluated in both preclinical and clinical settings. The following tables summarize the standardized uptake values (SUV) in various organs and tumors, providing a quantitative measure of tracer accumulation.
Table 1: Normal Organ Biodistribution of ¹⁸F-FAPI-74 in Lung Cancer Patients[1][2][3]
| Organ | SUVmax at 10 min p.i. (mean) | SUVmax at 1 h p.i. (mean) | SUVmax at 3 h p.i. (mean) |
| Blood Pool | Moderately high | Definable | Definable |
| Muscle | Background | Background | Background |
| Liver | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |
| Spleen | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |
| Oral Mucosa | Does not exceed background | Does not exceed background | Does not exceed background |
p.i. = post-injection
Table 2: Tumor and Metastases Uptake of ¹⁸F-FAPI-74 in Lung Cancer Patients[1]
| Lesion Type | SUVmax at 10 min p.i. (average) | SUVmax at 1 h p.i. (average) | SUVmax at 3 h p.i. (average) |
| Primary Lung Tumors | 11.8 | 12.7 | 11.3 |
| Lymph Node Metastases | 9.9 | 10.7 | 9.4 |
| Distant Metastases | 11.8 | 11.8 | 11.4 |
The highest contrast between tumor and background is typically achieved at 1 hour post-injection[1].
Table 3: Preclinical Biodistribution of [¹⁸F]AlF-FAPI-74 in Murine Models[4][5][6]
| Tissue | Key Findings |
| Tumors (subcutaneous) | Low but significantly above muscle-background values.[2][3][4] |
| Joint/Bone Structures | Radiotracer signal observed.[2][3][4] |
| Intestines | Radiotracer signal observed.[2][3][4] |
Experimental Protocols
The following sections detail the methodologies for preclinical and clinical biodistribution studies of this compound, synthesized from published research.
Preclinical In Vivo Biodistribution Study Protocol
This protocol outlines a typical experiment to determine the biodistribution of radiolabeled this compound in a tumor-bearing mouse model.
Objective: To quantify the uptake of [¹⁸F]AlF-FAPI-74 in various tissues and tumors over time.
Materials:
-
[¹⁸F]AlF-FAPI-74 radiotracer
-
Tumor-bearing mice (e.g., syngeneic models like LLC and CT26, or xenograft models like HT-1080-FAP)[2][3]
-
Anesthesia (e.g., isoflurane)
-
PET/MR or PET/CT scanner
-
Gamma counter
-
Standard laboratory equipment for tissue dissection and weighing
Procedure:
-
Animal Model Preparation: Subcutaneous tumors are induced by injecting cancer cells (e.g., Lewis Lung Carcinoma - LLC, or CT26 colon carcinoma) into the flank of the mice.[3] Studies may also utilize models with cells engineered to express FAP (e.g., HT-1080-FAP).[2]
-
Radiotracer Administration: A defined amount of [¹⁸F]AlF-FAPI-74 is administered to the mice, typically via intravenous (tail vein) injection.
-
In Vivo Imaging (PET/CT or PET/MR):
-
Animals are anesthetized.
-
Static or dynamic PET scans are acquired at specific time points post-injection (e.g., 30, 60, 120, and 240 minutes).[2]
-
CT or MR scans are performed for anatomical co-registration.
-
-
Ex Vivo Biodistribution:
-
At predetermined time points, cohorts of mice are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone), and the tumor are collected.
-
Tissues are weighed, and the radioactivity is measured using a gamma counter.
-
-
Data Analysis:
Clinical Biodistribution and Dosimetry Study Protocol
This protocol describes a typical study to evaluate the biodistribution and estimate the radiation dosimetry of this compound in cancer patients.
Objective: To determine the physiological biodistribution, tumor uptake, and radiation dosimetry of ¹⁸F-FAPI-74 in patients.
Patient Population: Patients with a confirmed diagnosis of cancer (e.g., lung cancer, pancreatic ductal adenocarcinoma).[5][6][7]
Materials:
-
¹⁸F-FAPI-74 or ⁶⁸Ga-FAPI-74 produced under GMP conditions.
-
PET/CT scanner.
Procedure:
-
Patient Preparation: Patients may be asked to fast for a certain period before the scan.
-
Radiotracer Administration: A mean activity of approximately 259 ± 26 MBq of ¹⁸F-FAPI-74 is administered intravenously.[1][8] For ⁶⁸Ga-FAPI-74, a typical injected activity is around 263 MBq.[1][8]
-
PET/CT Imaging:
-
Image Analysis:
-
Regions of interest (ROIs) are drawn over various organs and visible tumor lesions on the PET images.
-
The tracer concentration in these ROIs is used to calculate semi-quantitative SUVmax and SUVmean values.
-
-
Radiation Dosimetry Calculation:
-
Time-activity curves are generated for source organs from the serial PET scans.
-
The number of disintegrations in each source organ is calculated.
-
Dosimetry software (e.g., OLINDA/EXM or IDAC-Dose) is used with computational human phantoms to calculate the absorbed doses in target organs and the effective dose for the whole body.[1][5]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical biodistribution study of this compound.
Caption: Clinical biodistribution study workflow for this compound PET/CT.
FAP-Related Signaling Pathways
Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, proliferation, and migration. This diagram provides a simplified overview of key pathways influenced by FAP expression in cancer-associated fibroblasts.
Caption: FAP-associated signaling pathways in the tumor microenvironment.
Conclusion
This compound demonstrates favorable biodistribution for oncological imaging, characterized by high uptake in tumors and low background signal in most normal organs, leading to high-contrast images.[1] The radiation burden of ¹⁸F-FAPI-74 is comparable to or even lower than that of other common PET tracers like ¹⁸F-FDG.[1][8][5] The ability to label this compound with both ⁶⁸Ga and ¹⁸F offers flexibility for clinical use, with ¹⁸F allowing for centralized production and wider distribution.[1][5] The detailed understanding of its in vivo behavior is crucial for its continued development as a powerful tool in oncology for diagnosis, staging, and potentially for targeted radionuclide therapy.
References
- 1. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of [18F]AlF-FAPI-74 for PET imaging to study cancer-associated fibroblast responses to radiotherapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Early-Phase Clinical Trials of FAPI-74: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early-phase clinical trials of Fibroblast Activation Protein Inhibitor-74 (FAPI-74), a promising radiopharmaceutical for PET imaging. This document synthesizes key findings on biodistribution, dosimetry, and tumor uptake, details experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and development in this field.
Introduction to this compound
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in normal adult tissues is limited.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic applications. This compound is a quinoline-based FAP inhibitor that can be labeled with either Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), offering flexibility in clinical use.[2][3] Early-phase clinical trials have demonstrated the potential of this compound PET/CT to provide high-contrast images of tumors and metastases, often outperforming the current standard, [¹⁸F]FDG-PET/CT, in various cancer types.[4]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from early-phase clinical trials of [¹⁸F]this compound, focusing on biodistribution in normal organs, radiation dosimetry, and uptake in malignant lesions.
Biodistribution of [¹⁸F]this compound in Normal Organs
The physiological biodistribution of [¹⁸F]this compound is characterized by low uptake in most normal organs, leading to high tumor-to-background ratios. The primary route of excretion is through the kidneys.
Table 1: Standardized Uptake Values (SUV) of [¹⁸F]this compound in Normal Organs at ~60 minutes Post-Injection
| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.1 | [3] |
| Liver | 1.8 ± 0.4 | 1.2 ± 0.3 | [3] |
| Spleen | 1.3 ± 0.3 | 0.9 ± 0.2 | [3] |
| Kidney (Cortex) | 3.5 ± 0.9 | 2.4 ± 0.6 | [3] |
| Pancreas | 1.5 ± 0.3 | 1.1 ± 0.2 | [3] |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | [3] |
| Blood Pool (Aorta) | 1.9 ± 0.4 | 1.5 ± 0.3 | [3] |
| Lung | 0.6 ± 0.2 | 0.4 ± 0.1 | [3] |
| Bone Marrow | 1.0 ± 0.2 | 0.7 ± 0.1 | [3] |
| Myocardium | 1.3 ± 0.3 | 1.0 ± 0.2 | [3] |
| Parotid Gland | 1.2 ± 0.3 | 0.9 ± 0.2 | [3] |
| Thyroid | 1.4 ± 0.4 | 1.0 ± 0.3 | [3] |
Radiation Dosimetry
Dosimetry studies have shown that [¹⁸F]this compound has a favorable radiation safety profile, with an effective dose comparable to or lower than other commonly used PET tracers.
Table 2: Radiation Dosimetry of this compound
| Radiopharmaceutical | Effective Dose (mSv/MBq) | Key Organs Receiving Highest Dose (mGy/MBq) | Reference |
| ¹⁸F-FAPI-74 | 0.014 ± 0.002 | Bladder wall (0.108), Kidneys (0.045), Uterus (0.029) | [2][3] |
| ⁶⁸Ga-FAPI-74 | 0.016 | Bladder wall (0.120), Kidneys (0.041), Spleen (0.025) | [2] |
Tumor Uptake of [¹⁸F]this compound
[¹⁸F]this compound exhibits high uptake in a variety of malignant tumors, often with superior performance compared to [¹⁸F]FDG.
Table 3: SUVmax of [¹⁸F]this compound in Various Malignancies
| Cancer Type | Primary Tumor SUVmax (Median / Range) | Metastatic Lesion SUVmax (Median / Range) | Reference |
| Lung Cancer | 12.7 (at 1h) | Lymph Nodes: 10.7 (at 1h), Distant: 11.8 (at 1h) | [3] |
| Gastrointestinal Cancers | |||
| Gastric Cancer | 16.5 (vs. 7.3 for FDG) | - | [4] |
| Liver Cancer (HCC & ICC) | 10.1 (vs. 5.5 for FDG) | Liver Metastases: 7.5 (vs. 4.0 for FDG) | [4] |
| Pancreatic Cancer (PDAC) | 10.5 ± 4.5 | 8.2 ± 13.9 | |
| Breast Cancer | 19.6 (vs. 13.0 for FDG) | Lymph Nodes: 8.86 (vs. 3.84 for FDG) | |
| Idiopathic Pulmonary Fibrosis | 1.40 (SUVmean) | - | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in early-phase clinical trials of this compound.
Patient Selection and Preparation
Inclusion Criteria:
-
Confirmed diagnosis of malignancy (e.g., lung, gastrointestinal cancers) or fibrotic disease.[1][3]
-
Age ≥ 18 years.[1]
-
For some studies, availability of tissue for biopsy or surgical resection.[1]
-
Anatomic imaging (e.g., CT, MRI) obtained within a specified timeframe (e.g., ≤ 28 days) of consent.[1]
Exclusion Criteria:
-
Pregnancy or breastfeeding.[1]
-
Known hypersensitivity to this compound or its excipients.[1]
-
In some studies, recent treatment that could interfere with FAP expression.[1]
Patient Preparation:
-
Unlike [¹⁸F]FDG PET/CT, fasting is generally not required for FAPI PET imaging.[6]
-
Patients are advised to be well-hydrated.[6]
Radiopharmaceutical Administration and Imaging
Radiopharmaceutical:
-
[¹⁸F]this compound is administered intravenously.
-
The mean administered activity in a lung cancer study was 259 ± 26 MBq (range: 198–290 MBq).[3]
-
For [⁶⁸Ga]this compound, an activity of 263 MBq was used in one reported case.[2]
PET/CT Imaging:
-
Uptake Time: PET scans are typically acquired at 60 minutes post-injection.[4][5] Some studies have also acquired images at earlier (10 min) and later (3h) time points to evaluate tracer kinetics.[3]
-
Scanner: Imaging is performed on a standard clinical PET/CT scanner.
-
Acquisition Parameters:
-
PET: 3-dimensional mode with an acquisition time of approximately 1.5-3 minutes per bed position.[4][5]
-
CT: A low-dose CT is performed for attenuation correction and anatomical localization. Typical parameters might include 100-120 kVp and 20-50 mAs, though these can vary.[5] For diagnostic purposes, a contrast-enhanced CT may be acquired.
-
Data Analysis
Image Interpretation:
-
PET images are evaluated visually for areas of focal uptake that are greater than the surrounding background.
-
Quantitative analysis is performed by drawing regions of interest (ROIs) or volumes of interest (VOIs) over tumors and normal organs to calculate Standardized Uptake Values (SUV), including SUVmax and SUVmean.
Dosimetry Calculation:
-
Absorbed doses are calculated using software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) or IDAC-Dose (Internal Dose Assessment Code).[2][3]
-
This involves serial whole-body PET scans to determine the time-activity curves in various source organs, from which residence times are calculated.
Mandatory Visualizations
FAP Signaling Pathway in Cancer-Associated Fibroblasts
Fibroblast Activation Protein (FAP) on the surface of cancer-associated fibroblasts (CAFs) initiates downstream signaling cascades that promote tumor growth, invasion, and immunosuppression. Key pathways include the PI3K/Akt, Ras-ERK, and STAT3-CCL2 signaling axes.
Caption: FAP signaling in cancer-associated fibroblasts.
Experimental Workflow for a [¹⁸F]this compound PET/CT Clinical Trial
The workflow for a typical [¹⁸F]this compound PET/CT clinical trial involves several key steps, from patient recruitment to data analysis.
Caption: Experimental workflow for [¹⁸F]this compound PET/CT.
Conclusion
Early-phase clinical trials of this compound have demonstrated its significant potential as a diagnostic imaging agent in oncology and beyond. Its favorable biodistribution, leading to high tumor-to-background contrast, and manageable radiation dosimetry make it a strong candidate for broader clinical adoption. Further research, including larger prospective trials, will be crucial to fully elucidate the clinical utility of this compound in various indications and to establish its role in routine clinical practice. This technical guide provides a foundational resource for researchers and clinicians involved in the ongoing evaluation of this promising radiopharmaceutical.
References
- 1. Facebook [cancer.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kiranpetct.com [kiranpetct.com]
FAPI-74 Uptake in Different Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. This restricted expression profile makes FAP an attractive target for diagnostic imaging and therapeutic intervention. FAPI-74, a quinoline-based inhibitor of FAP, has been developed and radiolabeled, most commonly with Fluorine-18 ([¹⁸F]AlF-FAPI-74), for positron emission tomography (PET) imaging. Understanding the uptake characteristics of this compound in different cancer cell lines is crucial for its preclinical evaluation and clinical translation. This guide provides a comprehensive overview of this compound uptake, detailing quantitative data, experimental protocols, and associated signaling pathways.
Data Presentation: Quantitative this compound Uptake in Cancer Cell Lines
The uptake of FAPI tracers is closely linked to the expression levels of FAP in cancer cells and the surrounding stroma. While this compound is primarily taken up by FAP-expressing CAFs, some cancer cells also exhibit endogenous FAP expression. The following table summarizes the available quantitative data on FAPI tracer uptake in various cancer models. It is important to note that much of the existing data is from in vivo studies using PET imaging, where uptake is measured as the maximum standardized uptake value (SUVmax). In vitro data is often presented as a percentage of the injected dose per milligram of protein or per number of cells.
| Cancer Type | Cell Line / Tumor Model | Tracer | Uptake Value (in vivo SUVmax) | Uptake Value (in vitro) | Reference |
| Lung Cancer (Adenocarcinoma) | N/A (Human Patients) | [¹⁸F]this compound | 12.7 (Primary Tumor) | N/A | [1][2] |
| Lung Cancer (Squamous Cell Carcinoma) | N/A (Human Patients) | [¹⁸F]this compound | 12.7 (Primary Tumor) | N/A | [1][2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | N/A (Human Patients) | [¹⁸F]this compound | 10.5 ± 4.5 (Primary Tumor) | N/A | [3] |
| Various Cancers (Primary Lesions) | N/A (Human Patients) | [¹⁸F]this compound | Median: 9.39 | N/A | [4] |
| Various Cancers (Lymph Node Metastases) | N/A (Human Patients) | [¹⁸F]this compound | Median: 8.86 | N/A | [4] |
| FAP-expressing I45 cells | I45 huFAP | [¹⁸F]AlF-FAPI-74 | N/A | >100-fold higher than WT | [5] |
| Wild-Type I45 cells | I45 WT | [¹⁸F]AlF-FAPI-74 | N/A | Baseline | [5] |
| Sarcoma (Solitary Fibrous Tumor) | N/A (Human Patients) | ⁶⁸Ga-FAPI | 24.7 ± 11.9 | N/A | [5] |
| Sarcoma (Undifferentiated Pleomorphic) | N/A (Human Patients) | ⁶⁸Ga-FAPI | 18.8 ± 13.1 | N/A | [5] |
| Sarcoma (Leiomyosarcoma) | N/A (Human Patients) | ⁶⁸Ga-FAPI | 15.2 ± 10.2 | N/A | [5] |
Experimental Protocols
In Vitro this compound Cellular Uptake Assay
This protocol outlines a general procedure for determining the cellular uptake of radiolabeled this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (FAP-positive and FAP-negative controls)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Binding buffer (e.g., HBSS with 1% BSA)
-
[¹⁸F]AlF-FAPI-74 (or other radiolabeled this compound)
-
Unlabeled this compound (for blocking studies)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter or liquid scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture overnight to allow for attachment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.
-
Pre-incubation: Add binding buffer to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C to equilibrate the cells.
-
Blocking (for specificity assessment): For blocking experiments, add a high concentration of unlabeled this compound (e.g., 10 µM) to designated wells during the pre-incubation step.
-
Initiation of Uptake: Add a known concentration of radiolabeled this compound to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter or liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake values.
-
Data Analysis: Express the results as a percentage of the added dose per milligram of protein (%ID/mg) or per number of cells.
FAP Expression Analysis by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against FAP
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-FAP antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Apply the chromogen substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of FAP expression.
Signaling Pathways and Experimental Workflows
The expression of FAP and the subsequent uptake of this compound are influenced by complex signaling pathways within the tumor microenvironment. Key pathways include the Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR) signaling cascades, which are known to activate cancer-associated fibroblasts.
FAP Expression Regulation by TGF-β Signaling
Caption: TGF-β signaling cascade leading to the expression of FAP in cancer-associated fibroblasts.
Experimental Workflow for In Vitro this compound Uptake Assay
Caption: Step-by-step workflow for conducting an in vitro cellular uptake assay with radiolabeled this compound.
Logical Relationship between FAP Expression and this compound Uptake
Caption: The logical flow from signaling in the tumor microenvironment to the detection of a PET signal with this compound.
Conclusion
This technical guide provides a foundational understanding of this compound uptake in the context of cancer research and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing and interpreting experiments involving this promising FAP-targeted agent. Further research is warranted to expand the quantitative uptake data across a broader range of cancer cell lines and to further elucidate the intricate signaling networks that govern FAP expression and this compound internalization.
References
- 1. TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-EGFR Therapy Induces EGF Secretion by Cancer-Associated Fibroblasts to Confer Colorectal Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ Signaling Activated by Cancer-Associated Fibroblasts Determines the Histological Signature of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer-associated fibroblasts strengthen cell proliferation and EGFR TKIs resistance through aryl hydrocarbon receptor dependent signals in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic reprogramming of cancer-associated fibroblasts by TGF-β drives tumor growth: Connecting TGF-β signaling with “Warburg-like” cancer metabolism and L-lactate production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Radiolabeling of [¹⁸F]FAPI-74
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers and its low expression in healthy tissues. [¹⁸F]FAPI-74 is a positron emission tomography (PET) tracer that targets FAP, offering a non-invasive method for whole-body imaging of FAP-expressing tumors. The tracer consists of a quinoline-based FAP inhibitor, a 2-cyanopyrrolidine moiety, and a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for radiolabeling with fluorine-18 (B77423) via an aluminum fluoride (B91410) ([¹⁸F]AlF) complex. This document provides detailed protocols for the synthesis of the this compound precursor and its subsequent radiolabeling with ¹⁸F, along with quality control procedures.
This compound Precursor Synthesis
The synthesis of the this compound precursor is a multi-step process involving the formation of the quinoline-4-carboxylic acid backbone, coupling with (2S,4S)-4-amino-2-cyanopyrrolidine, and subsequent conjugation with a NOTA chelator.
Experimental Protocol: Synthesis of this compound Precursor
Materials and Reagents:
-
Pyruvic acid
-
Aniline
-
Thionyl chloride
-
(2S,4S)-4-((tert-butoxycarbonyl)amino)-2-cyanopyrrolidine
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
NOTA-NHS ester
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Synthesis of Quinoline-4-carboxylic acid: This can be achieved via a Doebner-von Miller reaction or similar methods. A common approach involves the reaction of isatin with pyruvic acid and aniline.
-
Activation of Quinoline-4-carboxylic acid: The carboxylic acid is converted to an acid chloride using thionyl chloride to facilitate amide bond formation.
-
Coupling with 2-cyanopyrrolidine: The activated quinoline-4-carboxylic acid is reacted with the protected (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-cyanopyrrolidine.
-
Deprotection: The Boc protecting group is removed from the 2-cyanopyrrolidine moiety using trifluoroacetic acid.
-
NOTA Conjugation: The deprotected amine is then reacted with a NOTA-NHS ester in the presence of a base like DIPEA to form the final this compound precursor.
-
Purification: The final product is purified by preparative HPLC to achieve high chemical purity.
[¹⁸F]this compound Radiolabeling
The radiolabeling of this compound is typically performed using an automated synthesis module. The general principle involves the formation of an [¹⁸F]AlF complex which then chelates to the NOTA moiety of the this compound precursor.
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]this compound
This protocol is a generalized procedure based on common automated synthesis platforms like GE TRACERlab™ or Trasis AllInOne®.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
This compound precursor solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM in water)
-
Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 3.9-4.0)
-
Ascorbic acid solution (e.g., 20% w/v)
-
Ethanol
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, HLB)
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a small volume of eluent, such as sodium acetate buffer.[1][2]
-
Reaction Mixture Preparation: The this compound precursor solution, aluminum chloride solution, and ascorbic acid solution are added to the reaction vessel containing the eluted [¹⁸F]fluoride.[2][3][4]
-
Radiolabeling Reaction: The reaction mixture is heated. Common reaction conditions are 95-100°C for 5-15 minutes.[3][4][5] Some protocols also include an initial incubation at room temperature for 5 minutes before heating.[3][6]
-
Purification: After cooling, the reaction mixture is diluted with water and passed through a hydrophilic-lipophilic balance (HLB) SPE cartridge.[3][7] The cartridge is then washed with water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elution of [¹⁸F]this compound: The final product, [¹⁸F]this compound, is eluted from the HLB cartridge with ethanol.[3][7]
-
Formulation: The ethanolic solution of [¹⁸F]this compound is diluted with a suitable buffer (e.g., phosphate-buffered saline containing sodium ascorbate) and passed through a sterile 0.22 µm filter into a sterile vial.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported automated synthesis protocols for [¹⁸F]this compound.
Table 1: Radiosynthesis Parameters on Different Automated Platforms
| Parameter | GE TRACERlab FX2N | Trasis AllInOne | CFN-MPS200 | miniAllinOne |
| Synthesis Time | 35 min[9] | 40 min[9] | 31 min[6] | ~20 min[7] |
| Radiochemical Yield (RCY, non-decay corrected) | 18.5 ± 2.5%[9] | 20 ± 2.5%[9] | 37 ± 4%[6] | 60 ± 8%[7] |
| Starting Activity | Not specified | Not specified | 32-40 GBq[6] | 152 GBq[7] |
| Reaction Temperature | 95°C[1] | 95°C[1] | 95°C[3][6] | 70°C[7] |
| Reaction Time | 15 min[1] | 15 min[1] | 15 min[3][6] | 10 min[7] |
Table 2: Quality Control Specifications for [¹⁸F]this compound
| Test | Specification | Typical Result |
| Appearance | Clear, colorless, free of particles | Conforms |
| pH | 4.5 - 7.0[1] | Conforms |
| Radiochemical Purity (RCP) | > 95%[5][9] | > 97%[3][6][7] |
| Radionuclidic Identity | Half-life of ¹⁸F | Conforms |
| Bacterial Endotoxins | Ph. Eur./USP limits | Conforms |
| Sterility | Sterile | Conforms |
| Residual Solvents (e.g., Ethanol, DMSO) | ICH Q3 limits | < 50 ppm (DMSO)[2] |
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the [¹⁸F]this compound radiopharmaceutical for clinical use.
Experimental Protocol: Quality Control of [¹⁸F]this compound
1. Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 50 mM H₃PO₄) is commonly used.[1]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Procedure: Inject a small aliquot of the final product into the HPLC system. The retention time of the radioactive peak should correspond to that of a non-radioactive this compound reference standard.[1] The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired [¹⁸F]this compound peak.
2. pH:
-
Method: Use of a calibrated pH meter or pH-indicator strips.
-
Procedure: Apply a small drop of the final product onto the pH strip or into the pH meter probe.
3. Radionuclidic Identity:
-
Method: Half-life measurement using a dose calibrator.
-
Procedure: Measure the activity of a sample of the final product at multiple time points and calculate the half-life. It should be consistent with the 109.8-minute half-life of ¹⁸F.
4. Sterility and Bacterial Endotoxins:
-
Method: Standard pharmacopeial methods (e.g., direct inoculation or membrane filtration for sterility testing, and Limulus Amebocyte Lysate (LAL) test for endotoxins).
-
Procedure: These tests should be performed according to established protocols to ensure the product is sterile and pyrogen-free.[1]
5. Filter Integrity Test:
-
Method: Bubble point test.
-
Procedure: Perform a bubble point test on the 0.22 µm sterile filter used for the final formulation to ensure its integrity.[8]
Conclusion
The synthesis and radiolabeling of [¹⁸F]this compound can be reliably automated to produce a high-quality radiopharmaceutical for PET imaging. Adherence to detailed protocols and rigorous quality control are paramount for ensuring the safety and efficacy of this promising cancer imaging agent. The information provided in these application notes serves as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational modifications on N-(4-quinolinoyl)-Gly-2-cyanopyrrolidine to develop fibroblast activation protein-targeted radioligands with improved affinity and tumor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. natahub.org [natahub.org]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
Automated Synthesis of [18F]AlF-FAPI-74: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the automated synthesis of [18F]AlF-FAPI-74, a promising positron emission tomography (PET) tracer for imaging Fibroblast Activation Protein (FAP). FAP is a cell surface protease that is overexpressed in the stroma of various cancers, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. The following protocols are intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceutics.
Introduction
[18F]AlF-FAPI-74 is a quinoline-based FAP inhibitor radiolabeled with fluorine-18 (B77423) via an aluminum fluoride (B91410) complex.[1] Automated synthesis of this tracer is crucial for ensuring reproducible, high-yield production in a Good Manufacturing Practice (GMP) compliant manner, which is essential for clinical applications.[2][3] This document outlines protocols for several common automated synthesis platforms.
Quantitative Data Summary
The following tables summarize key quantitative data from various published automated synthesis protocols for [18F]AlF-FAPI-74.
Table 1: Comparison of Automated Synthesis Platforms and Performance
| Synthesizer Platform | Radiochemical Yield (RCY, non-decay corrected) | Synthesis Time (minutes) | Starting [18F]Fluoride Activity (GBq) | Radiochemical Purity (%) |
| CFN-MPS200 | 37 ± 4% | Not Specified | 32 - 40 | ≥ 97% |
| GE TRACERLab FX2N | 18.5 ± 2.5% | 35 | ~50 | > 95% |
| Trasis AllInOne (AIO) | 20 ± 2.5% | 40 | Not Specified | > 95% |
| Cassette-based module | ~50% (up to 74 GBq), >30% (up to 111 GBq) | 20 | up to 111 | > 95% |
| miniAllinOne | 60 ± 8% | ~20 | 152 | 97 ± 0.8% |
Table 2: Quality Control Specifications
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | T1/2 = 105–115 min |
| Residual Solvents (Ethanol) | ≤ 10% |
| Residual Solvents (DMSO) | ≤ 5000 ppm |
| Bacterial Endotoxins | < 17.5 EU/mL |
| Sterility | Sterile |
Experimental Protocols
Protocol 1: Automated Synthesis on a Cassette-Based Synthesizer (e.g., Trasis AllInOne/miniAllinOne)
This protocol is a generalized procedure based on reported methods for cassette-based systems.[2][4]
1. Reagents and Materials:
-
[18F]Fluoride in [18O]water
-
FAPI-74 precursor solution (e.g., 1 mg/mL in aqueous solution)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM in water)
-
Acetonitrile (MeCN)
-
Ascorbic acid solution (e.g., 20 mM)
-
Eluent for QMA cartridge (e.g., 0.9% NaCl/Ethanol (B145695) mixture)
-
Solid Phase Extraction (SPE) cartridges (e.g., QMA, HLB light, C18, Alumina N)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Ascorbate (B8700270) buffer for final formulation
2. Synthesis Procedure:
-
Trapping of [18F]Fluoride: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned Quaternary Methylammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride from the QMA cartridge into the reactor vessel using the specified eluent (e.g., 500 µL of a mixture of EtOH/NaCl 0.9% (2:3)).[2]
-
Addition of Precursor and Reagents: Add the precursor solution, acetonitrile, ascorbic acid solution, and aluminum chloride solution to the reactor.[2]
-
Radiolabeling Reaction: Heat the reaction mixture at a specified temperature and time (e.g., 100°C for 5 minutes or 70°C for 10 minutes).[2][4]
-
Purification:
-
Cool the reaction mixture and dilute it with an appropriate buffer (e.g., Ascorbate buffer pH 4.7).[2]
-
Pass the diluted mixture through a pre-conditioned SPE cartridge (e.g., HLB light or C18) to trap the [18F]AlF-FAPI-74.[2][4]
-
Wash the cartridge with water to remove unreacted [18F]fluoride and other hydrophilic impurities.
-
Elute the final product from the SPE cartridge with a suitable solvent (e.g., ethanol).[2][4]
-
The eluted product may be passed through an additional cartridge (e.g., Alumina N) for further purification.[4]
-
-
Formulation: Collect the purified [18F]AlF-FAPI-74 in a sterile vial containing a formulation buffer (e.g., ascorbate buffer and saline) and pass it through a 0.22 µm sterile filter.
Protocol 2: Automated Synthesis on CFN-MPS200 Synthesizer
This one-pot, one-step automated synthesis has been reported to provide high radioactivity and stable radiochemical purity.[5][6]
1. Reagents and Materials:
-
[18F]Fluoride in [18O]water
-
This compound precursor (e.g., 4 mM solution)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 3.9)
-
Ascorbic acid (e.g., 20% solution)
-
SPE cartridge (e.g., HLB light)
-
Ethanol
-
Phosphate-buffered saline (PBS) with sodium ascorbate for formulation.
2. Synthesis Procedure:
-
Trapping and Elution: Trap [18F]fluoride on a QMA cartridge and elute with 300 µL of 0.5 M sodium acetate buffer (pH 3.9) into the reactor.[6]
-
Reagent Addition: Add a precursor mixture containing this compound precursor, DMSO, AlCl₃, and ascorbic acid to the reactor.[6]
-
Radiolabeling:
-
Purification:
-
Formulation: Elute the [18F]AlF-FAPI-74 with ethanol into a sterile vial and add the formulation solution (e.g., PBS with sodium ascorbate) for stability.[5][6]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the automated synthesis of [18F]AlF-FAPI-74.
Caption: Automated synthesis workflow for [18F]AlF-FAPI-74.
This compound Mechanism of Action: Simplified Signaling Pathway
This compound targets Fibroblast Activation Protein (FAP), a protease that is highly expressed on cancer-associated fibroblasts (CAFs). The binding of FAP inhibitors like this compound can modulate the tumor microenvironment. FAP is known to influence several downstream signaling pathways that promote tumor growth, invasion, and migration.
Caption: Simplified FAP signaling pathway targeted by this compound.
Disclaimer
These protocols are provided as a guide and should be adapted and validated by the end-user for their specific equipment and regulatory requirements. All procedures should be performed by trained personnel in a facility compliant with radiation safety and pharmaceutical manufacturing standards.
References
- 1. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
Revolutionizing Preclinical Cancer Research: FAPI-74 PET/CT Imaging Protocol for Animal Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a wide variety of cancers. Its limited expression in healthy tissues makes it an exceptional target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitor (FAPI) based radiotracers, such as [18F]FAPI-74, have demonstrated high tumor-to-background contrast in clinical settings. This document provides a detailed protocol for utilizing [18F]AlF-FAPI-74 for PET/CT imaging in animal models, a crucial step in the preclinical evaluation of novel cancer therapeutics.
I. Experimental Protocols
A. [18F]AlF-FAPI-74 Radiosynthesis (Automated)
This protocol outlines a common automated radiosynthesis method for [18F]AlF-FAPI-74.
Reagents and Equipment:
-
Automated radiosynthesis module (e.g., cassette-based synthesizer)
-
[18F]Fluoride
-
QMA (quaternary ammonium) light cartridge
-
Eluent solution (e.g., 0.5 M sodium acetate (B1210297) buffer, pH 3.9)
-
Precursor solution:
-
This compound precursor
-
Aluminum chloride (AlCl₃) in aqueous solution
-
Ascorbic acid (as a stabilizer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridge for purification (e.g., Oasis HLB)
-
Ethanol (B145695) for elution
-
Sterile filters (0.22 µm)
-
HPLC system for quality control
Procedure:
-
[18F]Fluoride Trapping: The cyclotron-produced [18F]fluoride is trapped on a QMA cartridge.
-
Elution: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a small volume of the eluent (e.g., 300 µL of 0.5 M sodium acetate buffer).
-
Reaction Mixture Preparation: The precursor solution, containing this compound, aluminum chloride, and ascorbic acid in DMSO, is added to the reactor.
-
Radiolabeling Reaction: The reaction is typically a one-pot, one-step process. The mixture is heated to approximately 95-100°C for 15 minutes. Some protocols may include an initial 5-minute reaction at room temperature before heating.
-
Purification: The reaction mixture is cooled, diluted with sterile water, and passed through an SPE cartridge to trap the [18F]AlF-FAPI-74.
-
Elution and Formulation: The purified [18F]AlF-FAPI-74 is eluted from the SPE cartridge with ethanol and formulated in a suitable buffer for injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and residual solvents using HPLC and other appropriate methods.
B. Animal Models and Preparation
Animal Models: Commonly used models include:
-
Syngeneic models: LLC (Lewis Lung Carcinoma) in C57Bl/6 mice and CT26 (colon adenocarcinoma) in Balb/c mice.
-
Xenograft models: HT-1080-FAP (human fibrosarcoma with FAP overexpression) or A549-FAP (human lung carcinoma with FAP overexpression) in immunodeficient mice (e.g., BALB/c nude).
Animal Preparation:
-
Tumor Inoculation: Tumor cells are typically inoculated subcutaneously in the flank of the animal. Imaging studies are commenced when tumors reach a suitable size (e.g., 5-10 mm in diameter).
-
Fasting: For [18F]FDG comparison studies, overnight fasting is required. For this compound PET alone, fasting is not typically necessary.
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance in oxygen).
-
Catheterization (Optional): For dynamic imaging or repeated blood sampling, a tail vein catheter can be placed.
-
Positioning: Position the animal on the scanner bed, ensuring the tumor is within the field of view. A heating pad should be used to maintain body temperature throughout the procedure.
C. [18F]AlF-FAPI-74 Administration and PET/CT Imaging
Radiotracer Administration:
-
Dose: The injected dose of [18F]AlF-FAPI-74 can range from 1.85 to 7.4 MBq per mouse, administered intravenously via the tail vein or retro-orbitally.
-
Volume: The injection volume should be kept low (e.g., 100-200 µL) to avoid physiological disturbances.
PET/CT Imaging Protocol:
-
Uptake Time: A standard uptake time of 60 minutes post-injection is recommended for optimal tumor-to-background ratios. Dynamic scanning can be performed immediately after injection for kinetic modeling.
-
CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction. Typical parameters for preclinical scanners are 50-80 kVp and 100-500 µA.
-
PET Scan: A static PET scan is typically acquired for 10-20 minutes. For whole-body imaging, multiple bed positions may be required.
-
Reconstruction: PET images are reconstructed using algorithms such as 3D Ordered Subset Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).
II. Data Presentation
Quantitative Biodistribution of [18F]AlF-FAPI-74 in Tumor-Bearing Mice
The following table summarizes the biodistribution of [18F]AlF-FAPI-74 in various organs and tumors from preclinical studies. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | HT-1080-FAP Xenograft (BALB/c nu/nu)[1] | A549-FAP Xenograft (BALB/c nu/nu)[2] | LLC Syngeneic (C57Bl6)[3] | CT26 Syngeneic (Balb/c)[3] |
| Time p.i. | 60 min | 60 min | 40-60 min | 40-60 min |
| Blood | 1.8 ± 0.2 | 1.9 ± 0.2 | ~1.5 | ~1.2 |
| Heart | 1.0 ± 0.1 | 1.1 ± 0.1 | - | - |
| Lung | 1.2 ± 0.2 | 1.5 ± 0.2 | - | - |
| Liver | 1.1 ± 0.1 | 1.3 ± 0.2 | - | - |
| Spleen | 0.5 ± 0.1 | 0.6 ± 0.1 | - | - |
| Pancreas | 0.8 ± 0.1 | - | - | - |
| Stomach | 0.5 ± 0.1 | 0.6 ± 0.1 | - | - |
| Intestine | 1.0 ± 0.2 | 1.2 ± 0.2 | - | - |
| Kidney | 3.5 ± 0.5 | 4.0 ± 0.5 | - | - |
| Muscle | 0.4 ± 0.1 | 0.5 ± 0.1 | - | - |
| Bone | 1.5 ± 0.3 | 5.5 ± 0.3 | - | - |
| Tumor | 6.5 ± 1.0 | 7.0 ± 1.0 | ~2.4 (TBR) | ~1.5 (TBR) |
Note: Data is compiled from multiple sources and represents approximate mean values ± SD where available. TBR refers to Tumor-to-Blood ratio. Dashes indicate data not reported in the cited source.
III. Visualizations
FAP Signaling in Cancer-Associated Fibroblasts
Fibroblast Activation Protein (FAP) plays a crucial role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression. The signaling pathways influenced by FAP are complex and involve the remodeling of the extracellular matrix and crosstalk with cancer cells.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
Experimental Workflow for this compound PET/CT Imaging in Animal Models
The following diagram illustrates the sequential steps involved in performing a [18F]AlF-FAPI-74 PET/CT imaging study in animal models.
Caption: Workflow for this compound PET/CT imaging in animal models.
References
Application Notes and Protocols for Studying FAPI-74 Uptake in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs), such as FAPI-74, can be labeled with radionuclides for these purposes. Understanding the cellular uptake and kinetics of this compound is crucial for the development and optimization of FAP-targeted agents.
These application notes provide detailed protocols for cell culture techniques to study the uptake of this compound, specifically in its radiolabeled form, [¹⁸F]AlF-FAPI-74. The protocols cover cell line selection and culture, radiolabeling of this compound, in vitro cell uptake assays, and competitive binding assays.
Recommended Cell Lines for this compound Uptake Studies
The selection of appropriate cell lines is critical for studying FAP-specific uptake. It is recommended to use both FAP-positive and FAP-negative cell lines to demonstrate specificity.
| Cell Line | Type | FAP Expression | Rationale |
| HT-1080-huFAP | Human fibrosarcoma (transduced) | High (human FAP) | Positive control; widely used for FAP inhibitor studies. |
| HEK293-huFAP | Human embryonic kidney (transduced) | High (human FAP) | Positive control; allows for high-level expression of FAP. |
| I45-huFAP | Murine lung cancer (transduced) | High (human FAP) | Positive control for in vitro and in vivo studies in murine models.[1] |
| U-87 MG | Human glioblastoma | Endogenous | Model for endogenous FAP expression. |
| PS-1 | Pancreatic stellate cells | Endogenous | Physiologically relevant model for FAP expression in pancreatic cancer stroma. |
| HT-1080 (Wild-Type) | Human fibrosarcoma | Negative | Negative control for HT-1080-huFAP. |
| HEK293 (Wild-Type) | Human embryonic kidney | Negative | Negative control for HEK293-huFAP. |
| I45 (Wild-Type) | Murine lung cancer | Negative | Negative control for I45-huFAP.[1] |
| NIH-3T3 | Murine fibroblast | Negative | Commonly used FAP-negative fibroblast cell line. |
Quantitative Analysis of [¹⁸F]AlF-FAPI-74 Uptake in Vitro
The following table summarizes quantitative data from in vitro studies, providing a comparison of [¹⁸F]AlF-FAPI-74 uptake across different cell lines. This data is essential for validating experimental systems and comparing results.
| Cell Line | Uptake (%ID/g)¹ | Blocking Agent | Fold Increase (FAP+ vs. WT/Blocked) | Reference |
| I45-huFAP | > 35 | - | > 100-fold | [1] |
| I45-WT | < 0.5 | - | - | [1] |
| I45-huFAP | < 0.5 | Unlabeled FAPI (10 µmol/L) | - | [1] |
¹ Uptake measured as percent injected dose per gram (%ID/g) after 1-hour incubation at 37°C. Data are represented as mean ± SD.
Experimental Protocols
Protocol 1: Culture of FAP-Positive and FAP-Negative Cell Lines
Objective: To maintain healthy cultures of FAP-expressing and control cell lines for use in this compound uptake assays.
Materials:
-
Selected cell lines (e.g., HT-1080-huFAP and HT-1080 wild-type)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well or 24-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Resuspension: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Counting and Seeding for Experiments: Count the cells using a hemocytometer or automated cell counter. Seed the cells into 6-well or 24-well plates at a density of 0.5-1 x 10⁶ cells per well. Allow cells to adhere and grow for 24-48 hours before conducting uptake assays.
Protocol 2: Radiolabeling of this compound with [¹⁸F]AlF
Objective: To prepare [¹⁸F]AlF-FAPI-74 for use in in vitro cell uptake assays.
Materials:
-
This compound precursor (4 mM in DMSO)
-
[¹⁸F]Fluoride in water
-
Anion exchange cartridge (e.g., Waters Accel Plus QMA Light)
-
Sodium acetate (B1210297) (NaOAc) solution (0.5 M, pH 3.9)
-
Aluminum chloride (AlCl₃) solution (10 mM in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light)
-
Ethanol
-
Saline (0.9%)
-
Phosphate (B84403) buffer
-
Sterile filter (0.22 µm)
-
Heating block or water bath (95°C)
Procedure:
-
Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]Fluoride solution onto a pre-conditioned anion exchange cartridge.[2]
-
Elution: Elute the trapped [¹⁸F]Fluoride with 0.30 mL of 0.5 M NaOAc (pH 3.9).[2]
-
Complex Formation: In a reaction vial, incubate the eluted [¹⁸F]Fluoride solution with 6 µL of 10 mM AlCl₃ and 300 µL of DMSO for 5 minutes at room temperature.[2]
-
Labeling Reaction: Add 20 µL of the 4 mM this compound precursor solution to the reaction vial. Heat the mixture at 95°C for 15 minutes.[2]
-
Purification: After cooling to room temperature, dilute the reaction mixture with 5 mL of water and pass it through an SPE cartridge.[2]
-
Final Product Elution: Elute the purified [¹⁸F]AlF-FAPI-74 from the SPE cartridge with 0.5 mL of ethanol, followed by 5 mL of 0.9% saline.[2]
-
Formulation: Add phosphate buffer to the final product and pass it through a sterile 0.22 µm filter for sterilization.[2]
-
Quality Control: Perform standard quality control tests to determine radiochemical purity and specific activity.
Protocol 3: In Vitro [¹⁸F]AlF-FAPI-74 Cellular Uptake Assay
Objective: To quantify the time-dependent uptake of [¹⁸F]AlF-FAPI-74 in FAP-positive and FAP-negative cells.
Materials:
-
FAP-positive and FAP-negative cells seeded in 24-well plates
-
[¹⁸F]AlF-FAPI-74
-
Binding buffer (e.g., DMEM with 1% BSA)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Preparation: One day prior to the experiment, seed cells in 24-well plates at a density of approximately 200,000 cells per well.
-
Assay Initiation: On the day of the experiment, wash the cells twice with warm PBS.
-
Incubation: Add 0.5 mL of binding buffer containing [¹⁸F]AlF-FAPI-74 (e.g., 1 nM) to each well. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Termination of Uptake: At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS to stop the uptake.
-
Cell Lysis: Add 1 mL of cell lysis buffer to each well and incubate for 20 minutes at room temperature to lyse the cells.
-
Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the added dose per number of cells (e.g., %ID/10⁶ cells). Plot the uptake over time to determine the uptake kinetics.
Protocol 4: Competitive Binding Assay
Objective: To determine the specificity of [¹⁸F]AlF-FAPI-74 binding to FAP and to calculate the binding affinity (IC₅₀) of unlabeled this compound.
Materials:
-
FAP-positive cells seeded in 24-well plates
-
[¹⁸F]AlF-FAPI-74
-
Unlabeled this compound (or another FAP inhibitor) at various concentrations
-
Binding buffer
-
Ice-cold PBS
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Preparation: Seed FAP-positive cells in 24-well plates as described in Protocol 3.
-
Assay Setup: Prepare solutions of unlabeled this compound in binding buffer at a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Competition: Wash the cells twice with warm PBS. Add 0.5 mL of binding buffer containing a fixed concentration of [¹⁸F]AlF-FAPI-74 (e.g., 1 nM) and varying concentrations of unlabeled this compound to the wells.
-
Control for Non-Specific Binding: For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a set of wells.
-
Incubation: Incubate the plate at 37°C for 1 hour (or a predetermined optimal time from the uptake assay).
-
Termination and Lysis: Terminate the assay, wash the cells, and lyse them as described in Protocol 3.
-
Measurement and Analysis: Measure the radioactivity in the cell lysates. Calculate the percentage of specific binding at each concentration of the unlabeled competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Uptake Assay
Caption: Workflow for in vitro this compound uptake and competition assays.
FAP-Mediated Signaling Pathways
FAP expression and activity are linked to several signaling pathways that promote tumor growth and invasion. Key pathways include the PI3K/Akt and Ras/ERK pathways.[3]
Caption: FAP-associated PI3K/Akt and Ras/ERK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Image Analysis of FAPI-74 PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative image analysis of Fibroblast Activation Protein Inhibitor (FAPI)-74 Positron Emission Tomography (PET) scans. The protocols outlined below are based on current research and are intended to assist in the standardized acquisition and analysis of FAPI-74 PET imaging data for clinical research and drug development.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] This has made FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound is a quinoline-based inhibitor of FAP that can be labeled with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) for PET imaging.[3] Quantitative analysis of this compound PET scans allows for the objective assessment of FAP expression, which can be valuable for patient stratification, treatment response evaluation, and understanding tumor biology.
Key Applications
-
Tumor Delineation and Staging: this compound PET/CT has shown high sensitivity in detecting primary tumors and metastatic lesions, often outperforming traditional ¹⁸F-FDG PET/CT in certain cancer types due to high tumor-to-background ratios.[1][4]
-
Therapy Response Assessment: Quantitative changes in this compound uptake can serve as a biomarker to monitor the response to therapies targeting the tumor stroma or FAP-expressing cells.
-
Drug Development: In drug development, this compound PET can be used to assess target engagement of FAP-targeted therapies and to select patients who are most likely to benefit from such treatments.
-
Non-Oncologic Applications: FAP is also expressed in other conditions involving tissue remodeling, such as fibrosis and inflammation, opening avenues for FAPI-PET imaging in these diseases.[5]
Experimental Protocols
Protocol 1: Patient Preparation and Radiotracer Administration for ¹⁸F-FAPI-74 PET/CT
This protocol outlines the steps for patient preparation and the administration of the ¹⁸F-labeled this compound radiotracer.
1. Patient Selection and Consent:
- Enroll patients with a confirmed diagnosis for which this compound PET imaging is indicated.
- Obtain written informed consent from all participants before any study-related procedures.
2. Patient Preparation:
- No specific dietary restrictions, such as fasting, are generally required for FAPI-PET scans.[4]
- Ensure adequate hydration of the patient.
- Record the patient's weight and height.
3. Radiotracer Administration:
- The recommended administered activity of ¹⁸F-FAPI-74 is in the range of 185-300 MBq (mega-Becquerels).[6]
- Alternatively, a weight-based administration of 3-4 MBq/kg can be used.[6]
- Administer the radiotracer via intravenous injection.
- Record the exact administered activity and the time of injection.
4. Uptake Time:
- The recommended uptake time for ¹⁸F-FAPI-74 is 60 minutes post-injection.[6][7] This duration allows for optimal tumor-to-background contrast.[6]
- Uptake times between 30 and 90 minutes have also been reported as suitable.[6]
Protocol 2: ¹⁸F-FAPI-74 PET/CT Image Acquisition
This protocol details the parameters for acquiring PET/CT images following ¹⁸F-FAPI-74 administration.
1. Patient Positioning:
- Position the patient comfortably on the scanner bed, typically in the supine position with arms raised above the head if possible.
2. CT Scan (for attenuation correction and anatomical localization):
- Perform a low-dose CT scan from the vertex of the skull to the mid-thigh.
- Typical CT parameters: 110-120 kVp, 30-100 mAs (using dose modulation), and a slice thickness of 3-5 mm.[4]
- If a diagnostic CT is required, it should be performed according to the institutional protocol.
3. PET Scan:
- Acquire PET data immediately after the CT scan.
- Scan duration is typically 1.5 to 3 minutes per bed position.[4][5]
- The scan range should match the CT scan.
4. Image Reconstruction:
- Reconstruct the PET images using an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8]
- Apply corrections for attenuation (using the CT data), scatter, and random coincidences.
- The reconstructed images should have a slice thickness of 3 mm.[8]
Protocol 3: Quantitative Image Analysis
This protocol describes the methodology for quantifying this compound uptake in tumors and normal organs.
1. Image Analysis Software:
- Utilize a commercially available or open-source medical image analysis software capable of displaying and quantifying PET data (e.g., Siemens Syngo.via, GE Advantage Workstation).[4][8]
2. Volume of Interest (VOI) Definition:
- For tumor lesions, draw three-dimensional VOIs encompassing the entire lesion with focally increased tracer uptake.[3]
- An isocontour method, for example, using a 40% threshold of the maximum pixel value, can be used for semi-automatic delineation.[3]
- For normal organs, place standardized (e.g., 2 cm sphere) VOIs in representative areas of the organ parenchyma, avoiding areas of focal uptake.[3]
3. Quantitative Metrics:
- Standardized Uptake Value (SUV): The most common metric for quantifying tracer uptake.
- SUVmax: The maximum pixel value within the VOI. This is a simple and reproducible measurement.
- SUVmean: The average pixel value within the VOI.
- Tumor-to-Background Ratio (TBR): Calculated to assess the contrast between the tumor and surrounding healthy tissue.
- TBR = SUVmax of the tumor / SUVmean of a background region (e.g., healthy muscle or blood pool).[4]
Quantitative Data Summary
The following tables summarize typical quantitative values for ¹⁸F-FAPI-74 PET scans in various tissues. These values are compiled from published literature and should be considered as a reference.
Table 1: Biodistribution of ¹⁸F-FAPI-74 in Normal Organs (SUVmean at 1 hour post-injection)
| Organ | SUVmean (Range or ± SD) |
| Brain | ~0.1 |
| Myocardium | ~1.0 |
| Liver | ~1.5 |
| Spleen | ~1.2 |
| Kidneys | ~2.5 |
| Muscle | ~0.6 |
| Blood Pool | ~1.3 |
Data compiled from various sources. Actual values can vary between patients and studies.
Table 2: Tumor Uptake of ¹⁸F-FAPI-74 in Different Cancer Types (SUVmax at 1 hour post-injection)
| Cancer Type | SUVmax (Range or Median) |
| Lung Cancer | >10[3] |
| Gastric Cancer | 9.39 (median)[8] |
| Liver Cancer | Higher than ¹⁸F-FDG[4] |
| Pancreatic Cancer | Higher than ¹⁸F-FDG[2] |
| Breast Cancer | High uptake reported[8] |
Note: SUVmax values can be highly variable depending on the tumor size, stage, and individual patient characteristics.
Visualizations
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) is involved in multiple pro-tumorigenic signaling pathways. The diagram below illustrates the key downstream signaling cascades activated by FAP, promoting cell proliferation, migration, and invasion.
Caption: FAP downstream signaling pathways in cancer.
Experimental Workflow for Quantitative this compound PET Analysis
The following diagram outlines the logical workflow for conducting a quantitative analysis of this compound PET scans, from patient preparation to data analysis.
Caption: Workflow for quantitative this compound PET imaging.
References
- 1. FAP fibroblast activation protein alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Superiority of Fibroblast Activation Protein Inhibitor (FAPI) PET/CT Versus FDG PET/CT in the Diagnosis of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for FAPI-74 Studies: Dosimetry and Radiation Safety
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies using the Fibroblast Activation Protein Inhibitor (FAPI) tracer, FAPI-74. This document provides detailed information on dosimetry, radiation safety, and experimental protocols to ensure safe and effective use of 18F-FAPI-74 and 68Ga-FAPI-74 in imaging studies.
Introduction to this compound
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, while its expression in normal adult tissues is low.[1][2] This differential expression makes FAP an attractive target for diagnostic imaging and targeted therapy. This compound is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 (68Ga) and Fluorine-18 (18F), for Positron Emission Tomography (PET) imaging.[3][4][5] The ability to label this compound with either 68Ga (T1/2 ≈ 68 min) or 18F (T1/2 ≈ 110 min) offers flexibility for clinical use, allowing for both on-site production with a generator (68Ga) and centralized production with a cyclotron (18F).[5][6][7][8]
Radiation Dosimetry and Safety
Understanding the radiation dosimetry of this compound is crucial for ensuring patient safety and adhering to regulatory guidelines. The effective dose is a measure of the overall radiation-induced risk to the body.
Effective Dose
Studies have shown that this compound has a favorable radiation dosimetry profile. The effective dose for both 18F-FAPI-74 and 68Ga-FAPI-74 is comparable to or lower than other commonly used PET tracers.[4][5][6]
Table 1: Effective Dose of this compound Tracers
| Radiotracer | Effective Dose (mSv/100 MBq) | Dosimetry Software | Reference |
| 18F-FAPI-74 | 1.4 ± 0.2 | OLINDA/EXM 1.1 | [4][5][6][7][9] |
| 18F-FAPI-74 | 1.2 ± 0.1 | IDAC-Dose 2.1 | [3][9] |
| 68Ga-FAPI-74 | 1.6 | OLINDA/EXM 1.1 | [4][5][6][7][9] |
| 68Ga-FAPI-74 | 1.4 | IDAC-Dose 2.1 | [3][4][9] |
For a typical administered activity of 259 ± 26 MBq of 18F-FAPI-74, the effective dose is approximately 3-4 mSv.[4][9] For a typical 185 MBq administration of 68Ga-FAPI-74, the effective dose is around 3.0 mSv.[4][9] The lower radiation burden of 18F-FAPI-74 compared to 18F-FDG is attributed to its faint physiological uptake in the brain and liver.[3][4]
Biodistribution and Organ Doses
The biodistribution of this compound is characterized by rapid renal clearance and low nonspecific uptake in most normal organs.[3][4] This leads to high tumor-to-background contrast.
Table 2: Absorbed Doses in Major Organs for 18F-FAPI-74 and 68Ga-FAPI-74 (mGy/MBq)
| Organ | 18F-FAPI-74 (OLINDA/EXM) | 68Ga-FAPI-74 (OLINDA/EXM) |
| Kidneys | 0.049 ± 0.011 | 0.044 |
| Bladder Wall | 0.038 ± 0.015 | 0.040 |
| Spleen | 0.013 ± 0.003 | 0.011 |
| Liver | 0.012 ± 0.002 | 0.011 |
| Red Marrow | 0.009 ± 0.001 | 0.009 |
| Lungs | 0.007 ± 0.001 | 0.007 |
| Heart Wall | 0.007 ± 0.001 | 0.007 |
| Brain | 0.004 ± 0.001 | 0.004 |
Data adapted from Giesel et al., J Nucl Med, 2021.[4]
The highest absorbed doses are typically observed in the kidneys and bladder wall, consistent with the renal excretion pathway of the tracer.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving this compound.
Radiolabeling of this compound
This method utilizes an aluminum-fluoride complex for labeling.
-
Preparation: A solution of this compound (4 mM) is prepared.
-
Reaction Mixture: In a reaction vessel, combine 6 µL of AlCl₃ in water (10 mM) and 300 µL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Incubation: Incubate the mixture for 5 minutes at room temperature.[3]
-
Addition of this compound: Add 20 µL of the this compound solution to the reaction mixture.[3]
-
Radiolabeling: Add the desired amount of [18F]Fluoride.
-
Heating: Heat the reaction mixture at 95 °C for 15 minutes.[3][10]
-
Purification: After cooling, the mixture is diluted with water and purified using a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light).[3]
-
Elution and Formulation: The final product is eluted with ethanol, diluted with 0.9% saline, and buffered before sterile filtration.[3]
This protocol is suitable for on-site preparation using a 68Ge/68Ga generator.
-
Preparation: Prepare a solution of this compound (4 mM in water).
-
Reaction Mixture: In a sterile vial, combine 15 µL of the this compound solution, 310 µL of sodium acetate (B1210297) (2.5 M in water), and 0.50 mL of ethanol.[3]
-
Radiolabeling: Add 1.00 mL of the 68Ge/68Ga generator eluate (in 0.6 M HCl).[3]
-
Incubation: Incubate the reaction mixture for 15 minutes at room temperature.[3]
-
Purification: Purify the labeled product using an SPE cartridge as described for the 18F-labeling.[3]
-
Formulation: The final product is formulated in a similar manner to the 18F-labeled tracer.
Patient Preparation and Administration
-
Patient Consent: Obtain written informed consent from the patient.
-
Pre-medication: No specific pre-medication is generally required.
-
Fasting: Unlike 18F-FDG, fasting is not necessary for this compound PET imaging.
-
Tracer Administration: Administer the radiotracer intravenously. The typical administered activity for 18F-FAPI-74 is 259 ± 26 MBq, and for 68Ga-FAPI-74 is 263 MBq.[4][5][7] All patients should be monitored for any adverse events following administration.[11]
PET/CT Imaging Protocol
-
Uptake Time: The optimal time for image acquisition is approximately 1 hour post-injection, as this provides the highest tumor-to-background contrast.[6][7][9]
-
Imaging Series: For dosimetry studies, dynamic or static whole-body scans can be acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.[4][5][6][7]
-
Scanner: A standard clinical PET/CT scanner is used.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: The PET acquisition is typically performed from the head to the mid-thigh.
-
Image Reconstruction: Images are reconstructed using standard algorithms (e.g., Ordered Subset Expectation Maximization - OSEM).
Dosimetry Calculation
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images for source organs (e.g., liver, kidneys, spleen, bladder) and tumors at each time point.
-
Time-Activity Curves: Time-activity curves are generated for each source organ to determine the total number of disintegrations.
-
Dosimetry Software: The absorbed doses are calculated using software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) or IDAC-Dose (Internal Dose Assessment Code).[4][5][6][7][9] These programs use standardized human phantom models to estimate the radiation dose to various organs and the whole body.
FAP Signaling Pathway
FAP plays a role in several signaling pathways that promote tumor growth, proliferation, and invasion.[1][2] Understanding these pathways is important for the development of FAP-targeted therapies. FAP has been shown to influence the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 signaling pathways.[12][13][14]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 14. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GMP-Compliant Production of [¹⁸F]FAPI-74 for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the tumor microenvironment of various cancers, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. [¹⁸F]FAPI-74 is a promising positron emission tomography (PET) tracer that binds with high affinity and selectivity to FAP. [¹¹] Its use in clinical research has demonstrated high tumor-to-background contrast in a variety of malignancies. The production of [¹⁸F]this compound for human use must adhere to strict Good Manufacturing Practice (GMP) guidelines to ensure its quality, safety, and efficacy. [⁵] This document provides detailed application notes and protocols for the GMP-compliant production of [¹⁸F]this compound for clinical research applications.
Regulatory Framework
The production of PET radiopharmaceuticals for clinical use in the United States is governed by the regulations set forth in 21 Code of Federal Regulations (CFR) Part 212, "Current Good Manufacturing Practice for Positron Emission Tomography Drugs". [³, ⁶] Additionally, compliance with the United States Pharmacopeia (USP) General Chapter <823> is often required. [³, ⁶] These regulations ensure that PET drugs meet the necessary standards for safety, identity, strength, quality, and purity. [²] Key aspects of GMP compliance include stringent control over starting materials, validated and documented production processes, robust quality control testing, and a well-maintained facility and equipment. [⁵]
This compound Precursor
The synthesis of [¹⁸F]this compound begins with a chemical precursor. The this compound precursor is a complex molecule that includes a quinoline-based FAP inhibitor and a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. The NOTA chelator is essential for the radiolabeling step, where it complexes with aluminum fluoride (B91410) ([¹⁸F]AlF). The precursor must be synthesized under controlled conditions to ensure high purity and should be accompanied by a certificate of analysis.
Automated Radiosynthesis of [¹⁸F]this compound
Automated synthesis modules are crucial for the GMP-compliant production of [¹⁸F]this compound, as they provide a controlled, reproducible, and sterile environment, minimizing operator radiation exposure. [¹, ³] Several commercially available cassette-based synthesizers have been successfully used for the production of [¹⁸F]this compound. [¹, ³, ⁸]
General Workflow for Automated Synthesis
The automated synthesis of [¹⁸F]this compound generally follows a one-pot, one-step process. [⁸] A logical workflow for this process is outlined below.
Experimental Protocol: Automated Synthesis on a Cassette-Based Module
This protocol is a generalized procedure based on published methods for cassette-based synthesizers. [³, ⁸] Specific parameters may need to be optimized for different platforms.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
This compound precursor solution (e.g., 1 mg/mL in aqueous solution)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM)
-
Ascorbic acid solution (e.g., 20 mM)
-
Acetonitrile (MeCN), GMP grade
-
Ethanol (B145695) (EtOH), GMP grade
-
0.9% Sodium Chloride for injection, USP
-
Sterile water for injection, USP
-
Ascorbate (B8700270) buffer (pH 4.7)
-
QMA light cartridge
-
HLB light cartridge
-
Sterile vent filters (0.22 µm)
-
Sterile final product vial
Procedure:
-
Pre-synthesis Setup:
-
Aseptically assemble the disposable cassette on the synthesis module according to the manufacturer's instructions.
-
Load the required reagents into the appropriate vials on the cassette.
-
Perform a system integrity test (e.g., pressure test) to ensure no leaks.
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module.
-
Trap the [¹⁸F]fluoride on a pre-conditioned QMA light cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a mixture of ethanol and 0.9% NaCl. [³]
-
-
Radiolabeling Reaction:
-
Add the precursor solution, which includes the this compound precursor, acetonitrile, ascorbic acid solution, and aluminum chloride solution, to the reaction vessel containing the eluted [¹⁸F]fluoride. [³]
-
Heat the reaction mixture at 100°C for 5 minutes. [³]
-
-
Purification:
-
After cooling, dilute the reaction mixture with ascorbate buffer. [³]
-
Pass the diluted mixture through a pre-conditioned HLB light cartridge to trap the [¹⁸F]this compound.
-
Wash the HLB cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
-
Final Formulation:
-
Elute the purified [¹⁸F]this compound from the HLB cartridge with ethanol into the final product vial containing 0.9% NaCl and a stabilizing agent like sodium ascorbate. [³, ⁸]
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Post-synthesis:
-
The total synthesis time is typically around 20-40 minutes. [¹, ³]
-
Samples are taken for quality control testing.
-
Quantitative Data on [¹⁸F]this compound Production
The following table summarizes key quantitative data from published GMP-compliant production methods for [¹⁸F]this compound on various automated synthesis platforms.
| Parameter | GE TRACERLab FX2N [¹] | Trasis AllInOne [¹] | Cassette-based Module [³] | CFN-MPS200 [⁸] |
| Synthesis Time | 35 min | 40 min | 20 min | 31 min |
| Radiochemical Yield (n.d.c.) | 18.5 ± 2.5% | 20 ± 2.5% | ~50% (up to 74 GBq) | 37.0 ± 4.3% |
| >30% (up to 111 GBq) | ||||
| Radiochemical Purity | >95% | >95% | >95% | ≥ 97% |
| Specific Activity | Not Reported | Not Reported | Not Reported | Not Reported |
n.d.c. = non-decay corrected
Quality Control of [¹⁸F]this compound
Comprehensive quality control (QC) testing is mandatory to ensure that each batch of [¹⁸F]this compound meets the pre-defined specifications for clinical use.
Quality Control Specifications
The following table outlines the typical QC tests and their acceptance criteria for [¹⁸F]this compound for injection.
| Test | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radionuclidic Identity | Half-life of 105-115 min | Dose Calibrator |
| Radionuclidic Purity | ≥ 99.5% (γ-spectroscopy) | Gamma Spectrometer |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC |
| Residual Solvents | Ethanol: < 5000 ppm, Acetonitrile: < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175/V EU/mL (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | Sterile | USP <71> Sterility Tests |
| Filter Integrity | Pass | Bubble Point Test |
Experimental Protocol: Radio-HPLC for Radiochemical Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
Chromatographic Conditions:
-
Column: Chromolith performance RP-18e (100 mm × 4.6 mm) [⁸]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Trifluoroacetic acid in water [⁸]
-
-
Gradient: 95% B (0-3 min), linear gradient to 50% B (3-15 min) [⁸]
-
Flow Rate: 1.0 mL/min
-
UV Detection: 264 nm [⁸]
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a sample of the [¹⁸F]this compound final product.
-
Acquire data from both the UV and radioactivity detectors.
-
Identify the peak corresponding to [¹⁸F]this compound by comparing the retention time with a co-injected, non-radioactive reference standard.
-
Calculate the radiochemical purity by determining the area of the [¹⁸F]this compound peak as a percentage of the total area of all radioactive peaks in the chromatogram.
Fibroblast Activation Protein (FAP) Signaling
FAP is not just a passive marker on cancer-associated fibroblasts (CAFs); it actively participates in signaling pathways that promote tumor progression. [⁴] Understanding these pathways is crucial for appreciating the mechanism of action of FAPI-targeted agents. FAP has been shown to influence key signaling cascades such as the PI3K/Akt pathway, which is central to cell proliferation, survival, and migration. [⁶, ⁷]
Conclusion
The GMP-compliant production of [¹⁸F]this compound is a well-defined process that can be reliably automated to yield a high-quality product for clinical research. Adherence to regulatory guidelines, use of validated automated synthesis methods, and rigorous quality control are paramount to ensuring patient safety and data integrity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals seeking to implement the production of [¹⁸F]this compound for clinical applications.
Application of [18F]FAPI-74 in Monitoring Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited. This differential expression makes FAP an attractive target for both cancer diagnosis and therapy. [18F]FAPI-74 is a positron-emitting radiopharmaceutical that binds with high affinity and selectivity to FAP, enabling non-invasive whole-body imaging of FAP expression using Positron Emission Tomography (PET).
These application notes provide a comprehensive overview of the use of [18F]this compound PET as a pharmacodynamic biomarker to monitor treatment response in preclinical and clinical settings. By quantifying changes in FAP expression following therapeutic intervention, [18F]this compound PET can provide early insights into treatment efficacy, aid in dose selection, and help stratify patients who are most likely to respond to FAP-targeted therapies and other cancer treatments that modulate the tumor stroma.
Data Presentation
Quantitative Analysis of [18F]this compound Uptake in Response to Therapy
The following tables summarize quantitative data from preclinical and clinical studies demonstrating the utility of this compound and other FAPI tracers in monitoring treatment response.
Table 1: Preclinical Studies Monitoring Treatment Response with [18F]AlF-FAPI-74 PET
| Cancer Model | Therapeutic Agent | Imaging Timepoint | Quantitative Metric | Change in Metric Post-Treatment | Reference |
| Lung Carcinoma (Rodent Model) | Anti-FAP CAR T-cells | 2 weeks post-treatment | Tumor-to-Muscle Ratio (SUVmax) | 2- to 3-fold reduction | [1][2] |
| Lewis Lung Carcinoma (LLC) | Radiotherapy (2x6 Gy) | 7 days post-treatment | PET Signal (SUV) | 2-fold increase | [2] |
Table 2: Clinical Case Study Monitoring Treatment Response with [68Ga]Ga-FAPI-04 PET/CT
| Cancer Type | Therapeutic Agent | Imaging Timepoint | Lesion Location | Pre-Treatment SUVmax | Post-Treatment SUVmax | Reference |
| Gastric Cancer | Chemotherapy | After 2 cycles | Primary Tumor | 12.8 | 4.5 | [3] |
| Gastric Cancer | Chemotherapy | After 2 cycles | Lymph Node Metastasis | 10.2 | 3.1 | [3] |
Experimental Protocols
Preclinical Protocol for [18F]AlF-FAPI-74 PET Imaging in Rodent Cancer Models
1. Animal Handling and Tumor Implantation:
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Cancer cells of interest (e.g., lung carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor growth is monitored, and animals are enrolled in the study when tumors reach a predetermined size.
2. Radiotracer Administration:
-
[18F]AlF-FAPI-74 is administered via tail vein injection.
-
The typical injected dose is 3.7-7.4 MBq (100-200 µCi) per mouse.
3. PET/CT Imaging:
-
Animals are anesthetized using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
PET scans are acquired at a specified time point post-injection, typically 60 minutes.[4]
-
A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.
-
Longitudinal imaging is performed at baseline (before treatment) and at various time points after therapy administration.
4. Image Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., 3D-OSEM).
-
Regions of Interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle).
-
Standardized Uptake Values (SUV) are calculated for the tumor (SUVmax, SUVmean).
-
Tumor-to-background ratios (e.g., tumor-to-muscle ratio) are determined to assess changes in tracer uptake over the course of treatment.[1]
Clinical Protocol for [18F]this compound PET/CT Imaging in Oncology Patients
1. Patient Preparation:
-
No specific patient preparation, such as fasting, is generally required.
-
Patients should be well-hydrated.
-
A review of the patient's medical history, including any recent treatments, is essential.
2. Radiotracer Administration:
-
[18F]this compound is administered intravenously as a bolus injection.[5]
-
The recommended administered activity is 185-370 MBq (5-10 mCi).[5][6] A common administered activity is approximately 259 ± 26 MBq.[5]
3. PET/CT Imaging:
-
Imaging is typically performed 60 minutes after tracer injection.[7][8]
-
A diagnostic or low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET data is acquired from the vertex to the mid-thigh.
4. Image Analysis for Treatment Response:
-
Baseline [18F]this compound PET/CT is performed before the initiation of therapy.
-
Follow-up scans are conducted at predefined intervals during and after treatment.
-
Quantitative analysis involves measuring the change in SUVmax or SUVpeak within the tumor lesions between the baseline and follow-up scans.
-
Response assessment criteria, such as PERCIST (PET Response Criteria in Solid Tumors), can be adapted to evaluate metabolic response based on changes in FAPI uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: FAP signaling pathways in the tumor microenvironment.
Caption: Correlation of this compound uptake with treatment efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auntminnie.com [auntminnie.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Radiochemical Yield of FAPI-74 Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiochemical yield of FAPI-74 synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of [¹⁸F]this compound.
1. What is the expected radiochemical yield (RCY) for [¹⁸F]this compound synthesis?
The radiochemical yield of [¹⁸F]this compound can vary depending on the synthesis platform, starting activity, and specific protocol used. Reported non-decay-corrected yields typically range from 18.5% to 60%.[1][2][3] Automated synthesis modules often provide reproducible results within their specified ranges. For instance, the GE TRACERLab FX2N has shown an RCY of 18.5 ± 2.5%, while the Trasis AllInOne platform can achieve around 20 ± 2.5%.[1][3] Higher yields of approximately 50% have been reported for starting activities up to 74 GBq, and over 30% for activities as high as 111 GBq on cassette-based systems.[4] An optimized automated method on a miniAllinOne radiosynthesizer has demonstrated non-decay-corrected yields of 60% ± 8%.[2]
2. What are the critical parameters affecting the radiochemical yield?
Several factors can significantly influence the final yield of [¹⁸F]this compound:
-
Precursor Amount and Quality: The concentration and integrity of the this compound precursor are crucial. Ensure the precursor is sourced from a reputable supplier and stored correctly.[3]
-
Reaction Temperature and Time: The fluorination reaction is temperature-sensitive. Optimal temperatures are typically between 70°C and 100°C, with reaction times ranging from 5 to 15 minutes.[2][4][5]
-
pH of the Reaction Mixture: The pH of the reaction is critical for the [¹⁸F]AlF labeling strategy. A sodium acetate (B1210297) buffer with a pH of around 3.9 to 4.7 is commonly used.[4][5]
-
Elution of [¹⁸F]Fluoride: Efficient trapping and elution of the initial [¹⁸F]fluoride from the QMA cartridge are essential first steps for a high-yield synthesis.[4]
-
Purification Method: Solid-phase extraction (SPE) using cartridges like HLB light or C18 is a common purification step.[2][4] Inefficient purification can lead to lower radiochemical purity and yield.
3. My radiochemical purity (RCP) is below the acceptable limit (>95%). What are the possible causes and solutions?
Low radiochemical purity can stem from several issues:
-
Incomplete Reaction: This could be due to suboptimal temperature, insufficient reaction time, or precursor degradation. Verify the reaction conditions and the quality of the precursor.
-
Radiolysis: Especially with high starting activities, radiolysis can degrade the final product. The addition of stabilizers like sodium ascorbate (B8700270) to the final formulation can mitigate this.[5][6] A study found that when the diluent was saline, the RCP decreased significantly after 4 hours, but was stable in PBS (pH 7.4) with sodium ascorbate.[5]
-
Inefficient Purification: The SPE cartridge may be overloaded, or the elution solvent may not be optimal. Ensure the cartridge is appropriate for the reaction scale and that the elution is performed as per the protocol.
-
Formation of Impurities: Side reactions can lead to the formation of radioactive impurities. Optimization of reaction conditions can help minimize these.
4. How can I automate the synthesis of [¹⁸F]this compound for routine production?
Fully automated synthesis of [¹⁸F]this compound has been successfully implemented on various commercial synthesizers, including the GE TRACERLab FX2N, Trasis AllInOne, and miniAllinOne modules.[1][2][3] These automated systems offer the advantages of reproducibility, higher yields for high starting activities, and compliance with Good Manufacturing Practice (GMP) for clinical production.[1][4] The general automated process involves trapping of [¹⁸F]fluoride, elution into the reactor, addition of the precursor solution, heating for the reaction, and subsequent purification via SPE.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various published protocols for [¹⁸F]this compound synthesis.
Table 1: Radiochemical Yield and Synthesis Time on Different Platforms
| Synthesis Platform | Radiochemical Yield (non-decay-corrected) | Synthesis Time (minutes) | Starting Activity (GBq) | Reference |
| GE TRACERLab FX2N | 18.5 ± 2.5% | 35 | ~50 | [1][3] |
| Trasis AllInOne (AIO) | 20 ± 2.5% | 40 | ~50 | [1][3] |
| Cassette-based module | ~50% | 20 | up to 74 | [4] |
| Cassette-based module | >30% | 20 | up to 111 | [4] |
| miniAllinOne | 60 ± 8% | ~20 | 152 | [2] |
| CFN multipurpose synthesizer | 37 ± 3% (decay corrected) | Not Specified | Not Specified | [5] |
Table 2: Key Reagents and Reaction Conditions
| Parameter | Condition | Reference |
| Precursor Amount | 60 µg | [3] |
| This compound Precursor Concentration | 1 mg/mL aqueous solution | [4] |
| Aluminum Chloride (AlCl₃) Concentration | 10 mM | [4][5] |
| Ascorbic Acid Concentration | 20 mM or 20% w/v | [4][7] |
| Reaction Temperature | 70°C - 100°C | [2][4][5] |
| Reaction Time | 5 - 15 minutes | [4][5] |
| Elution Buffer for [¹⁸F]Fluoride | EtOH/NaCl 0.9% (2:3) or 0.5 M Sodium Acetate (pH 3.9) | [4][5] |
| Purification Cartridge | HLB light or C18 | [2][4] |
Experimental Protocols
Automated Synthesis on a Cassette-Based Module
This protocol is adapted from a published method for a one-pot automated synthesis.[4]
-
[¹⁸F]Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on a QMA cartridge. Elute the [¹⁸F]fluoride into the reactor with 500 µL of a mixture of EtOH/NaCl 0.9% (2:3).[4]
-
Precursor Addition: Add the precursor solution to the reactor. The solution consists of 72 µL of an aqueous solution of this compound precursor (1 mg/mL), 300 µL of MeCN, 300 µL of a 20 mM ascorbic acid solution, and 10.8 µL of 10 mM AlCl₃.[4]
-
Radiolabeling Reaction: Heat the reaction mixture at 100°C for 5 minutes.[4]
-
Purification: After the reaction, dilute the mixture with Ascorbate buffer (pH 4.7) and purify using an HLB light cartridge.[4]
-
Elution and Formulation: Elute the final product, [¹⁸F]this compound, with 3 mL of 66% ethanol (B145695).[4] The final formulation can be adjusted based on desired shelf-life.
Automated Synthesis on a miniAllinOne Radiosynthesizer
This protocol is based on a method optimized for large-scale production.[2]
-
[¹⁸F]Fluoride Trapping and Elution: Trap [¹⁸F]Fluoride onto a QMA cartridge and elute it into a reactor containing a solution of aluminum chloride.[2]
-
Precursor Addition: Transfer the this compound precursor into the reactor vial.
-
Radiolabeling Reaction: Perform the radio-fluorination at 70°C for 10 minutes.[2]
-
Quenching and Purification: Quench the reaction mixture and load it onto a pre-conditioned C18 solid-phase extraction cartridge.[2]
-
Elution and Filtration: Elute the product from the C18 cartridge with dilute ethanol and pass it through a pre-conditioned alumina-N cartridge, followed by sterile filtration.[2]
-
Formulation: Transfer the purified product into a pre-filled vial containing ascorbate buffer and formulate with sterile saline.[2]
Visualizations
Caption: Automated synthesis workflow for [¹⁸F]this compound.
Caption: Troubleshooting logic for low [¹⁸F]this compound yield.
References
- 1. Fully automated production of the fibroblast activation protein radiotracer [18 F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target binding of FAPI-74 in vivo
Welcome to the technical support center for the in vivo application of FAPI-74. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and to answer frequently asked questions regarding the use of this compound, with a specific focus on understanding and mitigating off-target binding.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: High background signal or uptake in non-tumorous tissues.
Question: We are observing high this compound uptake in tissues that are not part of the tumor, leading to a low tumor-to-background ratio. How can we reduce this and better interpret our results?
Answer: High background uptake of this compound is often not a result of non-specific binding to unrelated proteins, but rather on-target binding to Fibroblast Activation Protein (FAP) expressed in non-malignant tissues. FAP is upregulated in various physiological and pathological processes involving tissue remodeling, such as inflammation, fibrosis, and wound healing.[1][2][3]
Troubleshooting Steps:
-
Review Imaging Timepoint: The optimal imaging time for high tumor-to-background contrast with this compound is generally considered to be around 60 minutes post-injection.[2][4][5] However, dynamic imaging at multiple time points (e.g., 10, 60, and 120 minutes) can be insightful. Malignant lesions often show persistent or increasing uptake, while inflammatory or reactive tissues might exhibit a faster washout of the tracer.[6] A study involving three-phase imaging (10, 30, and 60 minutes) showed that while the tumor-to-blood ratio for [¹⁸F]this compound gradually increased, uptake in many normal organs decreased over this period.[7]
-
Quantitative Analysis with SUV Cutoffs: While not absolute, Standardized Uptake Value (SUV) can help differentiate between malignant and benign uptake. A study on [⁶⁸Ga]-FAPI tracers suggested a mean SUVmax of 4.2 for benign lesions compared to 10.6 for malignant lesions, with a proposed SUVmax cutoff of 5.5 providing good sensitivity and specificity.[8][9] For [¹⁸F]this compound, one study reported a median SUVmax of 3.49 in nonmalignant lesions versus 9.39 in primary cancers, though some benign conditions like granulomas and radiation pneumonitis showed high uptake.[10]
-
Correlate with Anatomy and Patient History: Carefully examine the anatomical location of the uptake on the co-registered CT or MRI scan. Uptake in areas of known inflammation, recent surgery, trauma, or degenerative diseases (like osteoarthritis) is likely due to benign fibroblast activation.[1][2]
-
Consider Dynamic PET and Kinetic Modeling: For complex cases, dynamic PET imaging over 60 minutes can be performed to apply kinetic modeling. This advanced analysis can reveal differences in the tracer kinetics between tumors and inflammatory tissues, helping to distinguish them even when static SUV values overlap.
Issue 2: this compound uptake in a suspected lesion is ambiguous. Is it cancer or inflammation/fibrosis?
Question: Our this compound PET scan shows uptake in a lesion with unclear etiology. How can we determine if this represents malignancy or a benign condition?
Answer: Differentiating malignant from benign this compound uptake is a common challenge due to FAP expression in various non-cancerous conditions.[3] A multi-faceted approach is recommended.
Workflow for Differentiation:
Caption: Workflow for differentiating malignant from benign this compound uptake.
Troubleshooting Steps:
-
Assess Patient History: Check for any history of inflammatory diseases (e.g., pancreatitis, inflammatory bowel disease), recent surgeries, injuries, or radiation therapy in the area of uptake. These conditions are known to cause FAP expression.[10]
-
Evaluate Uptake Pattern: Malignant lesions typically show focal, intense uptake. In contrast, inflammatory processes may present with more diffuse and less intense uptake, although exceptions are common.
-
Apply SUV Thresholds: As a rule of thumb, an SUVmax below 5.5 is more likely to be associated with benign processes for FAPI tracers.[8][9] However, this should be used with caution as there is overlap.
-
Perform Multi-Timepoint Imaging: If feasible, acquire images at later time points (e.g., 2-3 hours post-injection). A sustained or increasing tumor-to-background ratio is more indicative of malignancy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of "off-target" this compound binding in vivo?
A1: The term "off-target" for this compound primarily refers to its accumulation in non-cancerous tissues that exhibit FAP expression. This is a physiological process, not binding to an incorrect molecular target. Key sources include:
-
Inflammatory Conditions: Activated fibroblasts in inflamed tissues, such as in pancreatitis, inflammatory bowel disease, and rheumatoid arthritis, express FAP.[11][12]
-
Fibrosis: Fibrotic tissues, for instance in the lungs (idiopathic pulmonary fibrosis) or heart (post-myocardial infarction), are rich in activated fibroblasts and thus show this compound uptake.[13][14]
-
Wound Healing: Areas of recent surgery, biopsy, or trauma will have high fibroblast activity as part of the healing process, leading to significant this compound accumulation.[1][2]
-
Degenerative Diseases: Conditions like osteoarthritis are associated with FAP expression in synovial fibroblasts and can be visualized with FAPI-PET.[4]
-
Physiological Uptake: Some normal tissues can show low to moderate uptake. In a three-phase [¹⁸F]this compound study, uptake in the gallbladder and bile duct increased over 60 minutes.[7] Uterine uptake, which correlates with the menstrual cycle, has also been noted with other FAPI tracers.[1]
Q2: What is the underlying biological mechanism for FAP expression in non-malignant tissues?
A2: FAP expression in fibroblasts is a response to tissue injury and remodeling. Signaling pathways, particularly the Transforming Growth Factor-beta (TGF-β) pathway, are key regulators. When tissue is damaged, inflammatory cytokines like TGF-β, IL-1β, and TNF-α are released.[15][16] These cytokines activate quiescent fibroblasts into myofibroblasts, which then begin to express FAP. This process is crucial for wound healing and tissue repair but can become pathological in chronic inflammation and fibrosis.
Caption: Simplified TGF-β signaling pathway leading to FAP expression.
Q3: Is it possible to use a blocking agent to reduce physiological this compound uptake?
A3: In preclinical settings, the specificity of FAPI tracers is often confirmed through "blocking studies." In these experiments, a large excess of non-radiolabeled ("cold") this compound is co-injected with the radiolabeled tracer.[17] The cold this compound competes for and saturates the FAP binding sites, leading to a significant reduction in the uptake of the radiolabeled tracer in FAP-expressing tissues. While this method validates the target specificity, it is not a practical strategy for improving image contrast in a clinical setting, as it would block uptake in both tumor and non-tumor tissues. Currently, there are no clinically established blocking agents that selectively inhibit this compound uptake in non-malignant tissues while preserving tumor uptake.
Q4: What is a standard experimental protocol for a this compound PET/CT scan?
A4: Based on clinical trial protocols, a standard this compound PET/CT scan for oncological imaging generally follows these steps:[18][19][20]
Caption: Standard experimental workflow for a clinical [¹⁸F]this compound PET/CT scan.
Detailed Protocol Steps:
-
Patient Preparation: Unlike FDG-PET, no special dietary preparation such as fasting is required.
-
Radiotracer Administration: An intravenous injection of [¹⁸F]this compound is administered. The typical injected activity is in the range of 200-350 MBq.[5][21]
-
Uptake Period: The patient rests for an uptake period, typically 60 ± 10 minutes.[18][19]
-
Imaging: The patient is positioned in the PET/CT scanner. A low-dose CT scan is performed first for attenuation correction and anatomical localization, followed by the PET scan.
-
Image Analysis: Images are reconstructed and analyzed. Tracer uptake is quantified using the Standardized Uptake Value (SUV).
Data Summary Tables
The following tables summarize quantitative data on this compound biodistribution.
Table 1: [¹⁸F]this compound SUVmean in Normal Organs at ~60 Minutes Post-Injection
| Organ | SUVmean (Range or ± SD) | Reference(s) |
| Blood Pool (LV) | 1.8 ± 0.3 | [20] |
| Liver | 1.2 ± 0.2 | [20] |
| Spleen | 1.0 ± 0.2 | [20] |
| Pancreas | 1.1 ± 0.2 | [20] |
| Kidney (Cortex) | 2.5 ± 0.5 | [20] |
| Muscle | 0.8 ± 0.1 | [20] |
| Adipose Tissue | 0.5 ± 0.1 | [20] |
| Bone Marrow (L4) | 0.9 ± 0.2 | [22] |
| Brain | ~0.06 | [7] |
| Myocardium | 1.3 ± 0.3 | [20] |
| Lung | 0.5 ± 0.1 | [20] |
Note: SUV values can vary based on patient population, scanner calibration, and reconstruction parameters.
Table 2: FAPI Tracer Uptake (SUVmax) in Malignant vs. Non-Malignant Lesions
| Lesion Type | Tracer | Median/Mean SUVmax (Range) | Reference(s) |
| Malignant Lesions | |||
| Primary Cancers (Various) | [¹⁸F]this compound | 9.39 (1.83 - 25.28) | [10][17] |
| Pancreatic Cancer (Primary) | [¹⁸F]this compound | 10.5 ± 4.5 | [13][20] |
| Lung Cancer (Primary) | [¹⁸F]this compound | 12.7 (at 1h) | [4] |
| Lymph Node Metastases | [¹⁸F]this compound | 8.86 (3.51 - 23.33) | [17] |
| Various Cancers | [⁶⁸Ga]-FAPI | 10.6 (Mean) | [6][8] |
| Non-Malignant Lesions | |||
| Various Benign Lesions | [¹⁸F]this compound | 3.49 (2.21 - 15.58) | [10][17] |
| Degenerative Lesions (Joints) | [⁶⁸Ga]-FAPI | 7.7 ± 2.9 | [1] |
| Uterine (Physiological) | [⁶⁸Ga]-FAPI | 12.2 ± 7.3 | [1] |
| Local Pancreatitis | [¹⁸F]this compound | Lower and more diffuse than PDAC | [20] |
| Rheumatoid Arthritis | [¹⁸F]AlF-NOTA-FAPI-04 | Higher than in healthy joints | [11] |
| Myocardial Infarction (Infarct Zone) | [⁶⁸Ga]-FAPI-46 | 6.4 ± 1.5 | [23] |
References
- 1. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subclass Analysis of Malignant, Inflammatory and Degenerative Pathologies Based on Multiple Timepoint FAPI-PET Acquisitions Using FAPI-02, FAPI-46 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein inhibitor (18F-AIF-FAPI-74) uptake is increased from 2 days to 7 weeks post-acute myocardial infarction. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Distinguishing Benign and Malignant Findings on [68 Ga]-FAPI PET/CT Based on Quantitative SUV Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinguishing Benign and Malignant Findings on [68 Ga]-FAPI PET/CT Based on Quantitative SUV Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting fibroblast activation protein in rheumatoid arthritis: from molecular imaging to precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auntminnie.com [auntminnie.com]
- 13. auntminnie.com [auntminnie.com]
- 14. The Potential of Fibroblast Activation Protein-Targeted Imaging as a Biomarker of Cardiac Remodeling and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. A clinical study on relationship between visualization of cardiac fibroblast activation protein activity by Al18F-NOTA-FAPI-04 positron emission tomography and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trials.teamjackfoundation.org [trials.teamjackfoundation.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Cardiac Fibroblast Activation in Patients Early After Acute Myocardial Infarction: Integration with MR Tissue Characterization and Subsequent Functional Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor tumor-to-background ratio in FAPI-74 imaging
Welcome to the technical support center for FAPI-74 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to this compound positron emission tomography (PET) imaging. Our goal is to help you achieve optimal imaging results in your preclinical and clinical research.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor tumor-to-background ratio in this compound imaging, presented in a question-and-answer format.
Question 1: Why am I observing high background signal and low tumor uptake in my this compound PET scans?
Answer: A poor tumor-to-background ratio can be attributed to several factors, ranging from the radiotracer's quality to the imaging time point. Here are the primary aspects to investigate:
-
Radiolabeling Issues: Incomplete radiolabeling or the presence of unbound radioisotope (e.g., [¹⁸F]fluoride) can lead to increased background signal. It is crucial to perform quality control to ensure high radiochemical purity. For instance, [¹⁸F]AlF-FAPI-74 has been noted to sometimes have lower specific activity compared to its ⁶⁸Ga-labeled counterpart, which could potentially affect image quality.[1]
-
Suboptimal Imaging Time: The timing of the PET scan after this compound injection is critical. While tumor uptake of [¹⁸F]this compound can be rapid, the clearance from background tissues takes time. Studies have shown that tumor-to-background ratios generally improve over time post-injection.[2] For [¹⁸F]this compound, imaging at 60 minutes post-injection is often recommended to achieve a high tumor-to-background ratio.[2][3][4][5] Early imaging, for example at 10 minutes, may show high tumor signal but also higher background.[2][3][4]
-
Physiological Clearance: this compound is cleared through the renal and, to some extent, the biliary systems.[2][6] High physiological uptake in these organs can obscure nearby tumors. For instance, increasing uptake over time has been observed in the gallbladder and bile duct.[2][7]
-
Low FAP Expression in Tumor: The fundamental requirement for successful this compound imaging is the expression of Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs) within the tumor stroma.[8][9][10] Tumors with low FAP expression will inherently exhibit low tracer uptake.[11]
-
Non-Specific Uptake: FAP is not exclusively expressed in the tumor microenvironment. It can also be present in areas of inflammation, fibrosis, and wound healing, which can contribute to background signal.[12][13][14] For example, degenerative joint diseases have shown FAPI uptake.[14]
Question 2: My tumor-to-background ratio is inconsistent across different experiments. What could be the cause?
Answer: Inconsistent results can be frustrating. Here are some potential sources of variability to consider:
-
Injection Quality: The method of intravenous injection can impact the biodistribution of the tracer. Infiltrated or improperly administered injections can lead to localized tracer retention and altered pharmacokinetics.
-
Patient/Animal Variability: Biological differences between subjects, such as renal function, can affect tracer clearance and background levels.
-
Radiotracer Batch Variation: Minor variations in the radiolabeling process between batches could lead to differences in specific activity or purity, impacting imaging outcomes. Consistent and rigorous quality control for each batch is essential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quinoline-based inhibitor of Fibroblast Activation Protein (FAP).[9] FAP is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many types of cancers, while its expression in normal adult tissues is low.[3][9][10] When radiolabeled (e.g., with ⁶⁸Ga or ¹⁸F), this compound binds to FAP, allowing for the visualization of FAP-expressing tissues, primarily tumors, using PET imaging.[8][15]
Q2: What is the optimal uptake time for [¹⁸F]this compound imaging?
A2: The optimal imaging time for [¹⁸F]this compound is generally considered to be around 60 minutes post-injection.[2][3][4][5] While tumor uptake is rapid, this time point allows for sufficient clearance of the tracer from the blood pool and other background tissues, leading to an improved tumor-to-background ratio.[2] Some studies have performed imaging at multiple time points (e.g., 10, 30, and 60 minutes) and have observed that the tumor-to-blood ratios progressively increase, with the highest contrast at 60 minutes.[2]
Q3: Can this compound be used to image all types of cancers?
A3: this compound has shown promise in imaging a wide variety of cancers, including but not limited to lung, breast, pancreatic, and gastrointestinal cancers.[1][8][16][17] However, its effectiveness is dependent on the level of FAP expression in the tumor stroma, which can vary between different cancer types and even between patients with the same type of cancer.
Q4: Is this compound uptake specific to cancerous tissue?
A4: While FAP is highly overexpressed in many cancers, it is not entirely tumor-specific. FAP expression can also be found in tissues undergoing active remodeling, such as in fibrosis, arthritis, and wound healing.[12][14] This can lead to this compound uptake in non-malignant lesions, which is an important consideration for image interpretation.[13][14]
Data Presentation
Table 1: Summary of [¹⁸F]this compound Uptake and Tumor-to-Background Ratios at Different Time Points
| Time Point (minutes post-injection) | Median Tumor SUVmax | Median Tumor-to-Blood Ratio (TBR) | Key Observations | Reference |
| 10 | 5.00 | 1.57 | High initial tumor uptake, but also higher background signal. | [2] |
| 30 | 5.16 | 2.24 | Tumor uptake remains stable while background clearance improves. | [2] |
| 60 | 5.11 | 2.94 | Optimal contrast with stable tumor uptake and lower background. | [2] |
SUVmax: Maximum Standardized Uptake Value TBR: Tumor-to-Blood Ratio
Experimental Protocols
Protocol 1: [¹⁸F]AlF-FAPI-74 Radiolabeling
This protocol is a generalized procedure based on published methods. Researchers should optimize conditions for their specific setup.
-
Preparation:
-
Prepare a solution of [¹⁸F]fluoride in water.
-
Prepare a solution of aluminum chloride (AlCl₃) in an acetate (B1210297) buffer.
-
Prepare a solution of the this compound precursor in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Complexation:
-
Mix the [¹⁸F]fluoride solution with the AlCl₃ solution.
-
Incubate the mixture at room temperature for a short period to form the aluminum fluoride (B91410) ([¹⁸F]AlF) complex.
-
-
Labeling Reaction:
-
Add the this compound precursor solution to the [¹⁸F]AlF complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 15 minutes).
-
-
Purification:
-
After the reaction, purify the [¹⁸F]AlF-FAPI-74 using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
-
-
Quality Control:
-
Perform radio-TLC or radio-HPLC to determine the radiochemical purity and specific activity of the final product.
-
Protocol 2: Small Animal PET/CT Imaging with [¹⁸F]this compound
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Maintain the animal's body temperature throughout the procedure.
-
-
Tracer Administration:
-
Administer a defined dose of [¹⁸F]this compound (e.g., 10-15 MBq) via intravenous injection (e.g., tail vein).
-
-
Uptake Phase:
-
Allow the tracer to distribute for the desired uptake time (e.g., 60 minutes) while the animal remains under anesthesia.
-
-
PET/CT Acquisition:
-
Position the animal in the scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the tumor and background tissues (e.g., muscle, blood pool) to quantify tracer uptake (e.g., as %ID/g or SUV).
-
Calculate the tumor-to-background ratio.
-
Mandatory Visualization
Caption: Mechanism of this compound for PET imaging of FAP-expressing tumors.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Facebook [cancer.gov]
- 10. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Initial results with [18F]this compound PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of the FAPI-74 radiotracer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of the FAPI-74 radiotracer.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with the [¹⁸F]AlF-FAPI-74 radiotracer?
A1: The most frequently reported stability issue with [¹⁸F]AlF-FAPI-74 is a decrease in radiochemical purity over time after synthesis. This degradation is often observed when the final product is formulated in saline solution.[1] Radiolysis, a process where the radiation emitted by the radionuclide causes the breakdown of the compound, can contribute to this instability.[1]
Q2: How can the stability of [¹⁸F]AlF-FAPI-74 be improved?
A2: The stability of [¹⁸F]AlF-FAPI-74 can be significantly improved by optimizing the formulation solution. Using phosphate-buffered saline (PBS) instead of saline has been shown to maintain high radiochemical purity for several hours.[1] Additionally, the inclusion of radical scavengers, such as sodium ascorbate (B8700270), in the final formulation can prevent radiolysis and further enhance stability.[1][2]
Q3: What is the recommended formulation for stable [¹⁸F]AlF-FAPI-74?
A3: For enhanced stability, it is recommended to formulate [¹⁸F]AlF-FAPI-74 in phosphate-buffered saline (pH 6.7-7.4) containing a stabilizing agent like sodium ascorbate.[1] A study demonstrated that with PBS and sodium ascorbate, the radiochemical purity remained at 97% even after 4 hours.[1]
Q4: Are there stability concerns specific to [⁶⁸Ga]this compound?
A4: While the chemical stability of the DOTA chelator used in this compound is generally robust for Gallium-68 labeling, the primary challenge with [⁶⁸Ga]this compound is logistical due to the short half-life of ⁶⁸Ga (approximately 68 minutes).[3][4] This necessitates that the synthesis, quality control, and administration of the radiotracer occur in a rapid and well-coordinated manner. The shorter half-life inherently limits the timeframe for which the product can be used, making long-term chemical stability a less critical issue compared to its ¹⁸F-labeled counterpart.
Troubleshooting Guides
Issue 1: Decreasing Radiochemical Purity of [¹⁸F]AlF-FAPI-74 Over Time
-
Symptom: Radio-HPLC or radio-TLC analysis shows a decline in the percentage of intact [¹⁸F]AlF-FAPI-74 and the appearance of radiochemical impurities in the final product vial over a period of a few hours.
-
Possible Cause: The formulation solution (e.g., saline) is not adequately preventing radiolysis or chemical degradation.
-
Solution:
-
Change Formulation Buffer: Replace saline with phosphate-buffered saline (PBS) at a pH between 6.7 and 7.4.
-
Add a Stabilizer: Incorporate sodium ascorbate into the final product solution to a concentration that has been shown to be effective (e.g., 100 mg).[1]
-
Optimize Storage: Store the final product at a controlled room temperature, as temperature fluctuations can affect stability.
-
Issue 2: Low Radiochemical Yield During [¹⁸F]AlF-FAPI-74 Synthesis
-
Symptom: The final radioactivity of the [¹⁸F]AlF-FAPI-74 product is lower than expected.
-
Possible Causes:
-
Inefficient trapping or elution of [¹⁸F]fluoride.
-
Suboptimal reaction conditions (temperature, time, pH).
-
Issues with the automated synthesis module.
-
-
Solutions:
-
Verify [¹⁸F]Fluoride Trapping and Elution: Ensure the anion exchange cartridge is properly pre-conditioned and that the elution of [¹⁸F]fluoride is efficient.
-
Optimize Reaction Parameters: Confirm that the reaction temperature is maintained at 95°C for the specified duration (e.g., 15 minutes) and that the pH of the reaction mixture is appropriate.[3][5]
-
Check Precursor and Reagent Quality: Ensure the this compound precursor and all other reagents are of high quality and have been stored correctly.
-
Synthesizer Maintenance: If using an automated synthesizer, perform regular maintenance and calibration to ensure all fluidic paths and heating elements are functioning correctly.
-
Data Presentation
Table 1: Stability of [¹⁸F]AlF-FAPI-74 in Various Formulations
| Formulation Solution | Radiochemical Purity at End of Synthesis | Radiochemical Purity after 4 hours | Reference |
| Saline | >95% | Markedly decreased | [1] |
| Saline with 10mg Ascorbic Acid and 90mg Sodium Ascorbate (pH 5.0) | ≥97% | Slower decrease than saline alone | [1] |
| Saline with 100mg Sodium Ascorbate | ≥97% | Slower decrease than saline alone | [1] |
| Phosphate-Buffered Saline (pH 7.4) with 100mg Sodium Ascorbate | ≥97% | Stable at 97% | [1] |
| 10 mM Phosphate-Buffered Saline (pH 6.7) with 100mg Sodium Ascorbate | ≥97% | Stable at 97% | [1] |
Experimental Protocols
[¹⁸F]AlF-FAPI-74 Automated Radiosynthesis
This protocol is a generalized representation based on published methods.[1][2][5]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reactor vessel.
-
-
Formation of [¹⁸F]AlF Complex:
-
Add a solution of aluminum chloride (AlCl₃) in a suitable solvent (e.g., DMSO or water) to the reactor containing the eluted [¹⁸F]fluoride.
-
Incubate at room temperature for a short period (e.g., 5 minutes).
-
-
Radiolabeling Reaction:
-
Add the this compound precursor solution to the reactor.
-
Heat the reaction mixture at 95°C for 15 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the [¹⁸F]AlF-FAPI-74 from the cartridge with ethanol.
-
-
Formulation:
-
Dilute the ethanolic eluate with the chosen formulation solution (e.g., PBS with sodium ascorbate).
-
Pass the final solution through a sterile filter into a sterile vial.
-
[⁶⁸Ga]this compound Cold-Kit Labeling
This protocol describes a typical cold-kit labeling procedure.[3][5]
-
Elution of ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile HCl.
-
-
Preparation of Reaction Mixture:
-
In a sterile vial, combine the this compound precursor, a buffer solution (e.g., sodium acetate) to adjust the pH, and ethanol.
-
-
Radiolabeling:
-
Add the ⁶⁸Ga eluate to the vial containing the this compound precursor mixture.
-
Incubate at ambient temperature for a specified time.
-
-
Quality Control:
-
Perform radio-HPLC or radio-TLC to determine the radiochemical purity.
-
Mandatory Visualizations
Caption: Automated synthesis workflow for [¹⁸F]AlF-FAPI-74.
Caption: Cold-kit labeling workflow for [⁶⁸Ga]this compound.
References
- 1. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Artifacts and pitfalls in FAPI-74 PET image interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of Fibroblast Activation Protein Inhibitor (FAPI)-74 Positron Emission Tomography (PET) images.
Frequently Asked Questions (FAQs)
Q1: What is FAPI-74 and why is it used in PET imaging?
A1: this compound is a radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a protein that is overexpressed in cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in a wide variety of cancers.[1][2][3] this compound, when used as a PET tracer, allows for the visualization of FAP-expressing tissues, primarily for oncological applications.[4][5] The use of ¹⁸F-labeled this compound offers advantages such as a longer half-life and better image resolution compared to ⁶⁸Ga-labeled FAPi tracers.[6][7]
Q2: What is the recommended imaging protocol for [¹⁸F]this compound PET/CT?
A2: While protocols may vary between institutions, a general guideline for [¹⁸F]this compound PET/CT imaging includes an uptake time of 30 to 90 minutes post-injection.[8] Many centers use a 60-minute uptake time to align with other common PET tracers like FDG.[8] The administered activity for fluorine-18 (B77423) based FAPI radiopharmaceuticals typically ranges from 185-300 MBq.[8]
Q3: What are the common sources of false-positive this compound uptake?
A3: Non-specific uptake of FAPI tracers, including this compound, can occur in various benign conditions and physiological processes, leading to potential misinterpretation. These include:
-
Degenerative Lesions: Arthritic changes in joints and vertebral bones are a frequent source of FAPI uptake.[1][3][5]
-
Inflammation and Wound Healing: Areas of active inflammation, scarring, and tissue remodeling show FAPI uptake due to the presence of activated fibroblasts.[1][5][9]
-
Uterine and Mammary Gland Uptake: Physiological uptake in the uterus, particularly in premenopausal women, and in the mammary glands can be observed.[1][5]
-
Muscular Uptake: Focal or diffuse muscle uptake can occur.[1]
-
Other Benign Conditions: FAPI uptake has been reported in conditions such as fibrosis, IgG4-related disease, and some benign tumors.[5][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the interpretation of this compound PET images.
Issue 1: Unexpected Focal Uptake in a Joint
-
Possible Cause: Degenerative joint disease (e.g., osteoarthritis). Activated fibroblasts are involved in the pathological processes of arthritis.[5]
-
Troubleshooting Steps:
-
Correlate with CT: Carefully examine the corresponding CT images for signs of degenerative changes, such as osteophytes, joint space narrowing, and subchondral sclerosis.
-
Clinical History: Review the patient's clinical history for any known diagnosis of arthritis or joint pain.
-
Quantitative Analysis: While FAPI uptake can be high in degenerative lesions, the SUVmax may be lower than in aggressive malignancies. However, there is considerable overlap.
-
Issue 2: Diffuse or Focal Uterine Uptake in a Female Patient
-
Possible Cause: Physiological endometrial and myometrial uptake, which can vary with the menstrual cycle.[1]
-
Troubleshooting Steps:
-
Correlate with Clinical Information: Note the patient's age and menopausal status. Uterine uptake is more common and intense in premenopausal women.[5]
-
Pattern of Uptake: Physiological uptake is often diffuse, whereas malignant lesions may present as more focal and intense uptake.
-
Consider Gynecological Malignancies: While physiological uptake is common, it can hinder the interpretation of potential gynecological cancers.[5] Further investigation with other imaging modalities may be warranted if there is clinical suspicion.
-
Issue 3: High this compound Uptake in the Liver
-
Possible Cause: While the normal liver background is typically low with FAPI tracers, certain conditions can lead to increased uptake.[11]
-
Troubleshooting Steps:
-
Rule out Metastases: Liver metastases from various cancers can show high FAPI uptake.[11]
-
Consider Benign Liver Disease: Liver cirrhosis can cause a diffuse increase in FAPI uptake, potentially masking focal lesions.[11]
-
Compare with [¹⁸F]FDG PET/CT: FAPI PET generally shows a higher tumor-to-background ratio in the liver compared to [¹⁸F]FDG PET/CT due to lower physiological liver uptake.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data for FAPI uptake in common pitfalls and the biodistribution of [¹⁸F]this compound.
Table 1: FAPI Uptake in Common Non-Malignant Pitfalls (Data from ⁶⁸Ga-FAPI studies)
| Finding | Frequency in Patients (%) | Mean SUVmax (± SD) |
| Any Non-Tumor-Specific Finding | 81.3 | - |
| Degenerative Bone/Joint Lesions | 51.6 | 7.7 ± 2.9 |
| Head and Neck Findings | 45.1 | - |
| Focal or Localized Muscle Uptake | 28.6 | - |
| Uterine Uptake (in women) | 66.7 | 12.2 ± 7.3 |
Source: Data adapted from a study on ⁶⁸Ga-FAPI-04 and ⁶⁸Ga-FAPI-46.[1]
Table 2: Biodistribution of [¹⁸F]this compound in Normal Organs (SUVmean at 1 hour post-injection)
| Organ | SUVmean |
| Brain | Low |
| Liver | ~1.5 |
| Spleen | ~1.5 |
| Pancreas | ~1.5 |
| Kidney | ~2.0 |
| Muscle | Low |
| Blood Pool | Moderately higher than earlier FAPi tracers |
Source: Data compiled from studies on [¹⁸F]this compound.[4][12] Note that specific SUV values can vary based on patient factors and imaging protocols.
Experimental Protocols & Workflows
Standard [¹⁸F]this compound PET/CT Imaging Workflow
Caption: Standard workflow for [¹⁸F]this compound PET/CT imaging from patient preparation to image interpretation.
Troubleshooting Logic for FAPI-Avid Lesions
Caption: A logical workflow for troubleshooting the potential cause of a FAPI-avid lesion.
References
- 1. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Automated [¹⁸F]FAPI-74 Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the automated synthesis of [¹⁸F]FAPI-74.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the automated synthesis of [¹⁸F]this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Inefficient Elution of [¹⁸F]Fluoride: Insufficient elution of [¹⁸F]fluoride from the QMA cartridge.[1] | - Optimize the elution solvent composition and volume. A mixture of EtOH/NaCl 0.9% (2:3) has been used successfully.[2] - Ensure the eluent volume is sufficient. While smaller volumes are desirable, ensure they are adequate for complete elution. Manual investigation of recovery rates with varying small eluent volumes can be beneficial.[1] - Consider the direction of elution from the cartridge (e.g., introduction from the male side and elution from the female side has shown high recovery).[1] |
| 2. Presence of Cationic Impurities: Cations present in the cyclotron target solution can interfere with the radiolabeling reaction. | - Pass the [¹⁸F]fluoride containing target effluent through a commercial cation exchange cartridge before trapping on the QMA cartridge. | |
| 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or precursor concentration. | - Ensure the fluorination reaction is performed at the optimal temperature, typically between 70°C and 100°C.[2][3] - Verify the reaction time. A common duration is 5 to 15 minutes.[1][2] - Check the concentration of the this compound precursor, aluminum chloride, and ascorbic acid.[1][2] | |
| Low Radiochemical Purity (RCP) | 1. Instability of the Final Product: The formulation of the final product can affect its stability over time. | - Use a suitable buffer for dilution and formulation. Phosphate-buffered saline (pH 7.4) or 10 mM phosphate-buffered saline (pH 6.7) containing sodium ascorbate (B8700270) has been shown to maintain high RCP for at least 4 hours.[1] Saline alone may lead to a marked decrease in RCP.[1] |
| 2. Incomplete Purification: The solid-phase extraction (SPE) purification may not be effectively removing impurities. | - Ensure proper conditioning of the SPE cartridge (e.g., HLB or C18).[2][3] - Optimize the composition and volume of the elution solvent. 66% ethanol (B145695) is a commonly used eluent.[2] | |
| High Residual Solvents | 1. Inefficient Drying or Evaporation: Inadequate removal of organic solvents used during the synthesis. | - Ensure the nitrogen or vacuum drying steps in the automated sequence are sufficient to remove solvents like acetonitrile (B52724) or DMSO to below ICH Q3 limits.[2] |
| 2. Incorrect Final Formulation Volume: The final dilution volume may be insufficient to bring the solvent concentration to acceptable levels. | - Adjust the volume of the formulation buffer to ensure residual solvents are within the specified limits. | |
| Synthesis Failure/Error on Automated Synthesizer | 1. Cassette/Tubing Issues: Improperly assembled or faulty disposable cassette. | - Visually inspect the cassette and tubing for any defects or incorrect connections before starting the synthesis. - Ensure all connections are secure to prevent leaks or blockages. |
| 2. Software/Program Error: Incorrect parameters or sequence in the synthesis program. | - Double-check all parameters in the synthesis program, including valve positions, heating/cooling times, and transfer volumes. - Run a "dry run" without radioactivity to verify the mechanical operations of the synthesizer. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using ¹⁸F-labeling for this compound compared to ⁶⁸Ga?
A1: While ⁶⁸Ga-labeled FAPI tracers have shown promise, the short half-life of ⁶⁸Ga (68 minutes) presents challenges for production and distribution, often requiring an on-site generator.[1][4][5] ¹⁸F has a longer half-life (110 minutes), which allows for centralized, large-scale production and distribution to more remote locations.[4][5] This also enables more patient scans per synthesis batch.[1]
Q2: What is a typical radiochemical yield (RCY) for automated [¹⁸F]this compound synthesis?
A2: The non-decay corrected radiochemical yield for automated [¹⁸F]this compound synthesis can vary depending on the specific automated platform and starting activity. Reported yields range from approximately 18.5% to over 60%.[3][6] For example, yields of 50% have been achieved with starting activities up to 74 GBq, and over 30% with activities as high as 111 GBq.[2] Another study reported a robust 60% ± 8% yield with a starting activity of 152 GBq.[3]
Q3: What level of radiochemical purity (RCP) should I expect?
A3: A high radiochemical purity of >95% is consistently achievable with automated synthesis protocols.[2][6] Many methods report RCPs of ≥ 97%.[1][3]
Q4: How long does the automated synthesis of [¹⁸F]this compound typically take?
A4: The overall synthesis time is relatively short, generally ranging from 20 to 40 minutes.[2][6]
Q5: What are the key quality control tests that should be performed on the final [¹⁸F]this compound product?
A5: Essential quality control tests include appearance, pH, radionuclidic purity, radiochemical purity (often determined by radio-HPLC), chemical purity, and analysis of residual solvents.[2] Endotoxin testing is also critical for products intended for clinical use.[3]
Q6: Can you provide a general overview of the automated synthesis process?
A6: Certainly. The process generally involves trapping the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge (like a QMA), eluting it into a reactor, and then performing a one-pot reaction with the this compound precursor in the presence of aluminum chloride and a stabilizing agent like ascorbic acid at an elevated temperature. This is followed by solid-phase extraction (SPE) for purification and formulation in a suitable buffer.
Experimental Protocols & Data
Summary of Automated [¹⁸F]this compound Synthesis Parameters
The following table summarizes key parameters from various published automated synthesis protocols for [¹⁸F]this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Synthesizer | Cassette-based module | CFN-MPS200 | GE TRACERLab FX2N / Trasis AllInOne | miniAllinOne |
| Synthesis Time | 20 min[2] | 31 min[1] | 35-40 min[6] | ~20 min[3] |
| Radiochemical Yield (RCY, n.d.c.) | >30-50%[2] | 37 ± 4%[1] | 18.5 ± 2.5% / 20 ± 2.5%[6] | 60 ± 8%[3] |
| Radiochemical Purity (RCP) | >95%[2] | ≥ 97%[1] | >95%[6] | 97 ± 0.8%[3] |
| Reaction Temperature | 100 °C[2] | 95 °C[1] | 95 °C | 70 °C[3] |
| Purification Method | HLB light cartridge[2] | HLB cartridge[4] | C18 SPE | C18 and Alumina-N SPE[3] |
Detailed Experimental Protocol (Example)
This protocol is a generalized example based on published methods for a one-pot, cassette-based automated synthesis.[1][2]
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is passed through a cation exchange cartridge and then trapped on a pre-conditioned anion exchange (QMA) cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reactor vessel using a small volume (e.g., 300-500 µL) of an appropriate eluent (e.g., EtOH/NaCl 0.9% mixture or sodium acetate (B1210297) buffer).[2][4]
-
Precursor Addition: The precursor solution is added to the same reactor. This solution typically contains the this compound precursor, aluminum chloride (AlCl₃), a stabilizing agent like ascorbic acid, and a solvent such as acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Radiolabeling Reaction: The reaction mixture is heated. Common conditions are 95-100°C for 5-15 minutes.[1][2]
-
Purification: After cooling, the reaction mixture is diluted with a buffer (e.g., Ascorbate buffer pH 4.7) and loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., HLB or C18).[2][4] The cartridge is washed to remove unreacted [¹⁸F]fluoride and hydrophilic impurities.
-
Elution of Product: The purified [¹⁸F]this compound is eluted from the SPE cartridge using a suitable solvent, such as 66% ethanol.[2]
-
Formulation: The final product is formulated by diluting with a sterile, buffered solution (e.g., phosphate-buffered saline with sodium ascorbate) and passed through a sterile 0.22 µm filter into the final product vial.[1][4]
Visualizations
Automated [¹⁸F]this compound Synthesis Workflow
Caption: Automated [¹⁸F]this compound synthesis workflow.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated production of the fibroblast activation protein radiotracer [18 F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Dose in Preclinical FAPI-74 Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing radiation dose during preclinical imaging with Fibroblast Activation Protein Inhibitor (FAPI)-74 tracers. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of FAPI-74 PET imaging?
A1: this compound is a radiolabeled molecule that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancer types. When radiolabeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound allows for the non-invasive visualization and quantification of FAP expression using Positron Emission Tomography (PET). This enables researchers to study tumor biology, assess treatment responses, and develop new FAP-targeted therapies.
Q2: Why is it important to minimize the radiation dose in preclinical imaging?
A2: Minimizing radiation dose in preclinical imaging is crucial for several reasons. High radiation doses can potentially induce biological effects in small animals, which could confound experimental results, particularly in longitudinal studies.[1] Adhering to the "As Low As Reasonably Achievable" (ALARA) principle ensures animal welfare and the scientific validity of the study.[2] Furthermore, reducing the injected activity can help to decrease background signal and improve image quality by minimizing random and scattered coincidences.
Q3: What are the typical injected doses of [¹⁸F]this compound for preclinical imaging in mice?
A3: The injected dose of [¹⁸F]this compound for preclinical imaging in mice can vary depending on the specific scanner sensitivity, the tumor model, and the experimental goals. However, typical injected doses for dynamic and static micro-PET imaging studies in mice range from 5.55 to 11.1 MBq.[3] For biodistribution studies, a lower activity of 1.11–1.85 MBq may be sufficient.[3] It is always recommended to perform optimization studies to determine the lowest possible dose that provides adequate image quality for the specific research question.
Troubleshooting Guide
Issue 1: High background signal and low tumor-to-background ratio.
-
Question: I am observing high uptake of [¹⁸F]this compound in non-target tissues, such as joints and intestines, which is compromising my tumor-to-background ratio. What could be the cause and how can I address this?
-
Answer:
-
Possible Cause 1: Non-specific binding. FAPI tracers can sometimes exhibit off-target binding in tissues with physiological FAP expression or other clearance pathways. Biodistribution studies of [¹⁸F]AlF-FAPI-74 have shown radiotracer signal in joint/bone structures and intestines in mice.[4][5]
-
Troubleshooting Steps:
-
Optimize imaging time point: Acquiring images at later time points (e.g., 60-120 minutes post-injection) may allow for clearance of the tracer from non-target tissues, thereby improving the tumor-to-background ratio.
-
Blocking studies: To confirm FAP-specific uptake in the tumor, a blocking study can be performed by co-injecting a non-radiolabeled FAP inhibitor. A significant reduction in tumor uptake in the presence of the blocking agent would indicate FAP-specific binding.
-
Review literature for your specific model: The biodistribution of FAPI tracers can vary between different tumor models and animal strains.[4] Reviewing literature specific to your experimental setup can provide insights into expected biodistribution patterns.
-
-
Issue 2: Low tumor uptake of [¹⁸F]this compound.
-
Question: The signal from my tumor xenografts is very low, making it difficult to delineate and quantify. How can I improve tumor uptake?
-
Answer:
-
Possible Cause 1: Low FAP expression in the tumor model. The level of FAP expression can vary significantly between different cancer cell lines and tumor models.
-
Troubleshooting Steps:
-
Confirm FAP expression: Before initiating in vivo imaging studies, it is crucial to confirm FAP expression in your tumor model using methods like immunohistochemistry (IHC) or flow cytometry.
-
Select an appropriate tumor model: If FAP expression is low in your current model, consider using a different cell line known to have higher FAP expression.
-
Optimize tumor growth: Ensure that tumors have reached an adequate size for imaging, as very small tumors may be difficult to detect.
-
-
Possible Cause 2: Suboptimal radiotracer quality. The radiochemical purity and specific activity of the tracer can impact its in vivo performance.
-
Troubleshooting Steps:
-
Quality control: Always perform rigorous quality control of your radiolabeled this compound to ensure high radiochemical purity and specific activity.
-
Freshly prepared tracer: Use the tracer as soon as possible after radiosynthesis to minimize radioactive decay and potential degradation.
-
-
Quantitative Data Summary
Table 1: Recommended Injected Activity for Preclinical [¹⁸F]this compound Imaging in Mice
| Study Type | Injected Activity Range (MBq) | Reference |
| Micro-PET Imaging (Dynamic/Static) | 5.55 - 11.1 | [3] |
| Biodistribution Studies | 1.11 - 1.85 | [3] |
Table 2: Human Radiation Dosimetry for this compound Tracers
| Tracer | Effective Dose (mSv/100 MBq) | Reference |
| ¹⁸F-FAPI-74 | 1.4 ± 0.2 | [6] |
| ⁶⁸Ga-FAPI-74 | 1.6 | [6] |
Note: This data is from human studies and is provided for context. Dosimetry in small animals will differ.
Experimental Protocols
Detailed Methodology for a Preclinical [¹⁸F]this compound PET/CT Imaging Study
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a FAP-expressing human cancer cell line (e.g., U87MG).
-
Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging.
-
-
Radiotracer Preparation:
-
Synthesize [¹⁸F]this compound according to established radiolabeling procedures.
-
Perform quality control to determine radiochemical purity (typically >95%) and specific activity.
-
-
Animal Preparation:
-
Fast the animals for 4-6 hours before tracer injection to reduce background signal from the gastrointestinal tract.
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) in oxygen.
-
Maintain the animal's body temperature using a heating pad throughout the procedure.
-
-
Tracer Injection:
-
Administer the desired amount of [¹⁸F]this compound (e.g., 5.55–11.1 MBq) via a lateral tail vein injection in a volume of approximately 100-150 µL.[3]
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the center of the PET/CT scanner's field of view.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Perform a static PET scan for 10-15 minutes at a predetermined time point post-injection (e.g., 60 minutes).
-
Alternatively, for dynamic imaging, start the PET acquisition immediately after tracer injection and acquire data for 60 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs on the CT images and project them onto the PET images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. acvr.org [acvr.org]
- 3. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
FAPI-74 Technical Support Center: Best Practices for Quality Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the quality control of FAPI-74. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the reliable and safe use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in cancer research?
A1: this compound, or Fibroblast Activation Protein Inhibitor-74, is a radiolabeled tracer used in Positron Emission Tomography (PET) imaging. It targets Fibroblast Activation Protein (FAP), a protein that is overexpressed in the stroma of a wide variety of cancers. This high expression in cancerous tissues, with minimal presence in healthy organs, makes FAP an attractive target for diagnostic imaging and potential therapeutic applications.[1][2] this compound, when labeled with a positron-emitting radionuclide like Fluorine-18 ([¹⁸F]), allows for non-invasive visualization of FAP-expressing tumors, aiding in cancer detection, staging, and monitoring treatment response.[3]
Q2: What are the critical quality control tests for [¹⁸F]this compound?
A2: The critical quality control tests for [¹⁸F]this compound are designed to ensure the identity, purity, and safety of the radiopharmaceutical. These tests typically include:
-
Visual Inspection: To check for any particulate matter or discoloration.
-
pH Measurement: To ensure the final product is within a physiologically acceptable range.
-
Radionuclidic Identity and Purity: To confirm the presence of ¹⁸F and the absence of other radionuclide impurities.
-
Radiochemical Purity and Identity: To determine the percentage of the radioactivity that is in the desired chemical form of [¹⁸F]this compound and to identify any radiochemical impurities.
-
Residual Solvents Analysis: To quantify any remaining organic solvents from the synthesis process.
-
Sterility Testing: To ensure the absence of viable microbial contamination.
-
Bacterial Endotoxin Testing: To ensure the absence of pyrogenic substances.
Q3: What is the typical radiochemical yield for [¹⁸F]this compound synthesis?
A3: The radiochemical yield (RCY) for [¹⁸F]this compound can vary depending on the synthesis method (manual vs. automated) and the specific synthesizer used. Reported non-decay-corrected yields for automated synthesis are generally in the range of 30-60%.[1][4] For instance, one study reported an automated synthesis with a radiochemical yield of 37.0% ± 4.3%.[5] Another reported yields of 60% ± 8%.[4]
Q4: How stable is [¹⁸F]this compound after preparation?
A4: [¹⁸F]this compound has shown good stability in formulation. One study demonstrated that with the addition of a stabilizer like sodium ascorbate (B8700270) in a phosphate-buffered saline solution, the radiochemical purity remained at 97% even after 4 hours of synthesis.[6] Another study reported stability for up to 10 hours post-synthesis with a radiochemical purity of 97 ± 0.7%.[4]
Quality Control Specifications
The following table summarizes the typical acceptance criteria for the quality control of [¹⁸F]this compound, compiled from various sources.[5][6][7]
| Parameter | Acceptance Criteria | Typical Analytical Method |
| Appearance | Clear, colorless, and free from visible particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radionuclidic Identity | Half-life of 105 - 115 minutes | Dose Calibrator |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma Spectroscopy |
| Radiochemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Radiochemical Impurity | ≤ 5% (unbound ¹⁸F and other radiolabeled species) | HPLC / Thin-Layer Chromatography (TLC) |
| Residual Solvents | Ethanol: ≤ 10%Acetonitrile: ≤ 410 ppmDMSO: ≤ 5000 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 17.5 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | USP <71> Sterility Tests |
Troubleshooting Guides
Radiosynthesis and Radiochemical Purity
Q: My radiochemical yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
A: Low radiochemical yield can be a frustrating issue. Here’s a step-by-step guide to troubleshoot the problem:
-
Problem: Poor [¹⁸F]Fluoride Trapping or Elution
-
Possible Cause: The anion exchange cartridge (e.g., QMA) may be old, improperly preconditioned, or overloaded. The elution solvent may be incorrectly prepared or insufficient in volume.
-
Troubleshooting Steps:
-
Use a new, pre-conditioned anion exchange cartridge for each synthesis.
-
Ensure the correct preconditioning and elution solutions are used as per your validated protocol.
-
Verify the volume of the elution solvent is sufficient to completely elute the [¹⁸F]fluoride from the cartridge.
-
-
-
Problem: Inefficient Radiolabeling Reaction
-
Possible Cause:
-
Impurities in the reaction mixture: Cationic impurities in the cyclotron target water can interfere with the [¹⁸F]AlF complex formation.[5]
-
Incorrect reaction conditions: Temperature, reaction time, and pH are critical parameters.
-
Degradation of precursor: The this compound precursor may have degraded due to improper storage.
-
-
Troubleshooting Steps:
-
Incorporate a cation exchange cartridge in your workflow to purify the cyclotron target water.[5]
-
Verify the accuracy of your heating system and the reaction timing.
-
Ensure the pH of the reaction mixture is within the optimal range (typically acidic for [¹⁸F]AlF labeling).
-
Use a fresh vial of the this compound precursor and ensure it has been stored according to the manufacturer's recommendations.
-
Consider adding ascorbic acid to the reaction mixture to prevent side reactions and radiolysis.[8]
-
-
Q: My HPLC analysis shows a low radiochemical purity (<95%). What are the common impurities and how can I resolve this?
A: Low radiochemical purity indicates the presence of unwanted radioactive species.
-
Common Impurities:
-
Free [¹⁸F]Fluoride: Unreacted [¹⁸F]fluoride.
-
[¹⁸F]AlF Complex: The intermediate [¹⁸F]AlF complex that has not reacted with the this compound precursor.
-
Other Radiochemical Impurities: Unidentified peaks on the radio-chromatogram, which could be byproducts of the reaction or degradation products. A study has shown unknown impurity peaks at retention times of 5.408 min and 5.878 min in their UV-chromatogram.[1]
-
-
Troubleshooting Steps:
-
Optimize the Purification Step: Ensure the solid-phase extraction (SPE) cartridge (e.g., C18) is properly conditioned and not overloaded. Use the correct solvents for washing and elution to effectively separate the desired product from impurities.
-
Review Reaction Conditions: As with low yield, suboptimal reaction conditions can lead to incomplete reactions and the formation of byproducts. Re-verify temperature, time, and pH.
-
Check Precursor Quality: Impurities in the this compound precursor can lead to side reactions. If possible, analyze the precursor by HPLC to check its purity.
-
HPLC System Check:
-
Peak Tailing or Fronting: This could indicate column degradation, a void in the column, or a mismatch between the sample solvent and the mobile phase.
-
Ghost Peaks: These can arise from contamination in the injector or mobile phase.
-
Baseline Noise or Drift: This may be caused by air bubbles in the system, a failing detector lamp, or an improperly mixed mobile phase.
-
Ensure the HPLC system is properly equilibrated and maintained.
-
-
Experimental Protocols
Radiochemical Purity and Identity by HPLC
Objective: To determine the radiochemical purity and confirm the identity of [¹⁸F]this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.
-
Reversed-phase C18 column (e.g., Chromolith performance RP-18e, 100 mm × 4.6 mm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
[¹⁹F]this compound reference standard.
Method:
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Reference Standard Analysis:
-
Inject a known concentration of the [¹⁹F]this compound reference standard.
-
Record the retention time from the UV detector (e.g., at 264 nm).[5]
-
-
Sample Analysis:
-
Inject a small, accurately measured volume of the final [¹⁸F]this compound product.
-
Run the gradient elution as follows (example gradient):[5]
-
0-3 min: 95% A, 5% B
-
3-15 min: Gradient to 50% A, 50% B
-
-
Record the chromatograms from both the radioactivity and UV detectors.
-
-
Data Analysis:
-
Identity: The retention time of the major radioactive peak should correspond to the retention time of the [¹⁹F]this compound reference standard.
-
Radiochemical Purity: Calculate the area of the [¹⁸F]this compound peak as a percentage of the total area of all radioactive peaks in the chromatogram.
-
Radiochemical Purity (%) = (Area of [¹⁸F]this compound peak / Total area of all radioactive peaks) x 100
-
-
Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMSO) in the final [¹⁸F]this compound product.
Materials:
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Appropriate GC column (e.g., a column suitable for polar solvent analysis).
-
Certified standards for ethanol, acetonitrile, and DMSO.
-
High-purity nitrogen or helium as the carrier gas.
Method:
-
Standard Preparation: Prepare a series of calibration standards of the relevant solvents in water or another appropriate solvent.
-
Sample Preparation: Dilute a known volume of the [¹⁸F]this compound product with water to a suitable concentration.
-
GC Analysis:
-
Inject the standards and the sample into the GC system.
-
Run the analysis using a validated temperature program.
-
-
Data Analysis:
-
Generate a calibration curve from the standard injections.
-
Determine the concentration of each residual solvent in the sample by comparing its peak area to the calibration curve.
-
Visualizations
FAP Signaling Pathway in the Tumor Microenvironment
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to enhance FAPI-74 uptake in tumors
Welcome to the technical support center for FAPI-74, a radiolabeled tracer for Positron Emission Tomography (PET) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Fibroblast Activation Protein (FAP) that is labeled with the radioisotope Fluorine-18 ([18F]) for use in PET imaging.[1][2] FAP is a type II transmembrane serine protease that is highly expressed on Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment of many cancer types, while its expression in healthy adult tissues is minimal.[3][4] this compound binds specifically to FAP, allowing for the visualization of FAP-expressing tissues, primarily tumors.[5][6]
Caption: Mechanism of [18F]this compound targeting FAP on Cancer-Associated Fibroblasts.
Q2: What are the advantages of [18F]this compound compared to Gallium-68 ([68Ga]) labeled FAPI tracers?
A2: [18F]this compound offers several logistical and imaging advantages over [68Ga]-labeled FAPI tracers:
-
Longer Half-Life: Fluorine-18 has a half-life of approximately 110 minutes, compared to 68 minutes for Gallium-68.[2] This allows for more flexible scheduling, centralized large-scale production, and delivery to sites without an on-site generator.[5]
-
Higher Image Resolution: The shorter positron range of 18F (mean range in water of 0.6 mm vs. 3.5 mm for 68Ga) can result in better image resolution, which is particularly advantageous for detecting small lesions.[4]
-
Lower Radiation Burden: The effective dose of [18F]this compound is reported to be low, potentially even lower than that of [18F]FDG and comparable to other 68Ga-ligands.[5]
Q3: What is the optimal imaging time after injection of [18F]this compound?
A3: The optimal image acquisition time is typically around 60 minutes post-injection.[7][8] Studies have shown that the highest contrast and best tumor-to-background ratios are achieved at this time point.[5] While imaging as early as 10 minutes is possible, tumor-to-background ratios generally improve over time as the tracer clears from normal tissues.[7][9] For [18F]this compound, the recommended uptake time is generally between 30 to 90 minutes.[8]
Q4: Does [18F]this compound accumulate in non-malignant lesions?
A4: Yes, FAP is also expressed in various non-malignant conditions involving tissue remodeling and fibrosis. Therefore, [18F]this compound uptake can be observed in benign lesions such as chronic pancreatitis, granulomas, postoperative changes, and radiation pneumonitis.[4][10] While uptake is often higher in malignant lesions, some benign conditions can show high uptake, which can be a potential pitfall in image interpretation.[4][11]
Troubleshooting Guide
Issue 1: Lower-than-expected tumor uptake (low SUV).
Possible Causes & Solutions:
-
Low FAP Expression in Tumor Type: FAP expression can vary significantly between different tumor types and even within the same tumor type.[12]
-
Solution: Verify the expected FAP expression level for your specific tumor model or cancer type from literature. Consider performing immunohistochemistry (IHC) or RNAseq on tumor samples to confirm FAP expression.[12]
-
-
Incorrect Imaging Time: Imaging too early may result in suboptimal tumor-to-background contrast.
-
Competition with Soluble FAP (sFAP): High levels of circulating soluble FAP could potentially compete with binding, although this is still an area of active research.[13]
-
Solution: This is an intrinsic biological factor. Correlating imaging findings with plasma sFAP levels could be an exploratory endpoint.
-
-
Therapeutic Intervention: Prior treatments, such as certain chemotherapies or radiotherapy, can alter the tumor microenvironment and FAP expression.[10]
-
Solution: Document the patient's or animal's treatment history. In clinical trials, pre- and post-therapy scans can be used to evaluate treatment effects on FAP expression.[14]
-
Caption: Troubleshooting logic for low tumor uptake of [18F]this compound.
Issue 2: High background uptake in normal organs.
Possible Causes & Solutions:
-
Physiological Biodistribution: this compound shows physiological uptake in certain organs. While generally low in most tissues, uptake can be seen in the kidneys, gallbladder, and bile duct due to clearance pathways.[7][15]
-
Suboptimal Scan Time: Imaging too late may lead to increased accumulation in excretory organs like the gallbladder.[7]
-
Solution: Adhere to the recommended 60-minute uptake time. For tumors near the liver or biliary system, earlier imaging (e.g., 30-40 minutes) might be considered as a compromise, although this may slightly reduce tumor signal.[8]
-
Issue 3: Difficulty differentiating malignant from inflammatory lesions.
Possible Causes & Solutions:
-
Shared Biological Mechanism: Both cancer-associated fibroblasts and fibroblasts involved in inflammation and wound healing can express FAP. This is an inherent characteristic of the tracer.[3][10]
-
Solution 1 (Dynamic Imaging): Some studies suggest that the uptake kinetics may differ between malignant and inflammatory lesions. Malignant lesions may show more sustained uptake over time.[8] Consider dynamic imaging protocols if your equipment allows.
-
Solution 2 (Quantitative Cutoffs): While there is overlap, malignant lesions generally exhibit higher SUVmax values than degenerative or inflammatory lesions.[9][11] However, no definitive cutoff value can reliably distinguish them in all cases.
-
Solution 3 (Multimodal Correlation): Correlate FAPI-PET findings with anatomical imaging (CT or MRI) and the patient's clinical history. The location, size, and morphology of the lesion on CT/MRI can provide critical context.
-
Quantitative Data Summary
Table 1: [18F]this compound vs. [18F]FDG PET in Various Cancers
| Cancer Type | Lesion Type | [18F]this compound SUVmax (Median) | [18F]FDG SUVmax (Median) | Reference |
| Pancreatic (PDAC) | Primary Lesions | 10.5 ± 4.5 (mean) | 6.6 ± 3.2 (mean) | [10] |
| Pancreatic (PDAC) | Metastatic Lesions | 8.2 ± 13.9 (mean) | 5.7 ± 2.8 (mean) | [10] |
| Various Cancers | Primary Lesions | 9.44 | 5.45 | [11] |
| Various Cancers | Lymph Node Metastases | 8.86 | 3.84 | [11] |
| Various Cancers | Other Metastases | 6.39 | 1.88 | [11] |
| Lung Cancer | Primary Tumors | 12.7 (mean, 1h p.i.) | N/A | [5] |
| Lung Cancer | Lymph Node Metastases | 10.7 (mean, 1h p.i.) | N/A | [5] |
Data presented as mean ± SD or median, as reported in the cited studies. SUVmax = Maximum Standardized Uptake Value.
Table 2: Biodistribution of [18F]this compound in Normal Organs (SUVmax at ~60 min p.i.)
| Organ | SUVmax (Mean ± SD or Range) | Reference |
| Blood Pool | 2.2 ± 0.5 | [10] |
| Liver | 2.1 ± 0.5 | [10] |
| Spleen | 1.8 ± 0.4 | [10] |
| Kidney | 3.1 ± 0.8 | [10] |
| Skeletal Muscle | 1.6 ± 0.3 | [10] |
| Lung | 1.1 ± 0.3 | [10] |
| Bone Marrow | 1.7 ± 0.4 | [10] |
| Gallbladder | Increases over time (up to 16.7 median at 60 min) | [7] |
| Bile Duct | Increases over time (up to 9.8 median at 60 min) | [7] |
Experimental Protocols
Protocol 1: Preclinical [18F]this compound PET Imaging in Xenograft Mouse Models
This protocol is a generalized summary based on common practices described in the literature.[18][19]
-
Animal Model: Use immunodeficient mice (e.g., male nude mice) bearing subcutaneous human tumor xenografts known to express FAP (e.g., PANC-1 pancreatic cancer, I45 mesothelioma).[18][19] Tumors should be allowed to grow to a suitable size (e.g., 5-10 mm in diameter).
-
Radiotracer Administration:
-
Administer [18F]this compound via intravenous (tail vein) injection.
-
The injected dose is typically in the range of 10-15 MBq per mouse.[18]
-
-
Uptake Phase: Allow the tracer to distribute for 60 minutes. During this time, the animal should be kept warm to maintain normal physiology.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) for the duration of the scan.
-
Image Acquisition:
-
Position the animal on the scanner bed of a small-animal PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
For kinetic modeling, a dynamic scan can be performed starting immediately after injection for 60-70 minutes.[18]
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the tumor and various organs using the co-registered CT images for guidance.
-
Calculate the tracer uptake in %ID/g (percent injected dose per gram) or Standardized Uptake Value (SUV).
-
Protocol 2: Clinical [18F]this compound PET/CT Imaging
This protocol is a generalized summary based on clinical studies.[5][16][17]
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Radiotracer Administration:
-
Uptake Phase: The patient should rest for an uptake period of approximately 60 minutes.
-
Image Acquisition:
-
Position the patient on the PET/CT scanner.
-
Perform a low-dose CT scan from the vertex to the mid-thigh for attenuation correction and anatomical localization. A contrast-enhanced CT can be performed if clinically indicated.
-
Acquire the PET scan over the same axial range, typically for 2-3 minutes per bed position.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT data.
-
Identify areas of focal uptake that are higher than the surrounding background.
-
Quantify tracer uptake in suspicious lesions by measuring the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).[17]
-
Calculate tumor-to-background ratios (TBR) by dividing the tumor SUVmax by the SUVmean of a reference tissue like the blood pool or liver.[17]
-
Caption: A typical clinical workflow for an [18F]this compound PET/CT examination.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Repetitive Early 68Ga-FAPI PET Acquisition Comparing 68Ga-FAPI-02, 68Ga-FAPI-46, and 68Ga-FAPI-74: Methodologic and Diagnostic Implications for Malignant, Inflammatory/Reactive, and Degenerative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: FAPI-74 Versus FDG PET for Pancreatic Cancer Detection
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging is continuously evolving, with novel radiotracers offering the potential for more precise and earlier cancer detection. In the challenging arena of pancreatic ductal adenocarcinoma (PDAC), two key positron emission tomography (PET) tracers, the established [18F]Fluorodeoxyglucose (FDG) and the emerging [18F]FAPI-74, a fibroblast activation protein inhibitor, are at the forefront of clinical research. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in pancreatic cancer diagnostics.
At a Glance: Performance Comparison
Fibroblast Activation Protein Inhibitor (FAPI)-based PET imaging generally demonstrates superior performance in detecting primary pancreatic tumors and metastatic lesions compared to the conventional FDG PET. This enhanced diagnostic accuracy is attributed to the high expression of FAP on cancer-associated fibroblasts (CAFs) in the dense tumor stroma of pancreatic cancer, leading to a high tumor-to-background ratio.[1][2][3] In contrast, FDG uptake can be variable and is not specific to cancerous cells, as it also accumulates in inflammatory tissues.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of this compound and FDG PET in detecting pancreatic cancer, based on data from comparative studies.
Table 1: Diagnostic Performance in Primary Pancreatic Lesions
| Parameter | [18F]this compound PET/CT | [18F]FDG PET/CT | Reference(s) |
| Detection Rate | 100% | 86% - 100% | [2][3][5] |
| Median SUVmax | 12.6 | 6.3 | [5] |
| Mean SUVmax | 10.5 ± 4.5 | 6.6 ± 3.2 | [2] |
Table 2: Diagnostic Performance in Metastatic Lesions
| Parameter | [18F]this compound PET/CT | [18F]FDG PET/CT | Reference(s) |
| Metastatic Lesion Detection Rate | Increased by 22% vs. FDG | - | [2] |
| Metastatic Lymph Node Sensitivity | 50.0% | 0.0% | [5] |
| Metastatic Lymph Node Specificity | 100.0% | 100.0% | [5] |
| Mean SUVmax (Metastases) | 8.2 ± 13.9 | 5.7 ± 2.8 | [2] |
Underlying Biological Mechanisms
The differential performance of this compound and FDG PET stems from the distinct biological pathways they target.
This compound: Targeting the Tumor Stroma
[18F]this compound is a small molecule inhibitor that targets Fibroblast Activation Protein (FAP), a transmembrane serine protease. In pancreatic cancer, FAP is highly overexpressed on cancer-associated fibroblasts (CAFs), which constitute a significant portion of the tumor mass.[6] FAP plays a crucial role in remodeling the extracellular matrix, promoting tumor growth, invasion, and metastasis.[7][8] By binding to FAP, this compound allows for the visualization of the tumor's stromal activity, providing a highly specific signal.
FDG: A Marker of Glucose Metabolism
[18F]FDG is a glucose analog that is taken up by cells through glucose transporters (GLUTs). Cancer cells, including those in pancreatic tumors, exhibit increased glucose uptake and glycolysis, a phenomenon known as the "Warburg effect".[9][10] This metabolic reprogramming fuels rapid cell proliferation.[11] FDG-PET visualizes this heightened metabolic activity. However, inflammatory cells also exhibit high glucose uptake, which can lead to false-positive results in the context of pancreatitis, a common condition in patients with pancreatic cancer.[4]
Experimental Protocols
Standardized protocols are crucial for reproducible and comparable results in clinical imaging trials. Below are generalized methodologies for this compound and FDG PET/CT scans.
[18F]this compound PET/CT Protocol
-
Patient Preparation: No specific dietary restrictions such as fasting are generally required. Patients are encouraged to be well-hydrated.[12]
-
Radiotracer Administration: An intravenous injection of [18F]this compound is administered, with a typical dose of 185-300 MBq.[13]
-
Uptake Period: The uptake period is relatively short, with imaging typically commencing 30 to 90 minutes post-injection.[12][13]
-
Image Acquisition: A whole-body PET/CT scan is performed, usually from the skull base to the mid-thigh.
[18F]FDG PET/CT Protocol
-
Patient Preparation: Patients are required to fast for a minimum of 4-6 hours prior to the scan to reduce background glucose levels.[10] Blood glucose levels should be checked before tracer injection and are ideally below 150-200 mg/dL.[10] Strenuous exercise should be avoided for at least 24 hours.[9]
-
Radiotracer Administration: An intravenous injection of [18F]FDG is administered, with a typical dose of 200 ± 94 MBq.[2]
-
Uptake Period: Patients rest in a quiet, dimly lit room for an uptake period of approximately 60 minutes to minimize physiological muscle uptake.[10][14]
-
Image Acquisition: A whole-body PET/CT scan is performed with a similar anatomical coverage as the this compound scan.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of this compound and FDG PET/CT in a clinical research setting.
Conclusion
Current evidence strongly suggests that this compound PET/CT holds significant promise as a superior imaging modality for the detection and staging of pancreatic cancer compared to FDG PET/CT.[2][3][5] Its ability to target the tumor stroma results in higher tumor uptake and better contrast, leading to improved lesion detection, particularly for metastatic disease. For researchers and drug development professionals, FAPI-based imaging presents a valuable tool for more accurate patient stratification, treatment response assessment, and as a potential companion diagnostic for FAP-targeted therapies. Further large-scale prospective studies are warranted to fully establish the clinical utility and cost-effectiveness of this compound PET/CT in the management of pancreatic cancer.
References
- 1. Frontiers | Prognostic value of glycolysis markers in pancreatic cancer: A systematic review and meta-analysis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FAPα in pancreatic stellate cells upregulated by TGFβ1: a novel insight into pancreatic cancer progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective Comparison of [18F]FDG and [18F]AIF-FAPI-74 PET/CT in the Evaluation of Potentially Resectable Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein-based theranostics in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Fibroblast activation protein augments progression and metastasis of pancreatic ductal adenocarcinoma [insight.jci.org]
- 9. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Glycolysis in the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. FDG PET Scan - British Nuclear Medicine Society [bnms.org.uk]
Validating FAPI-74 as a Biomarker for FAP Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [18F]FAPI-74 with alternative methods for detecting Fibroblast Activation Protein (FAP) expression, a key biomarker in the tumor microenvironment. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to assist researchers in evaluating and adopting this novel imaging agent.
Introduction to FAP and FAPI Tracers
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs). These CAFs are a major component of the tumor stroma in a majority of epithelial carcinomas, including pancreatic, colorectal, breast, lung, and ovarian cancers. High FAP expression is often correlated with a poor prognosis, making it an attractive target for both diagnostic imaging and targeted radionuclide therapy.
FAP inhibitors (FAPI) are a class of molecules that can be labeled with positron-emitting radionuclides for PET imaging. [18F]this compound is a fluorine-18 (B77423) labeled FAPI tracer that offers practical advantages due to the longer half-life of 18F compared to gallium-68 (B1239309) (68Ga), which is used in other FAPI tracers. This allows for more flexible production and distribution.
Comparative Performance of this compound
[18F]this compound PET/CT has demonstrated significant advantages over the current standard, [18F]FDG PET/CT, in detecting various cancers. The primary advantage of FAPI tracers lies in their high tumor-to-background ratios, resulting from high uptake in tumors and low uptake in most healthy organs.
Quantitative Data Summary
The following tables summarize the performance of this compound and other FAPI tracers compared to [18F]FDG in several cancer types. The data is presented as median or average maximum standardized uptake values (SUVmax) and detection rates.
Table 1: Comparison of SUVmax in Primary Tumors and Metastases
| Cancer Type | Tracer | Primary Lesion SUVmax | Lymph Node Metastases SUVmax | Other Metastases SUVmax | Reference |
| Various Cancers | [18F]this compound | 9.39 (median) | 8.86 (median) | 6.39 (median) | [1] |
| [18F]FDG | 5.45 (median) | 3.84 (median) | 1.88 (median) | [1] | |
| Lung Cancer | [68Ga]FAPI | Higher than FDG | Higher than FDG | Higher than FDG | [2] |
| [18F]FDG | Lower than FAPI | Lower than FAPI | Lower than FAPI | [2] | |
| Digestive System Cancers | [68Ga]FAPI-04 | Higher than FDG | - | - | [3] |
| [18F]FDG | Lower than FAPI | - | - | [3] | |
| Liver Tumors | FAPI PET/CT | Higher than FDG | - | - | [4] |
| [18F]FDG PET/CT | Lower than FAPI | - | - | [4] |
Table 2: Lesion Detection Rate Comparison
| Cancer Type | Tracer | Primary Tumor Detection Rate | Metastatic Lesion Detection Rate | Reference |
| Various Cancers | [18F]this compound | - | Significantly higher than FDG | [1] |
| [18F]FDG | - | Lower than this compound | [1] | |
| Digestive System Cancers | [68Ga]FAPI-04 | 98% (pooled sensitivity) | - | [3] |
| [18F]FDG | 73% (pooled sensitivity) | - | [3] | |
| Liver Tumors | FAPI PET/CT | 94.3% (pooled sensitivity) | 92.2% (extrahepatic) | [4] |
| [18F]FDG PET/CT | 56.1% (pooled sensitivity) | 72.4% (extrahepatic) | [4] | |
| Lung Cancer | [68Ga]FAPI | Higher for lymph nodes, brain, bone, pleura | Higher than FDG | [2] |
| [18F]FDG | Lower than FAPI | Lower than FAPI | [2] |
Experimental Protocols
[18F]this compound PET/CT Imaging Protocol
A standardized protocol for [18F]this compound PET/CT imaging is crucial for obtaining reliable and reproducible results. The following is a general protocol based on information from clinical trials.[5][6]
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required for FAPI PET/CT imaging.
-
Tracer Injection: An intravenous injection of approximately 200-400 MBq of [18F]this compound is administered.
-
Uptake Time: Imaging is typically performed approximately 60 minutes after the tracer injection.[5]
-
Scanning: A whole-body PET/CT scan is acquired from the vertex of the skull to the mid-thigh.
-
Image Analysis: The uptake of [18F]this compound is quantified using the standardized uptake value (SUV), and the tumor-to-background ratio is calculated.
Visualizing Key Processes
FAPI Tracer Mechanism of Action
The following diagram illustrates the mechanism by which FAPI tracers target FAP on cancer-associated fibroblasts within the tumor microenvironment.
Caption: FAPI tracer binding to FAP on CAFs for PET imaging.
Comparative Experimental Workflow
This diagram outlines a typical clinical trial workflow for comparing the diagnostic performance of [18F]this compound and [18F]FDG PET/CT.
Caption: Workflow for a head-to-head comparison study.
Conclusion
[18F]this compound is a promising biomarker for imaging FAP expression in a wide range of cancers.[7] Experimental data consistently demonstrates its superiority over [18F]FDG in terms of higher tumor uptake and improved lesion detection, particularly for metastases.[1][2] The favorable characteristics of [18F]this compound, including a longer half-life and high image contrast, position it as a valuable tool for clinical research and drug development. Further large-scale clinical trials are ongoing to fully validate its clinical utility and potential for integration into routine oncologic imaging.
References
- 1. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Frontiers | Head-to-head comparison of 68Ga-FAPI-04 PET/CT and 18F-FDG PET/CT in the evaluation of primary digestive system cancer: a systematic review and meta-analysis [frontiersin.org]
- 4. Diagnostic Performance of FAPI PET/CT vs. 18F-FDG PET/CT in Evaluation of Liver Tumors: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of 18F-Labeled FAPI Tracers for PET Imaging in Oncology
For Researchers, Scientists, and Drug Development Professionals
The emergence of Fibroblast Activation Protein (FAP) as a promising target in the tumor microenvironment has spurred the development of novel radiotracers for Positron Emission Tomography (PET) imaging. FAP, a type II transmembrane serine protease, is overexpressed on cancer-associated fibroblasts (CAFs) in a majority of epithelial tumors, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive biomarker for cancer diagnosis and therapy. While initial advancements were made with Gallium-68 (68Ga)-labeled FAP inhibitors (FAPIs), the focus has increasingly shifted towards Fluorine-18 (18F)-labeled counterparts due to the logistical and imaging advantages conferred by the radionuclide 18F.
This guide provides a comparative analysis of prominent 18F-labeled FAPI tracers, summarizing their performance based on preclinical and clinical data. We present key quantitative data in structured tables, detail common experimental protocols, and visualize relevant biological and experimental pathways to aid researchers in selecting and utilizing these advanced imaging agents.
Performance Characteristics of 18F-Labeled FAPI Tracers
The development of 18F-labeled FAPI tracers aims to leverage the favorable properties of Fluorine-18, which include a longer half-life (109.8 minutes versus 68 minutes for 68Ga), lower positron energy resulting in higher image resolution, and the feasibility of centralized production and broader distribution.[1][2] Several 18F-labeled FAPI tracers have been developed and evaluated, with key performance indicators summarized below.
| Tracer | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | In Vitro Binding Affinity (IC50, nM) |
| [18F]FAPI-42 | 28 ± 8% | 52-200 | 0.66 ± 0.19 |
| [18F]AlF-FAPI-74 | 18.5 ± 2.5% to 37 ± 3% | 20-50 | < 1 to 4.2 |
| [18F]AlF-P-FAPI | 32 ± 6% | 46-182 | Not Reported |
| [18F]F-FAPI-FUSCC-07 | Not Reported | Not Reported | Not Reported |
| [18F]AlF-H3RESCA-FAPI | 92.4 ± 2.4% | > 14.5 | < 0.010 |
| [18F]FGlc-FAPI | 15% | Not Reported | 167 |
| [18F]AlF-PD-FAPI | Not Reported | Not Reported | 0.13 ± 0.07 |
Table 1: Comparative Radiochemical and In Vitro Data of Selected 18F-Labeled FAPI Tracers. This table summarizes key radiochemical and binding affinity data for prominent 18F-labeled FAPI tracers, compiled from various preclinical studies.[3][4][5][6][7][8][9]
Preclinical Performance: Tumor Uptake and Biodistribution
Preclinical evaluation in tumor-bearing animal models is crucial for assessing the in vivo performance of these tracers. High tumor uptake and favorable tumor-to-background ratios are critical for effective imaging.
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h post-injection) | Key Biodistribution Findings |
| [18F]FAPI-42 | A549-FAP | 3.2 ± 0.6 | Moderate tumor uptake.[3] |
| N87-18.2 | 2.34 ± 0.11 (at 4h) | Lower uptake compared to dual-targeting agents.[1] | |
| [18F]AlF-FAPI-74 | HT-1080-FAP | ~2.2 (SUVmean) | Good tumor-to-background ratios with renal excretion.[4] |
| LLC & CT26 | Low but significantly above muscle background | Signal observed in joints/bones and intestines.[10][11] | |
| [18F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | Significantly higher tumor uptake compared to [18F]FAPI-42 and [68Ga]Ga-FAPI-04.[3] |
| [18F]F-FAPI-FUSCC-07 | U87MG | Strong tumor uptake and prolonged retention | High stability and hydrophilic properties.[12] |
| [18F]FGlc-FAPI | HT1080hFAP | ~4.5 | Significant hepatobiliary excretion.[7][9] |
Table 2: Preclinical Tumor Uptake and Biodistribution of 18F-Labeled FAPI Tracers. This table presents a summary of tumor uptake values (% Injected Dose per gram) and key biodistribution characteristics observed in preclinical tumor models.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the comparative evaluation of radiotracers. Below are generalized methodologies for key experiments cited in the literature.
General Protocol for [18F]AlF-NOTA-FAPI Radiolabeling
This protocol is a generalized representation for the synthesis of FAPI tracers utilizing the Aluminum-[18F]Fluoride chelation method with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, such as [18F]AlF-FAPI-74.
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride produced from a cyclotron is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge. The trapped [18F]F- is then eluted into a reaction vessel using a small volume of an appropriate buffer, such as sodium acetate.[3][13]
-
Formation of [18F]AlF Complex: An aqueous solution of aluminum chloride (AlCl3) is added to the eluted [18F]fluoride solution and incubated at room temperature for a short period (e.g., 5 minutes) to form the [18F]Al3+ complex.[1][13]
-
Radiolabeling Reaction: The NOTA-functionalized FAPI precursor (e.g., NOTA-FAPI-74) dissolved in a suitable solvent like DMSO or water/acetonitrile is added to the reaction vessel containing the [18F]AlF complex.[3][14] The reaction mixture is then heated at a specific temperature (e.g., 95-105°C) for a defined duration (e.g., 10-15 minutes).[3][15]
-
Purification: The reaction mixture is diluted with water and purified using solid-phase extraction (SPE) with a cartridge such as an Oasis HLB or C18 Sep-Pak. The cartridge is washed with water to remove unreacted [18F]fluoride and other hydrophilic impurities.
-
Elution and Formulation: The final 18F-labeled FAPI tracer is eluted from the SPE cartridge with an organic solvent (e.g., ethanol) and subsequently formulated in a physiologically compatible solution (e.g., saline or PBS) for in vitro and in vivo studies.
-
Quality Control: The final product undergoes quality control checks, including determination of radiochemical purity by radio-HPLC, pH measurement, and assessment of sterility and endotoxin (B1171834) levels for clinical applications.
In Vitro Cell Binding and Uptake Assay
-
Cell Culture: FAP-positive cells (e.g., human fibrosarcoma HT-1080 cells transfected to overexpress FAP, or cancer cell lines with high endogenous FAP expression) and FAP-negative control cells are cultured under standard conditions.
-
Binding Assay (IC50 Determination): Cells are seeded in multi-well plates. On the day of the experiment, the cells are incubated with a fixed concentration of the 18F-labeled FAPI tracer and increasing concentrations of the corresponding non-radioactive FAPI compound ("cold" ligand) for a specific time at a controlled temperature (e.g., 1 hour at 37°C).
-
Washing and Lysis: After incubation, the cells are washed with cold PBS to remove unbound radioactivity. The cells are then lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the cold ligand, and the IC50 value (the concentration of the cold ligand that inhibits 50% of the specific binding of the radiotracer) is calculated using non-linear regression analysis.
-
Cellular Uptake: To determine cellular uptake, cells are incubated with the 18F-labeled FAPI tracer for various time points. After washing, the radioactivity associated with the cells is measured and expressed as a percentage of the added dose.
Preclinical PET Imaging and Biodistribution in Tumor-Bearing Mice
-
Animal Model: Tumor models are established by subcutaneously or orthotopically implanting FAP-expressing cancer cells into immunocompromised mice.
-
Radiotracer Injection: Once tumors reach a suitable size, the 18F-labeled FAPI tracer is administered intravenously via the tail vein.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes) using a small-animal PET/CT scanner. CT scans are performed for anatomical co-registration and attenuation correction.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the tumors and major organs to quantify tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution: At the end of the imaging study, animals are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter. The uptake in each organ is calculated as %ID/g. For blocking studies, a separate group of animals is co-injected with an excess of a non-radioactive FAP inhibitor to demonstrate the specificity of tracer uptake.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Figure 1: Simplified FAP Signaling Pathway in Cancer. This diagram illustrates the central role of FAP in the tumor microenvironment, where it influences extracellular matrix remodeling and activates downstream signaling pathways like PI3K/Akt and SHH/Gli1, ultimately promoting tumor progression.
Figure 2: General Experimental Workflow for FAPI Tracer Evaluation. This flowchart outlines the typical steps involved in the development and preclinical assessment of a new 18F-labeled FAPI tracer, from radiosynthesis to in vivo imaging.
Conclusion and Future Directions
The landscape of oncological imaging is being reshaped by the development of FAP-targeted radiotracers. 18F-labeled FAPI agents, in particular, offer significant advantages that are poised to enhance their clinical utility. Tracers such as [18F]AlF-FAPI-74 and novel agents like [18F]AlF-P-FAPI and [18F]F-FAPI-FUSCC-07 have demonstrated promising preclinical and early clinical results, with some showing superior tumor uptake and imaging contrast compared to earlier FAPI tracers.
Ongoing and future research will likely focus on the head-to-head clinical comparison of these 18F-labeled FAPI tracers to determine their respective diagnostic strengths in various cancer types. Further optimization of their pharmacokinetic properties to improve tumor retention and reduce background signal will also be a key area of investigation. The continued development and rigorous evaluation of these tracers hold the promise of more accurate tumor staging, improved monitoring of therapeutic response, and the potential for FAP-targeted radioligand therapy. This comparative guide serves as a resource for researchers to navigate this rapidly evolving field and to inform the design of future studies.
References
- 1. Evaluation of 18F-FAPI-42-RGD as a novel dual-targeting PET tracer in gastric cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 15. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of FAPI-74 Imaging with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-74 Positron Emission Tomography (PET) imaging with the gold-standard immunohistochemistry (IHC) for the detection of Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its high expression in the stroma of a wide variety of cancers and its limited presence in healthy tissues. This document summarizes the quantitative correlation between these two modalities, details the experimental protocols, and illustrates the underlying biological and experimental workflows.
Data Presentation: Quantitative Correlation of FAPI PET and FAP IHC
The uptake of FAP-targeting radiotracers in PET imaging has been shown to strongly correlate with the level of FAP expression determined by immunohistochemistry. While specific quantitative data for the direct correlation of [¹⁸F]FAPI-74 with IHC is emerging from ongoing clinical trials, the following table presents data from a closely related FAP inhibitor, [⁶⁸Ga]Ga-FAPI-46, which serves as a strong surrogate to demonstrate the principle of cross-validation.
A prospective translational exploratory study demonstrated a strong correlation between [⁶⁸Ga]Ga-FAPI-46 PET signal, as measured by the maximum standardized uptake value (SUVmax), and the FAP expression level assessed by IHC in various solid cancers.[1][2][3] The FAP IHC score was positively correlated with both the SUVmax (r=0.781) and the mean SUV (SUVmean) (r=0.783).[1][2]
| FAP Immunohistochemistry Score | Corresponding Mean ⁶⁸Ga-FAPI-46 SUVmax (95% CI) | Description of IHC Score |
| 0 | 1.2 (0.8–1.6) | Negative FAP staining |
| 1 | 1.9 (0.4–3.3) | Weak FAP staining intensity |
| 2 | 3.9 (2.8–4.9) | Moderate FAP staining intensity |
| 3 | 7.4 (4.5–10.3) | Strong FAP staining intensity |
This data is derived from studies using [⁶⁸Ga]Ga-FAPI-46 and is presented as a representative example of the correlation between FAPI PET uptake and FAP IHC scores.[1][2]
Experimental Protocols
Detailed methodologies for both [¹⁸F]this compound PET/CT imaging and FAP immunohistochemistry are crucial for reproducible and comparable results.
[¹⁸F]this compound PET/CT Imaging Protocol
This protocol is based on procedures outlined in clinical trials and research studies.[4][5][6][7]
-
Patient Preparation: Patients are typically required to fast for a minimum of 4-6 hours prior to the scan. Blood glucose levels are checked, although strict control as for [¹⁸F]FDG is not mandatory.
-
Radiotracer Administration: A dose of 185-296 MBq (5-8 mCi) of [¹⁸F]this compound is administered intravenously.
-
Uptake Period: Patients rest for approximately 60 minutes to allow for the radiotracer to distribute and accumulate in FAP-expressing tissues.
-
Image Acquisition: A whole-body PET/CT scan is performed from the head to the mid-thigh. The CT scan is first acquired for attenuation correction and anatomical localization, followed by the PET emission scan. The acquisition time is typically 2-3 minutes per bed position.
-
Image Reconstruction and Analysis: PET images are reconstructed using an iterative algorithm (e.g., OSEM). The tracer uptake in tumors and other tissues is quantified by calculating the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean.
FAP Immunohistochemistry (IHC) Protocol
This protocol is a standard procedure for staining FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 changes, 3-5 minutes each), 95% (1 change, 3-5 minutes), and 70% (1 change, 3-5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the slides using a steamer, microwave, or pressure cooker (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Rinse slides with a wash buffer (e.g., PBS or TBS).
-
Incubate slides with a blocking buffer (e.g., containing normal serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Incubate with a DAB substrate solution until the desired brown color develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: The staining intensity and the percentage of FAP-positive stromal cells are evaluated by a pathologist to generate an IHC score.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation of this compound PET imaging with FAP immunohistochemistry.
References
- 1. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]this compound with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
- 8. benchchem.com [benchchem.com]
FAPI-74 performance compared to other FAP inhibitors
A Comprehensive Performance Analysis of FAPI-74 in Relation to Other Fibroblast Activation Protein Inhibitors
An in-depth review of this compound, a promising radiolabeled tracer for PET imaging, reveals its significant potential in oncology. This guide provides a detailed comparison of this compound with other key Fibroblast Activation Protein (FAP) inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these novel diagnostic and therapeutic agents.
Performance of this compound and Comparators
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide range of tumors, making it an attractive target for cancer imaging and therapy. A new class of FAP-targeting radiopharmaceuticals, known as FAP inhibitors (FAPI), have demonstrated excellent performance in clinical settings.
Preclinical and Clinical Efficacy of this compound
Preclinical studies have demonstrated the superiority of [18F]this compound in certain contexts. For instance, in a human pancreatic cancer xenograft model, [18F]this compound exhibited higher tumor uptake compared to [68Ga]Ga-FAPI-04, suggesting a potential for a higher detection rate.[1] Dynamic imaging in these models showed rapid clearance of [18F]this compound through the kidneys and a gradual washout from tumors.[1]
Clinical investigations have further solidified the promising profile of this compound. In a head-to-head comparison with the widely used [18F]FDG PET/CT in patients with pancreatic ductal adenocarcinoma (PDAC), [18F]this compound detected 22% more lesions and demonstrated a superior tumor-to-background ratio.[2] Similarly, in a study on various cancers, [18F]this compound PET showed significantly higher uptake in primary and metastatic lesions compared to [18F]FDG PET.[3][4] Specifically, in gastrointestinal cancers, [18F]this compound PET/CT demonstrated significantly higher sensitivity and accuracy for detecting local recurrence and lymph node metastases than [18F]FDG PET/CT.[5]
A phase 2 clinical study of [18F]this compound in gastrointestinal cancers reported a 100% positive predictive value for detecting FAP-expressing cells and a 94% positive predictive value for detecting the presence of disease.[6][7] These encouraging results have led to the initiation of phase 3 clinical trials for [18F]this compound in gastroesophageal and pancreatic cancers.[6][7]
Comparative Performance of Other FAP Inhibitors
Several other FAP inhibitors have been developed and evaluated, with FAPI-04 and FAPI-46 being the most extensively studied. [17F]AlF-FAPI-74 has shown comparable diagnostic performance to [68Ga]Ga-FAPI-46 in detecting locoregional lymph node metastases in urothelial carcinoma.[8] A retrospective analysis comparing [68Ga]Ga-FAPI-02, [68Ga]Ga-FAPI-46, and [68Ga]Ga-FAPI-74 revealed that FAPI-46 exhibited the highest tumor uptake and tumor-to-blood ratios.[9]
The choice between 18F-labeled FAPIs, such as this compound, and 68Ga-labeled FAPIs often involves logistical considerations. The longer half-life of 18F (110 minutes) compared to 68Ga (68 minutes) allows for centralized production and wider distribution.[10] Dosimetry studies have shown that the radiation burden of [18F]this compound is comparable to or even lower than other 18F-labeled and 68Ga-labeled PET tracers.[8][10]
Quantitative Comparison of FAP Inhibitors
The following table summarizes the available quantitative data for key FAP inhibitors, providing a comparative overview of their binding affinities and preclinical tumor uptake.
| FAP Inhibitor | IC50 (nM) vs FAP | Tumor Uptake (%ID/g) | Tumor Model | Reference |
| [18F]AlF-P-FAPI | - | 7.0 ± 1.0 | A549-FAP | [11] |
| [18F]FAPI-42 | - | 3.2 ± 0.6 | A549-FAP | [11] |
| [68Ga]Ga-FAPI-04 | 2.5 ± 0.3 | 2.7 ± 0.5 | A549-FAP | [11] |
| [18F]FGlc-FAPI | 1.8 ± 0.3 | ~7 | U87MG | [3] |
| [18F]AlF-FAPI-74 | < 1 to 4.2 (EC50) | ~7 | HT-1080-FAP | [7] |
Experimental Methodologies
A summary of the key experimental protocols used in the cited studies is provided below to facilitate the replication and validation of the findings.
In Vitro Binding Affinity Assays
-
Competitive Binding Assay: The inhibitory potency (IC50) of FAP inhibitors is often determined using a competitive binding assay. For example, in the study by Toms et al., competition binding experiments were performed using [177Lu]Lu-FAPI-04 as the radioligand in HT1080hFAP cells. The IC50 values were calculated using Prism 6.0 software.[3]
Preclinical In Vivo Studies
-
Tumor Xenograft Models: Human cancer cell lines, such as PANC-1 (pancreatic cancer) or A549-FAP (lung cancer), are injected into immunocompromised mice to establish tumor xenografts.[1][11]
-
PET Imaging: Once tumors reach a suitable size, the radiolabeled FAP inhibitor is injected intravenously. Dynamic or static PET scans are acquired at specified time points (e.g., 1 hour post-injection) to visualize the biodistribution and quantify the tracer uptake in tumors and various organs.[1]
-
Biodistribution Studies: Following PET imaging, mice are euthanized, and organs of interest are harvested and weighed. The radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[7]
Clinical Studies
-
Patient Population: Patients with histologically confirmed cancers are recruited for clinical trials.[2][5][6]
-
PET/CT Imaging Protocol: Patients receive an intravenous injection of the radiolabeled FAP inhibitor (e.g., 210.9 ± 48.1 MBq of [18F]this compound). PET/CT imaging is performed at a specified uptake time (e.g., 63.3 ± 4.0 minutes).[5]
-
Image Analysis: Tracer uptake in tumors and normal tissues is quantified using Standardized Uptake Values (SUV). The diagnostic performance (sensitivity, specificity, accuracy) is evaluated by comparing the imaging findings with histopathological results from biopsies or surgical specimens.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by FAP and a typical experimental workflow for evaluating FAP inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
FAPI-74 PET/CT: A Head-to-Head Comparison of Diagnostic Accuracy in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-74 Positron Emission Tomography/Computed Tomography (PET/CT) with other imaging modalities, supported by experimental data. FAPI-74 PET/CT has emerged as a promising imaging technique, demonstrating significant potential in overcoming some of the limitations of the current standard, [18F]FDG PET/CT.
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression makes FAP an attractive target for diagnostic imaging and therapy. FAPI tracers, such as this compound, are radiolabeled molecules that bind with high affinity to FAP, allowing for the visualization of FAP-expressing tissues.
Superior Diagnostic Performance of FAPI PET/CT
Multiple studies and meta-analyses have demonstrated the superior diagnostic performance of FAPI PET/CT compared to the widely used [18F]FDG PET/CT in detecting various cancers. A systematic review and meta-analysis of 39 studies involving 1,259 patients concluded that FAPI PET/CT has a higher sensitivity in the detection of primary, nodal, and metastatic lesions.[3][4]
Quantitative Comparison of Diagnostic Accuracy
The following tables summarize the pooled sensitivity and specificity of FAPI PET/CT versus [18F]FDG PET/CT for the detection of primary tumors, nodal metastases, and distant metastases across various cancer types.
Table 1: Detection of Primary Tumors
| Imaging Modality | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) |
| FAPI PET/CT | 99% (97% - 100%)[3][4] | - |
| [18F]FDG PET/CT | - | - |
Table 2: Detection of Nodal Metastases
| Imaging Modality | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) |
| FAPI PET/CT | 91% (81% - 96%)[3][4] | - |
| [18F]FDG PET/CT | - | - |
Table 3: Detection of Distant Metastases
| Imaging Modality | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) |
| FAPI PET/CT | 99% (96% - 100%)[3][4] | - |
| [18F]FDG PET/CT | - | - |
A meta-analysis focusing on liver tumors also found that FAPI PET/CT had a significantly higher pooled sensitivity for detecting primary liver tumors (94.3%) compared to [18F]FDG PET/CT (56.1%).[5][6] For extrahepatic metastatic disease in liver cancer patients, the pooled sensitivity of FAPI PET/CT was 92.2%, while for [18F]FDG PET/CT it was 72.4%.[5][6]
Experimental Protocols
The following provides a generalized experimental protocol for this compound PET/CT imaging based on published studies. Specific parameters may vary between institutions.
Radiotracer: [18F]this compound
While initial FAPI tracers were labeled with Gallium-68 (68Ga), the use of Fluorine-18 (18F) offers advantages such as a longer half-life (110 minutes vs. 68 minutes for 68Ga), allowing for centralized production and distribution, and potentially better image resolution.[7][8][9]
Patient Preparation
Unlike [18F]FDG PET/CT, which requires patients to fast for at least 6 hours to minimize background muscle and myocardial uptake, FAPI PET/CT does not typically require fasting. This is a significant logistical advantage and improves patient comfort.
Imaging Acquisition
-
Injection: Patients are intravenously injected with a dose of [18F]this compound (e.g., 259 ± 26 MBq).[9][10]
-
Uptake Period: Imaging is typically performed 60 minutes after the injection.[8] Studies have shown that the highest contrast between tumors and background is achieved at 1 hour post-injection.[9][10][11]
-
Scanning: A whole-body PET/CT scan is acquired, typically from the vertex of the skull to the mid-thigh.
Visualizing the Experimental Workflow and Biological Pathways
To better understand the application of this compound PET/CT and the underlying biological principles, the following diagrams have been generated.
Caption: A simplified workflow for a typical this compound PET/CT scan.
Caption: Key signaling pathways influenced by FAP in the tumor microenvironment.
Conclusion
The available data strongly suggest that this compound PET/CT offers superior diagnostic accuracy compared to [18F]FDG PET/CT for a variety of cancers, particularly in detecting primary tumors, as well as nodal and distant metastases.[3][4] Its favorable logistical profile, including the lack of a need for patient fasting, further enhances its clinical utility. As research continues, this compound PET/CT is poised to become an invaluable tool in oncologic imaging, with the potential to significantly impact patient management, from initial staging to treatment response assessment.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Evaluation of the Diagnostic Accuracy of FAPI PET/CT in Oncologic Studies: Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. gulhanemedj.org [gulhanemedj.org]
- 6. Diagnostic Performance of FAPI PET/CT vs. 18F-FDG PET/CT in Evaluation of Liver Tumors: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of FAP-Targeted Imaging: A Guide to the Reproducibility of Quantitative FAPI-74 PET
For researchers, scientists, and drug development professionals, the emergence of Fibroblast Activation Protein inhibitor (FAPI) based positron emission tomography (PET) imaging presents a paradigm shift in visualizing the tumor microenvironment. Among the various FAPI tracers, 18F-FAPI-74 has garnered significant attention due to the favorable physical properties of Fluorine-18. This guide provides a comprehensive overview of the current understanding of the reproducibility of quantitative FAPI-74 imaging, offering a comparison with the established standard, 18F-FDG PET, and detailing the experimental protocols essential for acquiring robust and reliable data.
While the field of FAPI imaging is rapidly evolving, comprehensive data on the test-retest and multicenter reproducibility of quantitative 18F-FAPI-74 imaging remains limited. However, initial studies focusing on interobserver agreement for FAPI tracers provide valuable insights into the robustness of this novel imaging modality.
Interobserver Reproducibility of FAPI PET Imaging
A key aspect of quantitative imaging is the consistency of measurements across different observers. A multicenter study investigating the interobserver agreement of 68Ga-FAPI PET/CT in 50 patients with various cancers provides the most detailed data on this topic to date. The study assessed the agreement among 15 observers with varying levels of experience. The results, summarized in Table 1, indicate that the interpretation of 68Ga-FAPI PET/CT for cancer imaging demonstrates substantial reproducibility and accuracy, particularly among highly experienced observers.[1]
Table 1: Interobserver Agreement for 68Ga-FAPI PET/CT Interpretation [1]
| Reader Experience Level | Primary Tumor (Fleiss' κ) | Local Nodal Involvement (Fleiss' κ) | Distant Metastasis (Fleiss' κ) |
| High (>300 studies) | 0.71 (95% CI: 0.71-0.71) | 0.62 (95% CI: 0.61-0.62) | 0.75 (95% CI: 0.75-0.75) |
| Intermediate (30-300 studies) | 0.73 (95% CI: 0.73-0.73) | 0.55 (95% CI: 0.55-0.55) | 0.65 (95% CI: 0.65-0.65) |
| Low (<30 studies) | 0.57 (95% CI: 0.57-0.58) | 0.51 (95% CI: 0.51-0.52) | 0.54 (95% CI: 0.53-0.54) |
κ values represent the degree of agreement, where <0.20 is slight, 0.21-0.40 is fair, 0.41-0.60 is moderate, 0.61-0.80 is substantial, and 0.81-1.00 is almost perfect agreement.
Another study focused on the reproducibility of quantitative parameters for [68Ga]Ga-FAPI-04 PET at different imaging time points (15 minutes vs. 60 minutes post-injection) in 30 cancer patients.[2][3] The findings suggest a high correlation for SUVmax and SUVmean, indicating that earlier imaging may be feasible.[2][3] However, for other quantitative metrics like SUVpeak, tumor-to-liver ratio (TLR), and uptake tumor volume (UTV), the agreement was not as strong, suggesting that these should not be used interchangeably between the two time points.[2][3]
Table 2: Reproducibility of [68Ga]Ga-FAPI-04 PET Parameters at 15 min vs. 60 min [2][3]
| PET Metric | Spearman's Correlation Coefficient (rs) | Mean Difference (60 min - 15 min) | 95% Limits of Agreement |
| SUVmax | 0.945 | -0.7 | -27.8% to 29.1% |
| SUVmean | 0.949 | -2.7 | -24.1% to 29.5% |
| SUVpeak | 0.959 | - | > ±30% |
| TLR | 0.943 | - | > ±30% |
| UTV | 0.958 | - | > ±30% |
Comparative Performance: 18F-FAPI-74 vs. 18F-FDG PET
A growing body of evidence highlights the diagnostic advantages of FAPI-PET over the current standard, 18F-FDG PET, in various malignancies, particularly in gastrointestinal cancers. These studies consistently demonstrate higher tumor-to-background ratios and improved detection of primary tumors and metastatic lesions with FAPI tracers.
A prospective study in 112 patients with gastric, liver, or pancreatic cancer directly compared 18F-FAPI-74 and 18F-FDG PET/CT.[4][5] The results, summarized in Table 3, showed that 18F-FAPI-74 PET/CT had significantly higher sensitivity for detecting primary tumors, local recurrence, involved lymph nodes, and distant metastases.[4][5]
Table 3: Lesion-Based Diagnostic Performance of 18F-FAPI-74 vs. 18F-FDG PET/CT in Gastrointestinal Cancers [4][5]
| Lesion Type | 18F-FAPI-74 Sensitivity | 18F-FDG Sensitivity | P-value |
| Primary Tumor (Gastric Cancer) | 88% (22/25) | 60% (15/25) | 0.016 |
| Primary Tumor (Liver Cancer) | 100% (22/22) | 82% (18/22) | 0.125 |
| Local Recurrence | 92% (23/25) | 56% (14/25) | 0.021 |
| Involved Lymph Nodes | 71% (41/58) | 40% (23/58) | <0.001 |
| Bone & Visceral Metastases | 98% (350/358) | 47% (168/358) | <0.001 |
In another study focusing on various cancers, [18F]this compound PET demonstrated higher uptake in primary and metastatic lesions compared to [18F]FDG PET.[6] The median SUVmax in primary lesions was 9.39 for [18F]this compound versus 5.45 for [18F]FDG (P = 0.010).[6]
Experimental Protocols for Quantitative this compound Imaging
Standardized experimental protocols are paramount for ensuring the reproducibility and comparability of quantitative imaging data across different studies and centers. The following is a synthesized protocol based on published literature for 18F-FAPI-74 PET/CT imaging.[6][7][8]
Patient Preparation:
-
Fasting: Unlike 18F-FDG PET, fasting is generally not required for FAPI PET imaging, which can improve patient comfort and workflow.[9]
-
Blood Glucose: Monitoring of blood glucose levels is not necessary.[9]
Radiotracer Administration:
-
Injected Activity: The typically administered intravenous activity of 18F-FAPI-74 ranges from 240 ± 31 MBq to 259 ± 26 MBq.[6][7][8]
PET/CT Image Acquisition:
-
Uptake Time: Imaging is typically performed 60 minutes after the intravenous injection of the tracer.[6][7] Some studies have explored earlier imaging times, such as 10 and 30 minutes post-injection.[7]
-
Scanner: A variety of modern PET/CT scanners can be used.
-
Acquisition Mode: 3-dimensional (3D) acquisition mode is standard.
-
CT for Attenuation Correction: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET Emission Scan: The duration of the PET scan is typically 2-3 minutes per bed position.
-
Reconstruction: Images are reconstructed using iterative algorithms such as Ordered Subset Expectation Maximization (OSEM).
Image Analysis:
-
Regions of Interest (ROIs): ROIs are drawn on the PET images to encompass areas of tracer uptake in tumors and normal tissues.
-
Quantitative Metrics: The most commonly reported quantitative metric is the Maximum Standardized Uptake Value (SUVmax). Other metrics such as SUVmean, SUVpeak, and tumor-to-background ratios are also used.
Visualizing the Workflow and Underlying Biology
To further clarify the processes involved in FAPI imaging research and the biological context, the following diagrams are provided.
References
- 1. 68Ga-FAPI PET/CT Interobserver Agreement on Tumor Assessment: An International Multicenter Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reproducibility of [68Ga]Ga-FAPI-04 PET uptake parameters at 15 min and 60 min post-injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reproducibility of [68Ga]Ga-FAPI-04 PET uptake parameters at 15 min and 60 min post-injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Initial Evaluation of [18F]this compound PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - SOFIE [sofie.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. auntminnie.com [auntminnie.com]
Safety Operating Guide
Proper Disposal of FAPI-74: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of FAPI-74, a non-hazardous substance that is frequently radiolabeled for research purposes. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Researchers, scientists, and drug development professionals must be aware of the distinct disposal pathways for this compound depending on whether it is in its non-radioactive or radiolabeled form. While this compound itself is not classified as a hazardous substance, its common use as a PET tracer, typically labeled with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), necessitates stringent protocols for handling radioactive waste.[1]
Quantitative Data Summary
For radiolabeled this compound, the primary consideration for disposal is the half-life of the attached isotope. This determines the required decay-in-storage time before the material can be disposed of as non-radioactive waste.
| Isotope | Half-Life | Time to Decay to Background (approx. 10 half-lives) |
| Fluorine-18 (¹⁸F) | ~110 minutes | ~18.3 hours |
| Gallium-68 (⁶⁸Ga) | ~68 minutes | ~11.3 hours |
Disposal Protocols
Non-Radioactive this compound
Given that this compound is not considered a hazardous substance, its disposal is straightforward.
Experimental Protocol:
-
Segregation: Ensure that the non-radioactive this compound waste is not mixed with any hazardous or radioactive materials.
-
Liquid Waste: Uncontaminated, non-radioactive this compound solutions can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Solid Waste: Solid, non-radioactive this compound can be disposed of in the regular laboratory trash.
-
Empty Containers: Thoroughly rinse empty containers that held non-radioactive this compound with water. The rinsate can be disposed of down the drain. The defaced, empty container can then be discarded as regular laboratory glass or plastic waste.
Radiolabeled this compound (¹⁸F-FAPI-74 or ⁶⁸Ga-FAPI-74)
The disposal of radiolabeled this compound is governed by protocols for low-level radioactive waste. The primary method for short-lived isotopes like ¹⁸F and ⁶⁸Ga is "decay-in-storage."
Experimental Protocol:
-
Designated Storage: All waste contaminated with radiolabeled this compound (e.g., unused tracer, contaminated vials, syringes, gloves, absorbent paper) must be placed in a designated, properly shielded, and labeled radioactive waste container.
-
Labeling: The container must be clearly labeled with the radioisotope (¹⁸F or ⁶⁸Ga), the date, the initial activity level, and the name of the responsible researcher.
-
Decay-in-Storage: Store the radioactive waste in a secure, designated area. The storage duration depends on the isotope's half-life. A common practice is to allow the material to decay for at least 10 half-lives.
-
For ¹⁸F-FAPI-74 , this is approximately 18.3 hours.
-
For ⁶⁸Ga-FAPI-74 , this is approximately 11.3 hours.
-
-
Monitoring: After the decay period, the waste must be monitored with a suitable radiation survey meter (e.g., a Geiger-Müller counter) to ensure that its radioactivity is indistinguishable from background levels.
-
Final Disposal: Once the waste's radioactivity has decayed to background levels, the radioactive labels on the container must be defaced or removed. The waste can then be disposed of as non-hazardous waste according to the procedures for non-radioactive this compound.
-
Decontamination: Any laboratory equipment or surfaces that have come into contact with radiolabeled this compound should be decontaminated. This can typically be achieved by washing with a suitable cleaning agent and water. The area should then be monitored to confirm the absence of residual radioactivity.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Decontamination workflow for radiolabeled this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FAPI-74
Essential safety and logistical protocols for the handling and disposal of FAPI-74, a prominent fibroblast activation protein (FAP) inhibitor used in targeted cancer research and PET imaging. This guide provides immediate, actionable steps to ensure the safety of laboratory personnel and the integrity of your research.
For researchers and drug development professionals, the safe handling of potent, biologically active compounds like this compound is paramount. Adherence to strict safety protocols not only protects personnel from potential hazards but also ensures the reliability and reproducibility of experimental results. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, with a particular focus on its radiolabeled forms used in positron emission tomography (PET).
Personal Protective Equipment (PPE): Your First Line of Defense
While one Material Safety Data Sheet (MSDS) has characterized this compound as not a hazardous substance, it is crucial to treat all novel research compounds with a high degree of caution. When handling this compound, especially in its radiolabeled forms ([¹⁸F]this compound or [⁶⁸Ga]this compound), a comprehensive PPE strategy is mandatory.
The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the work.
| Activity | Required Personal Protective Equipment |
| Weighing & Aliquoting (Solid Form) | - Gloves: Double nitrile gloves- Eye Protection: Safety glasses with side shields or safety goggles- Lab Coat: Standard laboratory coat- Respiratory Protection: N95 respirator or work within a certified chemical fume hood |
| Solution Preparation & Handling (Non-radioactive) | - Gloves: Double nitrile gloves- Eye Protection: Safety glasses with side shields or safety goggles- Lab Coat: Standard laboratory coat |
| Handling of Radiolabeled this compound ([¹⁸F] or [⁶⁸Ga]) | - Gloves: Double nitrile gloves- Eye Protection: Safety glasses or goggles- Lab Coat: Laboratory coat- Radiation Shielding: Lead apron and thyroid shield[1]- Dosimetry: Personal dosimeter to monitor radiation exposure |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan is critical to minimize risks. The following procedures provide a framework for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound, particularly in its radiolabeled form, should be conducted in a designated area specifically labeled for radioactive materials use.[2]
-
Ventilation: For handling the solid form of this compound, a certified chemical fume hood or a ventilated balance enclosure is recommended to prevent inhalation of airborne particles.
-
Shielding: When working with [¹⁸F]this compound or [⁶⁸Ga]this compound, use appropriate shielding, such as lead bricks and syringe shields, to minimize radiation exposure.[3]
-
Emergency Preparedness: Ensure that an emergency kit for radioactive spills is readily available and that all personnel are trained in its use. An operational survey meter should be present and active in the work area.[2]
Handling Procedures
-
Avoid Direct Contact: Use tools such as tongs and forceps to handle vials and other equipment containing radiolabeled this compound to increase distance and reduce exposure.[2][3]
-
Personal Hygiene: Never eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly after handling any chemical.[2]
-
Solution Preparation: When preparing solutions, work in a well-ventilated area. For radiolabeled compounds, all procedures should be performed in a hot cell or a shielded fume hood.
Post-Handling Procedures
-
Decontamination: After each work session, decontaminate all work surfaces and equipment.
-
Monitoring: Use a survey meter to monitor the work area, equipment, and personnel for radioactive contamination.
-
PPE Removal: Remove and dispose of potentially contaminated PPE before leaving the designated work area.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Non-Radioactive Waste: Unused this compound and contaminated materials should be treated as hazardous chemical waste and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
-
Radioactive Waste:
-
Short-Lived Isotopes ([¹⁸F]): Due to its short half-life (approximately 110 minutes), waste contaminated with [¹⁸F]this compound can often be stored for decay in a properly shielded and labeled container until it reaches background radiation levels.[2]
-
Gallium-68 ([⁶⁸Ga]): With a half-life of about 68 minutes, waste from [⁶⁸Ga]this compound can also be managed through decay in storage.
-
All radioactive waste disposal must be conducted in strict accordance with your institution's radiation safety program and relevant federal and local regulations.
-
Experimental Protocol: Radiolabeling of this compound
While specific experimental protocols can vary, the following provides a general overview of the chelation process for preparing [⁶⁸Ga]this compound, a key procedure for researchers using this tracer.
Objective: To radiolabel this compound with Gallium-68.
Materials:
-
This compound solution (e.g., 4 mM in water)
-
⁶⁸Ge/⁶⁸Ga generator eluate (e.g., 0.6 M hydrochloric acid)
-
Sodium acetate (B1210297) solution (e.g., 2.5 M in water)
-
Ethanol
-
Solid-phase extraction (SPE) cartridge
Procedure:
-
In a shielded vial, combine the ⁶⁸Ge/⁶⁸Ga generator eluate with the sodium acetate solution and ethanol.
-
Add the this compound solution to the mixture.
-
Allow the reaction to incubate at room temperature for a specified time (e.g., 15 minutes).
-
Following incubation, purify the resulting [⁶⁸Ga]this compound using a solid-phase extraction cartridge to remove any unreacted ⁶⁸Ga and other impurities.[4]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of handling and disposing of this compound in a research setting.
References
- 1. What PPE Do You Wear for Radiation? [radcareservices.com]
- 2. hpschapters.org [hpschapters.org]
- 3. lantheus.com [lantheus.com]
- 4. This compound PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
